JO146
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H44N3O7P |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S)-2-[(1-diphenoxyphosphoryl-2-methylpropyl)carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H44N3O7P/c1-21(2)26(32-30(37)39-31(5,6)7)29(36)34-20-14-19-25(34)27(35)33-28(22(3)4)42(38,40-23-15-10-8-11-16-23)41-24-17-12-9-13-18-24/h8-13,15-18,21-22,25-26,28H,14,19-20H2,1-7H3,(H,32,37)(H,33,35)/t25-,26-,28?/m0/s1 |
InChI Key |
FOEQHKOSOICMEF-QIELNMHASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
JO146: An In-depth Technical Guide on the HtrA Inhibitor's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JO146 is a potent, peptide-based irreversible inhibitor of the High Temperature Requirement A (HtrA) family of serine proteases. Primarily investigated for its antibacterial properties, particularly against Chlamydia trachomatis and Helicobacter pylori, this compound offers a novel mechanism of action by targeting a key bacterial virulence and stress-response factor. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. While the direct effects of this compound on human HtrA proteases and associated signaling pathways are not yet extensively documented in publicly available literature, this guide also explores the potential implications of HtrA1 inhibition in the context of pathways crucial to human health and disease, such as TGF-β, WNT, Notch, and FGF signaling.
Core Mechanism of Action
This compound is a tri-peptide mimetic that acts as a suicide inhibitor of HtrA proteases. Its mechanism involves the formation of a stable, covalent bond with the active site serine residue of the HtrA enzyme, leading to its irreversible inactivation.[1] This "war-head" motif is crucial for its potent inhibitory activity.[1] The primary target of this compound in bacteria is the periplasmic HtrA protease, which plays a critical role in protein quality control, folding of secreted proteins, and degradation of misfolded proteins, particularly under stress conditions.[1] By inhibiting HtrA, this compound disrupts these essential cellular processes, leading to bacterial cell death.[1][2]
Visualization of the Inhibitory Mechanism
References
The Role of JO146 in Chlamydia trachomatis: A Technical Guide to its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlamydia trachomatis, an obligate intracellular bacterium, is a major cause of sexually transmitted infections and preventable blindness worldwide. The emergence of antibiotic resistance necessitates the exploration of novel therapeutic targets. One such target is the high-temperature requirement A (HtrA) serine protease (CtHtrA), a crucial enzyme for chlamydial survival. This technical guide provides an in-depth analysis of JO146, a potent and specific small molecule inhibitor of CtHtrA, elucidating its function, mechanism of action, and therapeutic potential against C. trachomatis. Through a chemical biology approach, this compound has been instrumental in unveiling the essential roles of CtHtrA in both the replicative and stress-response phases of the chlamydial developmental cycle.
Introduction to this compound
This compound is a synthetic, tri-peptide phosphonate serine protease inhibitor.[1][2] Its "war-head" motif allows for the specific and irreversible inhibition of the serine protease CtHtrA.[1] The stereochemistry of this compound is critical for its activity, with the this compound-D2 diastereomer exhibiting significantly greater anti-chlamydial potency.[2] This inhibitor has proven to be a valuable tool for dissecting the function of CtHtrA in a genetically challenging organism.
The Primary Target of this compound: CtHtrA
The primary molecular target of this compound in C. trachomatis is the serine protease HtrA (CtHtrA).[1] This has been validated through in vitro protease assays and activity-based probe strategies within infected host cells. CtHtrA is a periplasmic protease believed to be involved in the assembly of outer membrane proteins and general protein quality control, functions that are vital for bacterial survival, particularly under stress conditions.
Mechanism of Action and Effects on Chlamydia trachomatis
The function of this compound is intrinsically linked to the inhibition of CtHtrA's proteolytic activity. Its effects are most profound during specific phases of the chlamydial developmental cycle and under conditions of stress.
Disruption of the Replicative Phase
This compound is maximally effective when introduced during the mid-replicative phase of the chlamydial developmental cycle, typically between 16 to 24 hours post-infection. Administration of this compound at this stage leads to a cascade of detrimental effects:
-
Reduction in Inclusion Size: The intracellular vacuole, or inclusion, where Chlamydia resides and replicates, fails to expand and progressively shrinks.
-
Loss of Viable Progeny: The bacteria are unable to complete their developmental cycle to form infectious elementary bodies (EBs). This results in a significant, dose-dependent reduction in infectious yield.
-
Eventual Inclusion Loss: Prolonged exposure to this compound during the replicative phase leads to the complete disappearance of the chlamydial inclusion from the host cell.
The lethality of this compound is not dependent on host cell protein synthesis, indicating a direct effect on the bacterium.
Essential Role in Stress Response
This compound has been instrumental in demonstrating the critical role of CtHtrA in the chlamydial stress response.
-
Heat Stress: Treatment with this compound during heat shock (e.g., 42°C) or during the recovery period following heat stress is completely lethal to C. trachomatis.
-
Penicillin-Induced Persistence: While this compound has a minor effect on established penicillin-induced persistent chlamydial forms, it is completely lethal when applied during the reversion and recovery from this persistent state. This highlights the essential role of CtHtrA in regaining replicative competency after stress.
The mechanism of this compound's action is linked to the interplay between CtHtrA, fatty acid metabolism, and outer membrane protein stability. Studies on C. trachomatis isolates with reduced susceptibility to this compound have identified mutations in the aasC gene, which is involved in the activation of host fatty acids for incorporation into the bacterial membrane. This suggests that by inhibiting CtHtrA, this compound disrupts the proper maintenance and assembly of the chlamydial outer membrane, a process that is particularly critical during active replication and stress recovery.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound on Chlamydia trachomatis viability under various experimental conditions.
Table 1: Effect of this compound on C. trachomatis Viable Infectious Yield during Penicillin Persistence and Reversion
| Condition | This compound Concentration (µM) | Approximate Reduction in Viable Yield (log) | Outcome |
| During Penicillin Persistence | Not specified | ~1 | Minor |
| During Reversion from Penicillin Persistence | Not specified | Not applicable | Lethal |
Data sourced from Ong et al., 2013.
Table 2: Effect of this compound on C. trachomatis Viable Infectious Yield during Heat Stress
| Treatment Period | This compound Concentration (µM) | Outcome |
| During 4-hour Heat Shock (20-24 h post-infection) | 50, 100, 150 | Lethal |
| During Recovery from Heat Shock (24-28 h post-infection) | 50, 100, 150 | Lethal |
Data interpreted from graphical representations in Ong et al., 2013.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning this compound.
Chlamydia trachomatis Cell Culture and Infection
-
Host Cells: HEp-2 or McCoy B cells are commonly used. Cells are grown to confluence in appropriate media (e.g., DMEM supplemented with 10% fetal calf serum) in 24-well plates.
-
Infection: C. trachomatis (e.g., serovar D) is added to the host cell monolayer at a specified multiplicity of infection (MOI), typically between 0.3 and 1.0. The plates are centrifuged to synchronize the infection and then incubated at 37°C in a 5% CO2 environment.
This compound Inhibition Assays
-
Timing of Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the infected cell cultures at specific time points post-infection, most notably at 16 hours to target the mid-replicative phase.
-
Concentrations: A range of this compound concentrations (e.g., 50 µM, 100 µM, 150 µM) are typically tested.
-
Incubation: The inhibitor is either left in the culture until the end of the developmental cycle (e.g., 44 hours post-infection) or for a defined period before being washed out.
Assessment of Viability (Inclusion Forming Units - IFU)
-
Harvesting: At the end of the developmental cycle, the infected cells are lysed (e.g., using sterile water or glass beads) to release the chlamydial progeny.
-
Serial Dilution and Re-infection: The lysate is serially diluted and used to infect fresh host cell monolayers.
-
Immunostaining and Enumeration: After a further incubation period (e.g., 24-48 hours), the new inclusions are fixed and stained using a Chlamydia-specific antibody (e.g., anti-LPS) and a fluorescently labeled secondary antibody. The number of inclusion forming units (IFU) per milliliter is then calculated by counting the inclusions under a fluorescence microscope.
Penicillin Persistence and Reversion Assay
-
Induction of Persistence: Penicillin is added to the infected cultures to induce a persistent state.
-
This compound Treatment: this compound is added either during the persistent phase or during the reversion phase (after penicillin has been washed out).
-
Viability Assessment: The viable infectious yield is determined at the end of the experiment by IFU assay as described above.
Heat Stress Assay
-
Induction of Heat Stress: Infected cultures are transferred to a 42°C incubator for a defined period (e.g., 4 hours) at a specific time post-infection (e.g., 20 hours).
-
This compound Treatment: this compound is added either during the heat stress period or during the recovery period at 37°C.
-
Viability Assessment: The viable infectious yield is determined at the end of the developmental cycle by IFU assay.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of this compound in Chlamydia trachomatis.
Experimental Workflow
Caption: General experimental workflow for assessing this compound efficacy.
Conclusion and Future Directions
This compound has proven to be an invaluable chemical probe for elucidating the indispensable role of the serine protease CtHtrA in the pathobiology of Chlamydia trachomatis. By inhibiting CtHtrA, this compound effectively disrupts the chlamydial developmental cycle, particularly during the replicative and stress-recovery phases, leading to bacterial death. This body of research validates CtHtrA as a promising and clinically relevant target for the development of novel anti-chlamydial therapeutics. Future research should focus on optimizing the pharmacological properties of this compound and its analogs for potential clinical development, as well as further exploring the intricate network of proteins and pathways regulated by CtHtrA to uncover additional therapeutic targets.
References
JO146: A Novel HtrA Protease Inhibitor for Combating Helicobacter pylori
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of antibiotic-resistant Helicobacter pylori strains necessitates the development of novel therapeutic agents that act on new molecular targets. This technical guide explores the potential of JO146, a small molecule peptide-based inhibitor of the High Temperature Requirement A (HtrA) protease, as a promising antibacterial agent against H. pylori. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and the underlying mechanism of action.
Introduction to this compound and its Target: HtrA Protease
This compound is a novel compound initially identified as an inhibitor of the HtrA protease in Chlamydia trachomatis.[1][2][3][4] The HtrA proteases are a family of evolutionarily conserved serine proteases that play a crucial role in protein quality control and are essential for bacterial survival under stress conditions.[1] In the context of Gram-negative bacteria, HtrA is typically located in the periplasm. However, H. pylori possesses a unique characteristic: it secretes its HtrA protease extracellularly, where it functions as a key virulence factor.
The secreted H. pylori HtrA directly contributes to the pathogenesis of infection by cleaving E-cadherin, a critical adherens junction protein in gastric epithelial cells. This disruption of the gastric epithelial barrier facilitates bacterial invasion and paracellular transmigration across host tissues. By targeting this secreted virulence factor, this compound presents a novel and specific mechanism of action against H. pylori. Notably, this compound has been shown to be non-toxic to human, koala, and mice cell lines, suggesting a favorable safety profile.
Quantitative Efficacy Data
The antibacterial activity of this compound against H. pylori has been quantified through in vitro assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for both free this compound and this compound encapsulated in poly(lactic-co-glycolic) acid (PLGA) nanoparticles.
Table 1: In Vitro Activity of Free this compound against Helicobacter pylori
| Compound | MIC Range (µg/mL) | MIC Range (µM) | MBC Range (µg/mL) |
| This compound | 30 - 37.6 | 50 - 62.5 | 18.8 - 75.2 |
| Tetracycline (Control) | 0.63 - 1.25 | N/A | 0.625 - 2.5 |
Data sourced from studies on H. pylori strain ATCC® 43504.
Table 2: In Vitro Activity of this compound-Loaded PLGA Nanoparticles against Helicobacter pylori
| Formulation | MBC (µM) | Fold Improvement vs. Free this compound |
| Free this compound | 25 | - |
| 90 nm this compound-PLGA NP | 12.5 | 2-fold |
Data highlights the enhanced efficacy of nanoformulations. The 90 nm nanoparticles demonstrated a two-fold improvement in the MBC of this compound compared to the free drug.
Mechanism of Action: Inhibition of HtrA-Mediated Pathogenesis
The proposed mechanism of action for this compound against H. pylori centers on the inhibition of the secreted HtrA protease, thereby preventing the disruption of the host's gastric epithelial barrier.
Caption: Proposed mechanism of this compound action against H. pylori.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to evaluate the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of free this compound against H. pylori (ATCC® 43504) was determined using a broth microdilution method.
-
Preparation of this compound Stock and Dilutions: A stock solution of 25 mg/mL this compound in DMSO was prepared. This was further diluted in the assay medium (Brucella broth supplemented with 3% FBS) to achieve final concentrations ranging from 500 µM (300.84 µg/mL) down to 1.56 µM (0.94 µg/mL) in a 96-well plate. The dilutions were prepared as 2-fold serial dilutions.
-
Bacterial Inoculum: H. pylori was cultured and prepared to a standardized inoculum density.
-
Incubation: The 96-well plates containing the bacterial inoculum and this compound dilutions were incubated under appropriate microaerophilic conditions.
-
MIC Determination: The MIC was determined as the lowest concentration of this compound that resulted in no visible growth of H. pylori.
Minimum Bactericidal Concentration (MBC) Assay
The MBC was determined to assess the bactericidal activity of this compound.
-
Subculturing from MIC Plate: Following the MIC determination, aliquots from the wells showing no visible growth were subcultured onto tryptic soy agar plates supplemented with 5% sheep blood.
-
Incubation: The agar plates were incubated under appropriate conditions to allow for the growth of any surviving bacteria.
-
MBC Determination: The MBC was defined as the lowest concentration of this compound that resulted in no bacterial colony formation on the agar plates, indicating bacterial death.
Formulation of this compound-Loaded PLGA Nanoparticles
A microfluidics-based approach was utilized to formulate this compound-loaded PLGA nanoparticles. This method allows for precise control over nanoparticle size.
Caption: Workflow for microfluidic-assisted formulation of this compound-PLGA nanoparticles.
Conclusion and Future Directions
This compound represents a promising new class of antibacterial agents against H. pylori due to its novel mechanism of action targeting the secreted virulence factor HtrA. The quantitative data demonstrates its moderate in vitro activity, which can be significantly enhanced through nanoformulation. The detailed experimental protocols provided herein offer a foundation for further research and development.
Future studies should focus on:
-
In vivo efficacy studies in animal models of H. pylori infection.
-
Pharmacokinetic and pharmacodynamic profiling of both free and nanoformulated this compound.
-
Further optimization of the nanoparticle delivery system to improve bioavailability and targeted delivery to the gastric mucosa.
-
Investigation into the potential for synergistic activity with existing anti-H. pylori therapies.
The development of HtrA inhibitors like this compound holds significant potential to address the growing challenge of antibiotic resistance in H. pylori infections.
References
- 1. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Role of CtHtrA in the Chlamydial Developmental Cycle: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chlamydia trachomatis, an obligate intracellular bacterium, is a major cause of sexually transmitted infections and infectious blindness globally.[1][2] Its unique biphasic developmental cycle, involving the transition between infectious Elementary Bodies (EBs) and replicative Reticulate Bodies (RBs), is central to its pathogenesis.[3][4] A key protein, High Temperature Requirement A (CtHtrA), has been identified as a critical regulator and a lynchpin for chlamydial survival and development.[1] This document provides an in-depth technical overview of CtHtrA's function, its essential role during the chlamydial developmental cycle, its involvement in the stress response, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to support future research and drug development efforts.
The Chlamydial Developmental Cycle
The developmental cycle of Chlamydia is unique among bacteria, characterized by two distinct morphological forms.
-
Elementary Body (EB): The infectious, non-replicating, and metabolically less active form that can survive extracellularly. EBs are responsible for attaching to and entering host cells.
-
Reticulate Body (RB): The non-infectious, replicative, and metabolically active form found within a host-derived vacuole called an inclusion. RBs multiply through binary fission before converting back into EBs.
The cycle begins when an EB infects a host cell and differentiates into an RB within the first few hours. RBs replicate extensively between approximately 12 to 24 hours post-infection. Subsequently, RBs asynchronously differentiate back into EBs, which are released from the host cell after 48-72 hours to infect new cells. This entire process is tightly regulated, with distinct temporal classes of gene expression.
CtHtrA: A Periplasmic Protease with Multifaceted Roles
CtHtrA is a highly conserved serine protease and chaperone located in the chlamydial periplasm. Its function is analogous to the well-characterized E. coli DegP, playing a crucial role in protein quality control by refolding or degrading misfolded proteins, particularly those in the outer membrane.
Beyond its canonical role in the periplasm, CtHtrA is also secreted. It has been detected within the chlamydial inclusion and, significantly, in the host cell cytosol. This secretion suggests CtHtrA functions as a virulence factor, potentially manipulating host cell signaling pathways, although its specific host targets remain largely unidentified. The secretion mechanism is not dependent on the Type III secretion system and may involve outer membrane vesicles (OMVs).
The Essential Function of CtHtrA in the Developmental Cycle
Chemical biology approaches have definitively shown that CtHtrA is essential for chlamydial viability, specifically during the mid-replicative phase of the developmental cycle. Inhibition of CtHtrA's protease activity leads to a halt in RB replication, a reduction in the size of the inclusion, and ultimately, a failure to produce viable infectious progeny.
Quantitative Data on CtHtrA Inhibition
The development of specific CtHtrA inhibitors, such as JO146, has been instrumental in elucidating its function. These inhibitors serve as powerful tools for research and as lead compounds for novel anti-chlamydial therapeutics.
| Inhibitor | Target | IC50 (in vitro) | Effect on C. trachomatis in Cell Culture | Reference |
| This compound | CtHtrA | 12.5 µM | Lethal when added during mid-replicative phase; loss of inclusions and no viable EBs. | |
| This compound Analogue (8a) | CtHtrA | ~0.38 µM (33-fold > this compound) | Retained best anti-chlamydial activity among tested analogues. | |
| 2-Pyridone Analogue (18b) | CtHtrA | ~2.5 µM (5-fold > this compound) | Superior anti-chlamydial potency compared to this compound at 25 and 50 µM. | |
| Novel Peptidomimetic Inhibitor | CtHtrA | Not specified | Significant loss of viable infectious progeny; diminishing inclusion size and number. |
Role in Stress Response
CtHtrA is a critical component of the chlamydial stress response. Its expression is upregulated under various stress conditions, including heat shock and exposure to antibiotics like penicillin, which induces a persistent, non-replicative state. Inhibition of CtHtrA during or after stress exposure is lethal, indicating its essential role in both surviving stress and recovering from it. This function is intrinsically linked to its role in managing misfolded proteins that accumulate during stressful conditions.
Key Experimental Methodologies
The study of CtHtrA has relied on a combination of biochemical, cell-based, and genetic assays. The protocols below are generalized from published studies.
CtHtrA Inhibition Assay in Cell Culture
This assay is used to determine the effect of a CtHtrA inhibitor on the chlamydial developmental cycle.
Protocol:
-
Cell Culture: Seed host cells (e.g., HeLa cells) in 24-well plates to achieve ~95% confluency on the day of infection.
-
Infection: Infect cells with C. trachomatis EBs (e.g., serovar L2) at a Multiplicity of Infection (MOI) of 0.5-1.0. Centrifuge plates (e.g., at 500 x g for 1 hour) to synchronize infection.
-
Inhibitor Addition: At a specific time post-infection (hpi), typically during the mid-replicative phase (16-20 hpi), add the CtHtrA inhibitor (e.g., this compound) at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Continue incubation until the end of the developmental cycle (e.g., 44-48 hpi).
-
Harvesting: Lyse the host cells by sonication or osmotic shock to release chlamydial particles.
-
Quantification of Infectious Progeny: Perform serial dilutions of the lysate and use it to infect fresh monolayers of host cells. After 24-30 hours, fix and stain the cells (e.g., with anti-chlamydial LPS antibody) to visualize and count the inclusions. Calculate the Inclusion Forming Units per milliliter (IFU/mL). A significant reduction in IFU in inhibitor-treated wells compared to the control indicates efficacy.
In Vitro CtHtrA Protease Activity Assay
This biochemical assay measures the direct proteolytic activity of recombinant CtHtrA and is used for screening inhibitors.
Protocol:
-
Protein Expression: Express and purify recombinant CtHtrA protein.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Reaction Setup: In a 96-well plate, combine recombinant CtHtrA with a fluorogenic peptide substrate (e.g., based on casein). For inhibition studies, pre-incubate CtHtrA with the inhibitor for a set time (e.g., 30 minutes) before adding the substrate.
-
Measurement: Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths. The rate of fluorescence increase is proportional to the protease activity.
-
Data Analysis: Calculate the initial reaction velocity. For inhibitors, determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.
CtHtrA Localization by Immunofluorescence
This method visualizes the location of CtHtrA within infected host cells.
Protocol:
-
Infection: Grow and infect host cells on glass coverslips as described in 5.1.
-
Fixation: At various times post-infection, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow antibody access.
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Primary Antibody: Incubate with a primary antibody specific to CtHtrA (polyclonal or monoclonal).
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody. Co-stain with a marker for the chlamydial inclusion (e.g., anti-LPS antibody) and a nuclear stain (e.g., DAPI).
-
Imaging: Mount the coverslips on slides and visualize using fluorescence or confocal microscopy. The resulting images will show the subcellular localization of CtHtrA relative to the chlamydial inclusion and host cell compartments.
Conclusion and Future Directions
CtHtrA is unequivocally a central player in the Chlamydia trachomatis developmental cycle. Its essential functions in protein quality control during the critical replicative phase and in managing cellular stress make it indispensable for chlamydial survival. Furthermore, its secretion into the host cell cytosol points to a role in virulence and pathogenesis that is an active area of investigation. The validation of CtHtrA as a potent drug target has opened a new avenue for the development of novel anti-chlamydial therapies, which are urgently needed amid concerns of antibiotic resistance. Future research should focus on identifying the full range of CtHtrA's native substrates, elucidating its specific targets within the host cell, and optimizing the next generation of inhibitors for clinical use.
References
The Impact of JO146 on Bacterial Persistence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of JO146, a novel serine protease inhibitor, on bacterial persistence models, with a primary focus on Chlamydia trachomatis. The document outlines the critical role of the High Temperature Requirement A (CtHtrA) protein in chlamydial survival and recovery from stress, and how its inhibition by this compound offers a promising therapeutic avenue. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes.
Introduction: this compound and the Challenge of Bacterial Persistence
Bacterial persistence, a phenomenon where a subpopulation of bacteria exhibits transient tolerance to antibiotics, poses a significant challenge in treating chronic and recurrent infections.[1] These dormant "persister" cells are not genetically resistant but can survive antibiotic treatment and repopulate, leading to therapeutic failure.[1][2] In the context of Chlamydia trachomatis, an obligate intracellular bacterium, persistence can be induced by various stressors, including exposure to beta-lactam antibiotics like penicillin, or heat shock.[3][4]
This compound is a peptide-based inhibitor that targets the essential serine protease CtHtrA. CtHtrA is crucial for the replicative phase of the chlamydial developmental cycle and plays a vital role in the bacterial stress response, including recovery from penicillin-induced persistence and heat stress. This guide explores the lethal effect of this compound on C. trachomatis during these persistence and recovery phases.
Quantitative Analysis of this compound Efficacy
The efficacy of this compound has been quantified in several studies, primarily focusing on the reduction of viable infectious progeny, measured in Inclusion Forming Units per milliliter (IFU/ml). The following tables summarize the key findings from experiments using this compound in different C. trachomatis persistence models.
Table 1: Effect of this compound on Penicillin-Induced Persistence
This experiment assesses the impact of this compound when applied during the persistent state induced by penicillin.
| Time Point of Measurement (hours post-infection) | This compound Concentration (µM) | Mean Viable Infectious Yield (IFU/ml) | Log Reduction in Viable Yield (compared to control) |
| 68 | 0 (Control) | ~1.0 x 106 | - |
| 68 | 100 | ~1.0 x 105 | ~1.0 |
| 78 | 0 (Control) | ~1.0 x 107 | - |
| 78 | 100 | ~1.0 x 106 | ~1.0 |
| 90 | 0 (Control) | ~1.0 x 107 | - |
| 90 | 100 | ~1.0 x 106 | ~1.0 |
Data synthesized from figures in Ong et al., 2013.
Table 2: Effect of this compound on Reversion from Penicillin-Induced Persistence
This experiment evaluates the effect of this compound when applied after penicillin is removed, during the recovery or "reversion" phase.
| Time Point of Measurement (hours post-infection) | This compound Concentration (µM) | Mean Viable Infectious Yield (IFU/ml) | Outcome |
| 84 | 0 (Control) | Not Detected | - |
| 84 | 100 | Not Detected | - |
| 90 | 0 (Control) | ~1.0 x 104 | Viable progeny detected |
| 90 | 100 | Not Detected | Lethal |
| 100 | 0 (Control) | ~1.0 x 105 | Viable progeny detected |
| 100 | 100 | Not Detected | Lethal |
Data synthesized from figures in Ong et al., 2013.
Table 3: Effect of this compound on Heat Stress and Recovery
This set of experiments investigates the impact of this compound during a 4-hour heat shock period and during the subsequent recovery period.
| Experimental Condition | This compound Concentration (µM) | Mean Viable Infectious Yield (IFU/ml) | Log Reduction in Viable Yield (compared to control) | Outcome |
| During Heat Shock (42°C) | 0 (Control) | ~1.0 x 107 | - | - |
| 50 | ~1.0 x 105 | >2.0 | Marked loss of viability | |
| 100 | Not Detected | - | Completely Lethal | |
| 150 | Not Detected | - | Completely Lethal | |
| During Recovery from Heat Shock | 0 (Control) | ~1.0 x 107 | - | - |
| 50 | ~1.0 x 104 | ~3.0 | Significant loss of viability | |
| 100 | Not Detected | - | Completely Lethal | |
| 150 | Not Detected | - | Completely Lethal |
Data synthesized from figures in Ong et al., 2013.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the work of Ong et al., 2013.
General Chlamydia Culture
-
Cell Line: HEp-2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% Fetal Calf Serum (FCS).
-
Culture Conditions: 37°C, 5% CO2.
-
Infection: Chlamydia trachomatis (serovar D UW-E/Cx) at a Multiplicity of Infection (MOI) of 0.3.
Penicillin-Induced Persistence Model
-
Infect HEp-2 cell monolayers with C. trachomatis at an MOI of 0.3.
-
At 4 hours post-infection (h PI), add penicillin G to the culture medium at a final concentration of 100 U/ml to induce a persistent state.
-
To assess the effect of this compound during persistence, add this compound at various concentrations (e.g., 50 µM, 100 µM) at 16 h PI.
-
To allow for reversion from persistence, remove the penicillin- and this compound-containing medium at 30 h PI by washing the cells three times with fresh medium.
-
Incubate the cultures in fresh, antibiotic-free medium.
-
Harvest the cells at various time points (e.g., 68, 78, and 90 h PI) to determine the viable infectious yield (IFU/ml).
Reversion from Penicillin-Induced Persistence Model
-
Induce penicillin persistence as described above (steps 1 and 2).
-
At 40 h PI, remove the penicillin-containing medium by washing the cells three times to initiate reversion.
-
At 52 h PI, a time point where reversion is expected to be underway, add this compound at various concentrations.
-
Harvest the cultures at subsequent time points (e.g., 84, 90, and 100 h PI) to measure the viable infectious yield.
Heat Shock and Recovery Model
-
Infect HEp-2 cells with C. trachomatis.
-
To test this compound during heat shock: At 20 h PI, add this compound to the cultures and immediately transfer them to a 42°C incubator for 4 hours.
-
To test this compound during recovery from heat shock: At 20 h PI, subject the cultures to a 4-hour heat shock at 42°C without the inhibitor. At 24 h PI, return the cultures to 37°C and add this compound for 4 hours.
-
After the respective treatments, replace the medium with fresh, inhibitor-free medium and incubate at 37°C.
-
Harvest the cells at 44 h PI to determine the viable infectious yield.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed mechanism of action for this compound.
Experimental Workflow: Penicillin-Induced Persistence
Caption: Workflow for testing this compound during penicillin-induced persistence.
Experimental Workflow: Reversion from Penicillin Persistence
Caption: Workflow for testing this compound during reversion from persistence.
Signaling Pathway: CtHtrA Inhibition by this compound in Stress Response
Caption: Proposed mechanism of this compound action on the CtHtrA stress response pathway.
Conclusion
The serine protease inhibitor this compound demonstrates a potent and lethal effect on Chlamydia trachomatis, particularly during the critical phase of recovery from persistence. While its impact on established persistent forms is modest, its ability to completely abrogate the reversion to a viable, infectious state highlights the essential role of CtHtrA in chlamydial stress response and recovery. The data strongly suggest that CtHtrA is a promising therapeutic target for the development of novel anti-chlamydial agents. Further investigation into this compound and similar compounds could lead to new treatment strategies that are effective against persistent infections, a significant unmet need in the management of chlamydial disease.
References
Target Validation of the Lipopolysaccharide Transport Pathway in Gram-Negative Bacteria: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance in Gram-negative bacteria necessitates the exploration of novel therapeutic targets. One of the most promising of these is the lipopolysaccharide (LPS) transport (Lpt) pathway, an essential process for the biogenesis of the outer membrane. This guide provides a comprehensive overview of the validation of the Lpt pathway as a drug target, with a focus on key experimental protocols and data interpretation.
While the compound JO146 has been identified as a potent inhibitor of the high-temperature requirement A (HtrA) protease in specific bacteria like Chlamydia trachomatis and Helicobacter pylori, it has shown a lack of broad-spectrum activity against other common Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa in vitro.[1][2] Therefore, this guide will focus on the broader, well-validated target of the LPS transport machinery, using examples of compounds known to inhibit this pathway to illustrate the target validation process.
The LPS Transport Pathway: A Critical Target
The outer membrane of Gram-negative bacteria is a formidable barrier, contributing significantly to intrinsic antibiotic resistance.[3] Lipopolysaccharide is the major component of the outer leaflet of this membrane and is crucial for its structural integrity and function as a permeability barrier.[3][4] The transport of LPS from its site of synthesis in the inner membrane to the outer membrane is accomplished by the Lpt complex, a protein bridge that spans the periplasm. This complex is comprised of seven essential proteins (LptA-G).
Disruption of the Lpt pathway leads to a defective outer membrane, increased sensitivity to other antibiotics, and, in many cases, cell death. This makes the components of the Lpt complex, particularly the periplasmic protein LptA and its interactions with LptC at the inner membrane, attractive targets for the development of new antibacterial agents.
Quantitative Data on Inhibitors
The following tables summarize the activity of compounds targeting the LPS transport pathway and, for completeness, the activity of this compound against specific Gram-negative bacteria.
Table 1: Activity of LPS Transport Inhibitors
| Compound | Target | Organism | Assay Type | Potency | Reference |
| IMB-0042 | LptA/LptC Interaction | E. coli ATCC 25922 | MIC | 50 µg/mL | |
| IMB-0042 | LptA/LptC Interaction | E. coli (Clinical Isolates) | MIC | >50 µg/mL | |
| Thanatin | LptA, LptD | E. coli | In vivo activity | Disrupts Lpt bridge | |
| Peptide 920 | LpxA (LPS Biosynthesis) | E. coli | Binding Affinity (to LpxA) | Nanomolar |
Table 2: Antibacterial Activity of this compound
| Compound | Target | Organism | Assay Type | Potency | Reference |
| This compound | HtrA Protease | Helicobacter pylori | MBC | 18.8–75.2 µg/mL (31.3–125 µM) | |
| This compound | HtrA Protease | Escherichia coli | In vitro inhibition | Inactive | |
| This compound | HtrA Protease | Pseudomonas aeruginosa | In vitro inhibition | Inactive | |
| This compound | HtrA Protease | Chlamydia trachomatis | Viable Yield Reduction | ~2-3 log reduction at 100µM |
Key Experimental Protocols for Target Validation
Validating a target in drug discovery involves a series of experiments to demonstrate that modulating the target has a therapeutic effect. Below are detailed methodologies for key experiments in the context of the LPS transport pathway.
Target Engagement Assays
These assays confirm that the compound physically interacts with the intended target protein(s).
The Y2H system is a powerful genetic method to screen for inhibitors of protein-protein interactions (PPIs), such as the LptA-LptC interaction.
-
Principle: The transcription factor required to activate reporter genes is split into two separate domains: a DNA-binding domain (BD) and an activation domain (AD). The BD is fused to one protein of interest (e.g., LptC) and the AD to the other (e.g., LptA). Interaction between LptA and LptC brings the BD and AD into proximity, reconstituting the transcription factor and activating reporter genes (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media. A compound that disrupts this interaction will inhibit growth.
-
Protocol:
-
Construct plasmids encoding LptA fused to the GAL4-AD and LptC fused to the GAL4-BD.
-
Co-transform these plasmids into a suitable yeast strain (e.g., Saccharomyces cerevisiae AH109).
-
Plate the transformed yeast on selective medium (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
For screening, grow the yeast in liquid SD/-Leu/-Trp medium to an OD600 of 0.6.
-
Dilute the culture 100-fold in selective medium lacking histidine and adenine (SD/-Leu/-Trp/-Ade/-His).
-
Add 198 µL of the diluted yeast culture and 2 µL of test compound (e.g., at a final concentration of 100 µg/mL in 1% DMSO) to each well of a microtiter plate.
-
Incubate at 30°C for 48 hours and monitor for inhibition of growth (i.e., turbidity).
-
Hits are then subjected to dose-response analysis to determine the minimum inhibitory concentration (MIC) in the Y2H system.
-
SPR is a label-free technique used to measure the binding affinity and kinetics between a compound and a target protein in real-time.
-
Principle: One molecule (the ligand, e.g., LptA) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., a small molecule inhibitor) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a change in the SPR signal, measured in response units (RU).
-
Protocol:
-
Express and purify recombinant LptA and LptC proteins with a tag (e.g., 6-His).
-
Immobilize one of the proteins (e.g., LptA) onto a sensor chip (e.g., a Carboxymethyl Dextran chip) using standard amine coupling chemistry.
-
Flow a series of concentrations of the test compound (analyte) over the chip surface at a constant flow rate (e.g., 25 µL/min).
-
Record the association and dissociation phases of the binding interaction.
-
Regenerate the chip surface between injections to remove bound analyte.
-
To test for disruption of a PPI, LptA can be immobilized, and LptC can be injected with and without the inhibitor to observe a decrease in the LptC binding signal.
-
Cellular and Phenotypic Assays
These assays determine the effect of the compound on the whole bacterial cell.
These are standard microbiology assays to quantify the antibacterial activity of a compound.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
-
Protocol (Broth Microdilution):
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with appropriate growth medium (e.g., Brucella broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria, no compound) and negative (medium only) growth controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
For MBC determination, plate aliquots from the wells with no visible growth onto agar plates. Incubate and count colonies to determine the concentration that killed 99.9% of the initial inoculum.
-
This assay measures the ability of a compound to disrupt the bacterial outer membrane, making it permeable to hydrophobic molecules.
-
Principle: The fluorescent probe N-Phenyl-1-naphthylamine (NPN) fluoresces weakly in aqueous environments but strongly in hydrophobic environments. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in a measurable increase in fluorescence.
-
Protocol:
-
Grow and wash bacterial cells, then resuspend them in a buffer (e.g., 10 mM sodium phosphate).
-
In a fluorometer cuvette or black 96-well plate, add the bacterial suspension to an OD600 of ~0.5.
-
Add NPN to a final concentration of 10 µM and measure the baseline fluorescence.
-
Add the test compound at various concentrations and monitor the increase in fluorescence intensity over time.
-
A known membrane-disrupting agent (e.g., polymyxin B) can be used as a positive control.
-
Visualizing Pathways and Workflows
Diagrams created using the DOT language help to clarify complex biological and experimental processes.
The Lipopolysaccharide Transport Pathway
Caption: The Lpt pathway for LPS transport in Gram-negative bacteria.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for screening and validating Lpt pathway inhibitors.
Consequence of Lpt Inhibition
Caption: The logical cascade following inhibition of the Lpt complex.
References
- 1. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the periplasmic LptA protein to inhibit lipopolysaccharide transport i | Miami University [miamioh.edu]
- 4. Development of an Activity Assay for Discovery of Inhibitors of Lipopolysaccharide Transport - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling JO146: A Technical Guide to a Novel Anti-Chlamydial Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JO146 is a potent, irreversible serine protease inhibitor that has demonstrated significant efficacy against Chlamydia trachomatis, the most common bacterial sexually transmitted infection. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the experimental protocols for its evaluation and presents key quantitative data in a structured format. This document is intended to serve as a valuable resource for researchers engaged in the development of novel anti-infective agents.
Chemical Structure and Properties
This compound is a peptidyl phosphonate inhibitor, specifically designed to target the High temperature requirement A (HtrA) serine protease of Chlamydia trachomatis (CtHtrA). Its chemical structure is tert-butoxycarbonyl-L-valyl-L-prolyl-L-valine diphenyl phosphonate, commonly abbreviated as Boc-Val-Pro-ValP(OPh)₂.[1][2] The compound is a tri-peptide analogue featuring a diphenyl phosphonate "warhead" that covalently modifies the active site serine of the target protease.[2][3]
This compound exists as a mixture of two diastereomers due to the stereocenter at the phosphorus atom.[4] Research has shown that the individual diastereomers exhibit different inhibitory activities, with the S,S,R-configured diastereomer (this compound-D2) being significantly more potent than the S,S,S-configured diastereomer (this compound-D1).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₂H₄₆N₃O₇P | N/A |
| Molecular Weight | 615.7 g/mol | N/A |
| CAS Number | 130727-21-8 | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions as an irreversible inhibitor of the CtHtrA serine protease. HtrA is a crucial periplasmic protease involved in protein quality control, stress response, and the assembly of outer membrane proteins in many bacteria. By inhibiting CtHtrA, this compound disrupts essential cellular processes in C. trachomatis, particularly during its replicative phase. This inhibition leads to a reduction in the size of chlamydial inclusions, ultimately resulting in the loss of viable elementary bodies, the infectious form of the bacteria. The compound has also been shown to be lethal to Chlamydia during recovery from stress conditions such as heat shock and penicillin-induced persistence.
Biological Activity and Quantitative Data
This compound exhibits potent activity against Chlamydia trachomatis and has also been shown to be effective against Helicobacter pylori. However, it demonstrates a narrow spectrum of activity, with no significant inhibition observed against other common bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay | Value | Reference |
| Chlamydia trachomatis HtrA (CtHtrA) | IC₅₀ | 21.86 µM | |
| Human Neutrophil Elastase (HNE) | IC₅₀ | 1.15 µM | |
| Helicobacter pylori | MIC | 50–62.5 µM (30–37.6 µg/mL) | |
| Helicobacter pylori | MBC | 18.8–75.2 µg/mL |
Table 3: Anti-Chlamydial Activity of this compound in Cell Culture
| Treatment Condition | Concentration | Effect | Reference |
| Mid-replicative phase (16 h post-infection) | 50 µM | Marked loss of chlamydial viability (>2 log reduction) | |
| Mid-replicative phase (16 h post-infection) | 100 µM | Completely lethal, no viable elementary bodies detected | |
| Mid-replicative phase (16 h post-infection) | 150 µM | Completely lethal | |
| Heat stress (20-24 h post-infection) | 100 µM, 150 µM | Completely lethal | |
| Recovery from penicillin persistence | 100 µM | Completely lethal |
Experimental Protocols
Synthesis of this compound (General Approach)
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general approach for synthesizing peptidyl phosphonate inhibitors involves solid-phase peptide synthesis followed by the coupling of the phosphonate moiety. The synthesis of the diastereomers would require stereoselective synthesis or separation of the final products.
Chlamydia trachomatis Culture and Infection
-
Cell Line: HEp-2 cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% Fetal Calf Serum (FCS).
-
Incubation Conditions: 37°C in a 5% CO₂ atmosphere.
-
Infection: Confluent HEp-2 cell monolayers are infected with C. trachomatis elementary bodies at a specified multiplicity of infection (MOI), typically around 0.3.
Determination of Chlamydial Viability (Inclusion Forming Unit Assay)
-
At the end of the experimental period (e.g., 44 hours post-infection), harvest the infected cells by scraping.
-
Lyse the cells to release the chlamydial elementary bodies (EBs).
-
Perform serial dilutions of the lysate.
-
Infect fresh confluent monolayers of HEp-2 cells with the dilutions.
-
Incubate for 24-48 hours to allow for the formation of inclusions.
-
Fix the cells and stain for chlamydial inclusions using an appropriate method (e.g., immunofluorescence).
-
Count the number of inclusions to determine the Inclusion Forming Units (IFU) per milliliter.
In Vitro CtHtrA Inhibition Assay
A specific, detailed protocol for the CtHtrA inhibition assay with this compound is not fully described in the available literature. However, a general enzymatic assay would involve:
-
Incubating purified recombinant CtHtrA with a specific substrate in a suitable buffer.
-
Adding varying concentrations of this compound to the reaction mixture.
-
Monitoring the enzymatic activity over time by measuring the cleavage of the substrate (e.g., through a change in fluorescence or absorbance).
-
Calculating the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the CtHtrA activity.
Helicobacter pylori Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
-
MIC Determination: A broth microdilution method is used. Serial dilutions of this compound are prepared in a 96-well plate. H. pylori is added to each well, and the plate is incubated under appropriate microaerophilic conditions. The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.
-
MBC Determination: Aliquots from the wells of the MIC assay that show no visible growth are plated onto appropriate agar plates. The plates are incubated, and the MBC is the lowest concentration of this compound that results in a significant reduction (e.g., 99.9%) in bacterial colonies.
Visualizations
Caption: Experimental workflow for evaluating the efficacy of the this compound compound.
Conclusion
This compound represents a promising lead compound for the development of a novel class of anti-chlamydial therapeutics. Its specific mechanism of action, targeting the essential CtHtrA protease, offers the potential for a targeted therapy with a narrow spectrum of activity, which is advantageous in the era of increasing antibiotic resistance. Further research is warranted to optimize its pharmacological properties, including its selectivity and in vivo efficacy, and to fully elucidate its pharmacokinetic and toxicological profile. This technical guide provides a foundational resource for scientists contributing to this important area of drug discovery.
References
- 1. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A modified method for rapid quantification of Chlamydia muridarum using Fluorospot - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of JO146 on Bacterial Stress Response Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JO146, a potent and selective inhibitor of the High Temperature Requirement A (HtrA) family of serine proteases, has emerged as a valuable chemical tool for investigating bacterial stress responses. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its profound impact on key bacterial stress response pathways. Primarily focusing on its well-documented effects in Chlamydia trachomatis and its activity against Helicobacter pylori, this document synthesizes the current understanding of how this compound-mediated HtrA inhibition compromises bacterial viability under various stress conditions. Detailed experimental protocols, quantitative data summaries, and visual representations of the implicated signaling pathways are presented to facilitate further research and drug development efforts targeting bacterial HtrA.
Introduction: HtrA Proteases as a Nexus of Bacterial Stress Responses
Bacteria have evolved intricate and robust stress response networks to survive in fluctuating and often hostile environments. A central player in maintaining protein homeostasis, particularly in the periplasmic space of Gram-negative bacteria, is the HtrA family of serine proteases. These ATP-independent enzymes function as both chaperones and proteases, refolding or degrading misfolded proteins that accumulate under stress conditions such as heat shock, oxidative stress, and exposure to antibiotics. The essential role of HtrA in bacterial viability and virulence makes it an attractive target for novel antimicrobial agents.
This compound is a dipeptide-based irreversible inhibitor of HtrA proteases. Its primary target, CtHtrA in Chlamydia trachomatis, is essential for the bacterium's replicative phase. Inhibition of CtHtrA by this compound leads to a loss of infectious progeny, highlighting the critical role of this protease in the chlamydial developmental cycle. This guide will explore the multifaceted impact of this compound on bacterial stress response pathways, with a particular focus on the heat shock response and recovery from antibiotic-induced persistence.
The Heat Shock Response and this compound
The heat shock response is a highly conserved cellular process that protects against proteotoxic stress induced by elevated temperatures and other denaturing conditions. A key function of HtrA proteases is to manage the accumulation of misfolded proteins during heat stress.
Impact of this compound on Chlamydia trachomatis Viability Under Heat Stress
Studies have demonstrated that the inhibition of CtHtrA by this compound is lethal to C. trachomatis during heat stress and the subsequent recovery period. This underscores the indispensable role of CtHtrA in mitigating heat-induced protein damage.
Table 1: Effect of this compound on C. trachomatis Viable Infectious Yield During and After Heat Shock
| Treatment Condition | This compound Concentration (µM) | Log Reduction in Viable Yield | Lethality |
| During Heat Shock (4h at 42°C) | 50 | >2 | Marked loss of viability |
| 100 | Complete | Lethal | |
| 150 | Complete | Lethal | |
| During Recovery from Heat Shock (4h post-shock) | 50 | Minor | Minor impact |
| 100 | Complete | Lethal | |
| 150 | Complete | Lethal |
Data synthesized from studies on C. trachomatis serovar D UW-E/Cx.[1]
Signaling Pathway
The inhibition of HtrA by this compound during heat stress leads to an accumulation of misfolded proteins in the periplasm, triggering a cascade of events that ultimately results in cell death.
Penicillin-Induced Persistence and this compound
Bacterial persistence is a phenomenon where a subpopulation of bacteria survives antibiotic treatment despite being genetically susceptible. Penicillin, a β-lactam antibiotic, induces a persistent state in C. trachomatis characterized by aberrant, non-replicative bodies. Recovery from this persistent state is an active process that requires robust stress response mechanisms.
This compound Prevents Recovery from Penicillin Persistence
While this compound has a minor effect on C. trachomatis during the persistent phase, it is completely lethal when applied during the reversion from penicillin-induced persistence.[1][2][3][4] This indicates that CtHtrA is critical for the repair and protein quality control necessary for the bacteria to resume normal replication.
Table 2: Effect of this compound on C. trachomatis Recovery from Penicillin Persistence
| Treatment Phase | This compound Concentration (µM) | Outcome |
| During Penicillin Persistence | 100 | ~1 log reduction in viable yield |
| During Reversion from Persistence | 100 | Complete lethality (no viable progeny) |
Data synthesized from studies on C. trachomatis serovar D UW-E/Cx.
Experimental Workflow
The following diagram illustrates the experimental workflow used to assess the impact of this compound on the recovery from penicillin-induced persistence in C. trachomatis.
Broader Impact on Bacterial Stress Responses
While the effects of this compound are most extensively studied in the context of heat shock and penicillin persistence in C. trachomatis, its mechanism of action suggests a broader impact on bacterial stress responses.
Oxidative and Stringent Stress Responses
The direct impact of this compound on the oxidative stress response and the stringent response has not been extensively documented. However, given that HtrA is involved in managing protein damage from various sources, it is plausible that this compound could sensitize bacteria to oxidative stressors. Transcriptome analysis of this compound-resistant C. trachomatis variants revealed the downregulation of genes involved in stress and DNA processing, suggesting an indirect link to these pathways.
Activity Against Other Bacterial Species
This compound has demonstrated a narrow spectrum of activity. It is notably inactive against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli in vitro. However, it does exhibit bactericidal activity against Helicobacter pylori.
Table 3: Minimum Bactericidal Concentration (MBC) of this compound against Helicobacter pylori
| Bacterial Species | This compound MBC (µg/mL) | This compound MBC (µM) |
| Helicobacter pylori | 18.8 - 75.2 | 31.3 - 125 |
Data from in vitro microdilution inhibition assays.
Experimental Protocols
Heat Shock Assay in Chlamydia trachomatis
This protocol is adapted from published studies to assess the effect of this compound on C. trachomatis viability during heat stress.
-
Cell Culture and Infection:
-
Culture a suitable host cell line (e.g., HEp-2 cells) to confluence in 24-well plates.
-
Infect the cells with C. trachomatis (e.g., serovar D) at a multiplicity of infection (MOI) of 0.3.
-
Incubate for 20 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Heat Shock and this compound Treatment:
-
Prepare dilutions of this compound in pre-warmed culture medium.
-
At 20 hours post-infection, add the this compound dilutions to the infected cells.
-
Immediately transfer the plate to a 42°C, 5% CO₂ incubator for 4 hours to induce heat shock.
-
Include control wells with no this compound and wells maintained at 37°C.
-
-
Recovery and Viability Assessment:
-
After the 4-hour heat shock, remove the medium containing this compound and wash the cells three times with pre-warmed medium.
-
Add fresh, pre-warmed medium to all wells.
-
Return the plate to the 37°C, 5% CO₂ incubator and incubate until the completion of the developmental cycle (e.g., 44 hours post-infection).
-
Harvest the cells and determine the viable infectious yield by titrating the lysate on a fresh monolayer of host cells and counting the inclusion-forming units (IFUs).
-
Penicillin Persistence and Recovery Assay in Chlamydia trachomatis
This protocol is based on methodologies used to investigate the role of CtHtrA in the recovery from penicillin-induced persistence.
-
Induction of Persistence:
-
Infect host cells with C. trachomatis as described above.
-
At 4 hours post-infection, add penicillin G (100 U/mL) to the culture medium to induce persistence.
-
Incubate the cultures until 40 hours post-infection.
-
-
Reversion from Persistence and this compound Treatment:
-
At 40 hours post-infection, remove the penicillin-containing medium and wash the cells three times with pre-warmed, penicillin-free medium.
-
Add fresh, penicillin-free medium to allow the bacteria to revert from the persistent state.
-
At 12 hours after the removal of penicillin (52 hours post-infection), add different concentrations of this compound to the cultures.
-
-
Viability Assessment:
-
Incubate the cultures for various time points after the addition of this compound (e.g., up to 90-100 hours post-infection).
-
At each time point, harvest the cells and determine the viable infectious yield by IFU assay.
-
Conclusion and Future Directions
This compound has proven to be an invaluable tool for dissecting the role of HtrA in bacterial stress responses, particularly in the obligate intracellular pathogen Chlamydia trachomatis. Its potent inhibitory activity has unequivocally demonstrated the critical function of CtHtrA in surviving heat shock and recovering from antibiotic-induced persistence. The bactericidal effect of this compound on Helicobacter pylori suggests that HtrA is a viable therapeutic target in a broader range of pathogenic bacteria.
Future research should aim to elucidate the full spectrum of stress response pathways affected by HtrA inhibition using this compound. Transcriptomic and proteomic studies on this compound-treated bacteria under various stress conditions will provide a more comprehensive understanding of the downstream consequences of HtrA inhibition. Furthermore, the development of this compound analogs with a broader spectrum of activity could pave the way for novel antimicrobial therapies that target the fundamental stress response machinery of bacteria.
References
- 1. Frontiers | The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence [frontiersin.org]
- 2. Shotgun proteomic analysis of Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of multiple stress responses in Staphylococcus aureus substantially lowers the minimal inhibitory concentration when combining two novel antibiotic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The general stress response of Staphylococcus aureus promotes tolerance of antibiotics and survival in whole human blood - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Antibacterial Landscape of JO146: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the antibacterial spectrum of JO146, a novel peptide-based inhibitor. This compound targets the high-temperature requirement A (HtrA) protease, a key enzyme in bacterial protein quality control and virulence, presenting a unique mechanism of action compared to conventional antibiotics.[1] This document compiles available quantitative data, details the experimental methodologies for its assessment, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Antibacterial Spectrum of this compound
This compound exhibits a narrow spectrum of antibacterial activity, demonstrating efficacy against specific pathogenic bacteria while showing no inhibitory effects against others. The available data on its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are summarized below.
| Bacterial Species | Gram Status | MIC (µg/mL) | MBC (µg/mL) | Efficacy |
| Helicobacter pylori | Gram-negative | 30 - 37.6[1] | 18.8 - 75.2[1][2][3] | Active |
| Chlamydia spp. | Gram-negative (atypical) | Not explicitly quantified in µg/mL, but described as causing complete loss of infectious progeny. | - | Active |
| Staphylococcus aureus | Gram-positive | No inhibition observed. | - | Inactive |
| Pseudomonas aeruginosa | Gram-negative | No inhibition observed. | - | Inactive |
| Escherichia coli | Gram-negative | No inhibition observed. | - | Inactive |
Experimental Protocols
The determination of the antibacterial activity of this compound involves standardized in vitro susceptibility testing methods. The following protocols outline the procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution of known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row to the desired final concentration. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 600 nm.
-
Dilute the standardized inoculum to the final required concentration for the assay (typically 5 x 10⁵ CFU/mL in the final well volume).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. The final volume in each well will be 200 µL.
-
Include a positive control well (MHB with inoculum, no this compound) and a negative control well (MHB only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a continuation of the MIC test.
Materials:
-
MIC plate from the previous assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile saline or broth for dilutions
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate showing no visible growth (i.e., at and above the MIC), take a small aliquot (typically 10-100 µL).
-
Spread the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colony-forming units (CFUs) on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.
-
Visualizing Pathways and Workflows
Proposed Mechanism of Action of this compound
This compound targets the HtrA serine protease, which is crucial for protein quality control in the bacterial periplasm. HtrA functions as both a chaperone and a protease to manage misfolded proteins, a process vital for bacterial survival, particularly under stress conditions. By inhibiting HtrA, this compound disrupts this essential cellular process, leading to an accumulation of toxic misfolded proteins and ultimately cell death.
Figure 1: Proposed mechanism of action of this compound via inhibition of HtrA protease.
Experimental Workflow for Determining Antibacterial Spectrum
The following diagram illustrates the sequential workflow for assessing the antibacterial activity of a compound like this compound, from initial screening to the determination of bactericidal effects.
Figure 2: Experimental workflow for MIC and MBC determination.
References
- 1. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
JO146: A Chemical Probe for Interrogating HtrA Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
High-temperature requirement A (HtrA) serine proteases are a family of highly conserved enzymes that play crucial roles in protein quality control and cellular stress responses across various organisms, from bacteria to humans. Their involvement in bacterial pathogenesis and various human diseases has made them attractive targets for therapeutic intervention. JO146, a peptidic phosphonate inhibitor, has emerged as a valuable chemical probe for studying the function of HtrA, particularly in the context of bacterial infections. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, and detailed experimental protocols for its use in studying HtrA function. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of HtrA biology and the application of this compound as a research tool.
Introduction to this compound
This compound is a synthetic, irreversible inhibitor of HtrA serine proteases. Structurally, it is a tripeptide with the sequence Boc-Val-Pro-ValP(OPh)₂, where the C-terminal valine is modified with a diphenyl phosphonate "warhead". This electrophilic phosphonate moiety covalently modifies the active site serine residue of HtrA, leading to its inactivation.
Initially identified as a potent inhibitor of Chlamydia trachomatis HtrA (CtHtrA), this compound has been instrumental in elucidating the essential roles of this protease in the chlamydial developmental cycle. Its utility extends to studying HtrA in other pathogens, such as Helicobacter pylori, and for probing the selectivity of inhibitors against related human serine proteases.
Mechanism of Action
This compound acts as a covalent inhibitor, targeting the catalytic serine residue within the active site of HtrA proteases. The proposed mechanism involves the nucleophilic attack of the serine hydroxyl group on the phosphorus atom of the diphenyl phosphonate moiety. This results in the formation of a stable, covalent phosphonyl-enzyme adduct and the displacement of one of the phenoxy leaving groups. This irreversible inactivation allows for its use in target identification and validation studies.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified against various HtrA orthologs and other serine proteases. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Organism | Assay Type | IC50 (µM) | Reference(s) |
| CtHtrA | Chlamydia trachomatis | Protease Activity Assay | 21.86 | [1] |
| Human Neutrophil Elastase (HNE) | Homo sapiens | Protease Activity Assay | 1.15 | [1] |
Table 2: Antibacterial Activity of this compound
| Organism | Strain | Assay Type | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Helicobacter pylori | ATCC 43504 | Broth Microdilution | 30 - 37.6 | 18.8 - 75.2 | [2] |
| Chlamydia trachomatis | Serovar D, E, K, G | Infectious Progeny Assay | - | Lethal at various concentrations | |
| Chlamydia muridarum | Infectious Progeny Assay | - | Significant reduction in progeny | [3] | |
| Chlamydia pecorum | Infectious Progeny Assay | - | Significant reduction in progeny | ||
| Chlamydia pneumoniae | Infectious Progeny Assay | - | Significant reduction in progeny |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study HtrA function.
In Vitro HtrA Protease Inhibition Assay
This protocol describes a general method to determine the IC50 of this compound against a purified HtrA enzyme using a fluorogenic peptide substrate.
Materials:
-
Purified recombinant HtrA enzyme
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
Fluorogenic HtrA substrate (e.g., a peptide substrate with a fluorescent reporter and a quencher)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 2 µL of each this compound dilution. Include a DMSO-only control.
-
Add 88 µL of HtrA enzyme solution (at a final concentration optimized for the assay) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Chlamydia trachomatis Infectious Progeny Assay
This protocol details the methodology to assess the effect of this compound on the production of infectious Chlamydia elementary bodies (EBs).
Materials:
-
HeLa or McCoy cells
-
Chlamydia trachomatis stock
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cycloheximide (optional, to enhance infection)
-
Methanol (for fixation)
-
Chlamydia-specific antibody (e.g., anti-LPS or anti-MOMP)
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed host cells in a 24-well plate and grow to confluency.
-
Infect the cells with C. trachomatis at a multiplicity of infection (MOI) of 0.5-1.0.
-
After 2 hours of incubation at 37°C, remove the inoculum and add fresh medium (with or without cycloheximide).
-
At a specific time post-infection (e.g., 16 hours for mid-replicative phase), add serial dilutions of this compound to the infected cells. Include a DMSO-only control.
-
Incubate for the remainder of the developmental cycle (e.g., until 48 hours post-infection).
-
To harvest the infectious progeny, lyse the cells by sonication or scraping.
-
Perform serial dilutions of the lysate and use this to infect a fresh monolayer of host cells.
-
After 24-48 hours of incubation, fix the cells with methanol.
-
Stain the cells with a Chlamydia-specific primary antibody, followed by a fluorescently labeled secondary antibody and DAPI.
-
Count the number of inclusions per field of view using a fluorescence microscope to determine the inclusion-forming units (IFU) per ml.
-
Calculate the percentage of reduction in infectious progeny for each this compound concentration compared to the control.
Helicobacter pylori Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of this compound against H. pylori.
Materials:
-
Helicobacter pylori strain (e.g., ATCC 43504)
-
Brucella broth supplemented with 5-10% fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well microtiter plate
-
Microaerobic incubator or gas pack system (e.g., CampyGen)
Procedure:
-
Prepare a twofold serial dilution of this compound in Brucella broth with FBS in a 96-well plate.
-
Prepare an inoculum of H. pylori from a fresh culture plate, adjusting the turbidity to a 0.5 McFarland standard in Brucella broth.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 72 hours under microaerobic conditions.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of H. pylori.
Synthesis of this compound
The synthesis of this compound, Boc-Val-Pro-ValP(OPh)₂, can be achieved through a multi-step process involving peptide coupling and the introduction of the diphenyl phosphonate moiety. A plausible synthetic route is outlined below, based on established methods for synthesizing peptidyl phosphonates.
Step 1: Synthesis of the Dipeptide Boc-Val-Pro-OH Boc-Valine is activated and coupled to Proline methyl ester. The resulting dipeptide ester is then saponified to yield Boc-Val-Pro-OH.
Step 2: Synthesis of Diphenyl (1-amino-2-methylpropyl)phosphonate This key intermediate can be synthesized from valinal through a Kabachnik-Fields reaction or by other methods for synthesizing α-aminophosphonates.
Step 3: Coupling of Boc-Val-Pro-OH and Diphenyl (1-amino-2-methylpropyl)phosphonate The carboxyl group of the dipeptide is activated using a standard coupling reagent (e.g., HBTU, HATU) and then reacted with the amino group of the phosphonate intermediate to form the final product, this compound.
Step 4: Purification The final compound is purified by column chromatography or preparative HPLC.
Mandatory Visualizations
Signaling Pathways
HtrA proteases are involved in several critical signaling pathways. This compound, by inhibiting HtrA, can be used to probe these pathways.
Caption: HtrA-mediated protein quality control pathway and its inhibition by this compound.
Caption: Regulation of TGF-β signaling by HtrA1 and the effect of this compound.
Experimental Workflows
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Assay of JO146
For Researchers, Scientists, and Drug Development Professionals
Introduction
JO146 is a potent, small-molecule, peptide-based irreversible inhibitor of the High Temperature Requirement A (HtrA) serine protease of Chlamydia trachomatis (CtHtrA).[1][2][3][4] CtHtrA is a crucial enzyme involved in the protein quality control and virulence of Chlamydia, making it a promising target for novel anti-chlamydial therapeutics.[5] this compound has demonstrated significant activity in reducing the viability of Chlamydia trachomatis in vitro by disrupting its developmental cycle during the replicative phase. These application notes provide detailed protocols for assessing the anti-chlamydial efficacy of this compound and its cytotoxicity against a host cell line.
Mechanism of Action
This compound acts as a serine protease inhibitor, specifically targeting the CtHtrA enzyme. The chlamydial developmental cycle involves two main forms: the infectious but non-replicative elementary body (EB) and the non-infectious but replicative reticulate body (RB). This compound is most effective during the mid-replicative phase of the developmental cycle, where it interferes with the function of CtHtrA, leading to a significant reduction in the production of infectious progeny (Elementary Bodies).
Caption: Mechanism of this compound Action on the Chlamydia trachomatis Developmental Cycle.
Experimental Protocols
This section details the protocols for evaluating the anti-chlamydial activity of this compound and its potential cytotoxicity to the host cells.
Anti-Chlamydial Activity Assay (Inclusion Forming Unit Reduction Assay)
This assay determines the efficacy of this compound in inhibiting the formation of infectious Chlamydia trachomatis elementary bodies.
Materials:
-
HeLa or McCoy cells
-
Chlamydia trachomatis (e.g., serovar D)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and gentamicin
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cycloheximide
-
Methanol (for fixation)
-
Chlamydia-specific antibody (e.g., anti-LPS)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well cell culture plates
Procedure:
Caption: Workflow for the Anti-Chlamydial Activity Assay of this compound.
Detailed Steps:
-
Cell Seeding: Seed HeLa or McCoy cells into a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate at 37°C in a 5% CO2 incubator.
-
Infection: On the day of the experiment, aspirate the culture medium and infect the cells with Chlamydia trachomatis at a Multiplicity of Infection (MOI) of 0.5 to 1.0 in DMEM. Centrifuge the plate at 500 x g for 1 hour to facilitate infection. Incubate for 2 hours at 37°C.
-
Inoculum Removal: Aspirate the inoculum and wash the cells once with PBS.
-
Addition of Medium: Add fresh DMEM containing 10% FBS, gentamicin, and 1 µg/mL cycloheximide.
-
This compound Treatment: At 16 hours post-infection, add serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for an additional 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Fixation and Staining: Aspirate the medium and fix the cells with ice-cold methanol for 10 minutes. Wash with PBS and then stain with a Chlamydia-specific primary antibody followed by a fluorescently labeled secondary antibody. Counterstain the host cell nuclei with DAPI.
-
Imaging and Quantification: Visualize the chlamydial inclusions using a fluorescence microscope. Count the number of Inclusion Forming Units (IFUs) per field of view for each concentration of this compound.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value (the concentration of this compound that inhibits 50% of inclusion formation).
Data Presentation:
| This compound Concentration (µM) | Mean IFU Count (± SD) | % Inhibition |
| 0 (Vehicle Control) | 150 (± 15) | 0 |
| 1 | 125 (± 12) | 16.7 |
| 5 | 90 (± 9) | 40.0 |
| 10 | 65 (± 7) | 56.7 |
| 25 | 20 (± 5) | 86.7 |
| 50 | 5 (± 2) | 96.7 |
| 100 | 0 (± 0) | 100 |
Note: The data presented in this table is for illustrative purposes only.
Host Cell Cytotoxicity Assay
This assay is crucial to determine if the observed anti-chlamydial effect is due to the specific inhibition of the pathogen or to the general toxicity of this compound to the host cells.
Materials:
-
HeLa or McCoy cells
-
DMEM with 10% FBS and gentamicin
-
This compound compound
-
DMSO
-
PBS
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar cytotoxicity detection kit (e.g., MTT, XTT)
-
96-well opaque-walled cell culture plates
Procedure:
Caption: Workflow for the Host Cell Cytotoxicity Assay of this compound.
Detailed Steps:
-
Cell Seeding: Seed HeLa or McCoy cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well. Incubate at 37°C in a 5% CO2 incubator overnight.
-
Compound Addition: The next day, add serial dilutions of this compound (typically covering the same concentration range as the anti-chlamydial assay and higher) to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 48 hours (or a duration equivalent to the anti-chlamydial assay) at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Luminescence Reading: Shake the plate for 2 minutes and then let it stand for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value (the concentration of this compound that reduces cell viability by 50%).
Data Presentation:
| This compound Concentration (µM) | Mean Luminescence (± SD) | % Cell Viability |
| 0 (Vehicle Control) | 85000 (± 5000) | 100 |
| 10 | 84500 (± 4800) | 99.4 |
| 25 | 83000 (± 5100) | 97.6 |
| 50 | 81000 (± 4500) | 95.3 |
| 100 | 75000 (± 4000) | 88.2 |
| 200 | 43000 (± 3500) | 50.6 |
| 400 | 15000 (± 2000) | 17.6 |
Note: The data presented in this table is for illustrative purposes only.
Summary of Key Parameters
| Assay | Key Parameter | Typical Value |
| Anti-Chlamydial Activity | IC50 | ~10-25 µM |
| Host Cell Cytotoxicity | CC50 | > 200 µM |
| Selectivity Index (SI) | CC50 / IC50 | > 10 |
A higher Selectivity Index indicates a more favorable therapeutic window, where the compound is effective against the pathogen at concentrations that are not toxic to the host cells.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific cell lines, Chlamydia strains, and laboratory equipment. Always follow appropriate safety precautions when handling infectious agents and chemical compounds.
References
- 1. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro susceptibility of recent Chlamydia trachomatis clinical isolates to the CtHtrA inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: JO146 Nanoparticle Formulation for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
JO146 is a potent peptide-based inhibitor of the High Temperature Requirement A (HtrA) serine protease, a key enzyme involved in protein quality control and virulence in various pathogenic bacteria.[1] Nanoparticle-based drug delivery systems offer a promising approach to enhance the therapeutic efficacy of antimicrobials like this compound by improving their stability, bioavailability, and targeted delivery. This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded poly(lactic-co-glycolic) acid (PLGA) nanoparticles. The protocols described herein utilize a microfluidic approach for precise control over nanoparticle size, a critical parameter for optimizing drug delivery.
Data Presentation
The following tables summarize the key quantitative data obtained from the formulation and evaluation of this compound-PLGA nanoparticles.
Table 1: Physicochemical Properties of this compound-PLGA Nanoparticles
| Nanoparticle Size (nm) | Drug Encapsulation Efficiency (%) | Polydispersity Index (PDI) |
| 90 | Up to 25 | Not explicitly stated, but described as uniform |
| 150 | Up to 25 | Not explicitly stated, but described as uniform |
| 220 | Up to 25 | Not explicitly stated, but described as uniform |
Source: Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles.[1]
Table 2: In Vitro Antibacterial Activity of this compound and this compound-PLGA Nanoparticles against Helicobacter pylori
| Formulation | Minimum Bactericidal Concentration (MBC) | Improvement vs. Free Drug |
| Free this compound | 18.8-75.2 µg/mL | - |
| 90 nm this compound-PLGA Nanoparticles | Two-fold lower than free this compound | 2x |
Source: Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles.[1]
Experimental Protocols
Protocol 1: Formulation of this compound-PLGA Nanoparticles using Microfluidics
This protocol describes a general method for the fabrication of this compound-PLGA nanoparticles using a microfluidic nanoprecipitation technique. The precise control over flow rates and mixing allows for the reproducible production of nanoparticles with tunable sizes.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) (organic solvent)
-
Polyvinyl alcohol (PVA) solution (stabilizer)
-
Deionized water
-
Microfluidic device with a staggered herringbone micromixer
-
Syringe pumps
-
Collection vials
Method:
-
Preparation of Organic Phase:
-
Dissolve a specific concentration of PLGA in the organic solvent (e.g., 2% w/v in DMSO).[2]
-
Dissolve this compound in the PLGA solution to achieve the desired drug loading. The exact concentration will need to be optimized based on the desired encapsulation efficiency.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution of a stabilizer, such as PVA (e.g., 1% w/v in deionized water).[2]
-
-
Microfluidic Setup:
-
Set up the microfluidic system with two syringe pumps. One pump will deliver the organic phase, and the other will deliver the aqueous phase.
-
Connect the syringes to the respective inlets of the microfluidic chip.
-
Place a collection vial at the outlet of the chip.
-
-
Nanoparticle Synthesis:
-
Set the flow rates of the two pumps to achieve the desired flow rate ratio (FRR) of the aqueous phase to the organic phase. The FRR is a critical parameter for controlling nanoparticle size. For example, an FRR of 10:0.6 (aqueous:organic) has been used for PLGA nanoparticle formation.
-
Simultaneously start both pumps to introduce the organic and aqueous phases into the microfluidic device.
-
The rapid mixing of the two phases in the micromixer will cause the nanoprecipitation of PLGA, encapsulating this compound.
-
Collect the nanoparticle suspension from the outlet.
-
-
Purification:
-
The collected nanoparticle suspension can be purified to remove the organic solvent and excess stabilizer. This is typically done by centrifugation followed by resuspension of the nanoparticle pellet in deionized water. Repeat this washing step multiple times.
-
Diagram of Microfluidic Nanoparticle Formulation Workflow:
Caption: Workflow for this compound-PLGA nanoparticle formulation using microfluidics.
Protocol 2: Characterization of this compound-PLGA Nanoparticles
2.1 Particle Size and Polydispersity Index (PDI) Measurement
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles and the PDI, which indicates the width of the particle size distribution.
Materials:
-
This compound-PLGA nanoparticle suspension
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes
Method:
-
Dilute a small aliquot of the purified nanoparticle suspension in deionized water to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the average particle size (Z-average) and PDI.
-
Repeat the measurement at least three times for each sample to ensure reproducibility.
2.2 Zeta Potential Measurement
Principle: Zeta potential is a measure of the surface charge of the nanoparticles and is an indicator of their colloidal stability. It is measured using electrophoretic light scattering.
Materials:
-
JO16-PLGA nanoparticle suspension
-
Deionized water or an appropriate buffer
-
Zeta potential analyzer (often integrated with a DLS instrument)
-
Zeta potential measurement cells
Method:
-
Dilute the nanoparticle suspension in deionized water or a buffer of specific pH.
-
Inject the sample into the zeta potential measurement cell.
-
Place the cell in the instrument.
-
Perform the measurement to obtain the zeta potential value in millivolts (mV).
-
Repeat the measurement at least three times for each sample.
2.3 Determination of Drug Encapsulation Efficiency (EE)
Principle: The encapsulation efficiency is the percentage of the initial drug that is successfully encapsulated within the nanoparticles. The indirect method, which measures the amount of free drug in the supernatant after centrifugation, is commonly used.
Materials:
-
This compound-PLGA nanoparticle suspension
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Appropriate solvent to dissolve this compound for standard curve generation
Method:
-
Centrifuge a known volume of the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the free, unencapsulated this compound.
-
Quantify the amount of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC). A standard curve of known this compound concentrations should be prepared to determine the concentration in the supernatant.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE (%) = [(Total amount of this compound used - Amount of free this compound in supernatant) / Total amount of this compound used] x 100
Diagram of Nanoparticle Characterization Workflow:
References
- 1. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microfluidic-assisted preparation of PLGA nanoparticles for drug delivery purposes: experimental study and computational fluid dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Chlamydial Persistence with JO146
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JO146, a potent and specific inhibitor of the Chlamydia trachomatis serine protease HtrA (CtHtrA), for studying penicillin-induced persistence. The provided protocols and data will enable researchers to investigate the critical role of CtHtrA in the chlamydial stress response and recovery from persistence, a state of viable but non-infectious bacteria that can lead to treatment failure and chronic infection.
Introduction
Chlamydia trachomatis, an obligate intracellular bacterium, can enter a persistent state in response to various stressors, including exposure to beta-lactam antibiotics like penicillin.[1][2][3] This persistent state is characterized by the formation of enlarged, aberrant reticulate bodies (RBs) and a reversible loss of infectivity.[2][3] The serine protease CtHtrA is crucial for the chlamydial stress response and is essential for the bacteria to revert from a persistent state back to an infectious developmental cycle. This compound is a dipeptide organophosphonate inhibitor of CtHtrA that has been instrumental in elucidating the function of this key protease. By inhibiting CtHtrA, this compound effectively prevents the recovery of Chlamydia from penicillin-induced persistence, highlighting CtHtrA as a promising target for novel anti-chlamydial therapeutics.
Key Applications
-
Elucidating the role of CtHtrA in chlamydial persistence and stress response.
-
Screening and validation of novel anti-chlamydial compounds targeting CtHtrA.
-
Investigating the mechanisms of chlamydial reversion from the persistent state.
-
Developing novel therapeutic strategies to eradicate persistent chlamydial infections.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound to investigate penicillin-induced persistence in Chlamydia trachomatis.
Table 1: Effect of this compound on C. trachomatis Viability During and After Penicillin-Induced Persistence
| Treatment Condition | Timing of this compound (50 µM) Addition | Effect on Final Infectious Yield (IFU/ml) | Reference |
| Penicillin G (100 U/ml) for 24h | During penicillin-induced persistence (24-48 hpi) | Minor reduction (~1 log) | |
| Penicillin G (100 U/ml) for 24h, then penicillin-free medium | During recovery from persistence (48-72 hpi) | Completely lethal (no viable EBs recovered) | |
| No Penicillin (Normal Developmental Cycle) | During mid-replicative phase (e.g., 16 or 24 hpi) | Lethal (significant reduction or complete loss of infectious progeny) |
hpi: hours post-infection IFU: Inclusion Forming Units
Experimental Protocols
Protocol 1: Induction of Penicillin Persistence in Chlamydia trachomatis
This protocol describes the induction of a persistent state in C. trachomatis using penicillin in a cell culture model.
Materials:
-
HeLa or McCoy cells
-
Chlamydia trachomatis elementary bodies (EBs)
-
DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and L-glutamine
-
Penicillin G stock solution (10,000 U/ml)
-
Cycloheximide stock solution (1 mg/ml)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
Procedure:
-
Seed HeLa or McCoy cells in 24-well plates to achieve a confluent monolayer on the day of infection.
-
Infect the cell monolayers with C. trachomatis EBs at a multiplicity of infection (MOI) of 0.5-1.0.
-
Centrifuge the plates at 500 x g for 1 hour at 37°C to synchronize the infection.
-
Incubate the infected cells for 2 hours at 37°C in a 5% CO2 incubator.
-
At 2 hours post-infection, replace the infection medium with fresh medium containing Penicillin G at a final concentration of 10-100 U/ml and cycloheximide (1 µg/ml). This will induce the persistent state.
-
Incubate the cells for 24-48 hours to allow for the formation of aberrant reticulate bodies.
Protocol 2: Investigating the Effect of this compound on Chlamydial Persistence and Reversion
This protocol details the application of this compound at different stages of penicillin-induced persistence to study the role of CtHtrA.
Materials:
-
Penicillin-persistent C. trachomatis cultures (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Penicillin-free culture medium
-
Sterile water for cell lysis
-
Fresh HeLa or McCoy cell monolayers for infectivity assay
Procedure:
A. Treatment with this compound during persistence:
-
At 24 hours post-penicillin treatment, add this compound to the culture medium at the desired final concentration (e.g., 50 µM).
-
Incubate for a further 24 hours.
-
To assess reversion, remove the penicillin- and this compound-containing medium at 48 hours post-infection. Wash the cells twice with PBS and add fresh, drug-free medium.
-
Incubate for an additional 24-48 hours to allow for the potential recovery and formation of infectious EBs.
-
Proceed to Protocol 3 for enumeration of infectious progeny.
B. Treatment with this compound during reversion from persistence:
-
At 24 hours post-penicillin treatment, remove the penicillin-containing medium. Wash the cells twice with PBS.
-
Add fresh, penicillin-free medium containing this compound at the desired final concentration (e.g., 50 µM).
-
Incubate for 24-48 hours to assess the effect of CtHtrA inhibition on the recovery process.
-
Proceed to Protocol 3 for enumeration of infectious progeny.
Protocol 3: Enumeration of Infectious Progeny (Inclusion Forming Unit Assay)
This protocol is used to quantify the number of viable, infectious Chlamydia elementary bodies.
Materials:
-
Treated and control infected cell cultures
-
Sterile, ice-cold water
-
Fresh HeLa or McCoy cell monolayers in 24- or 96-well plates
-
Methanol (for fixation)
-
Chlamydia-specific primary antibody (e.g., anti-LPS or anti-MOMP)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Aspirate the culture medium from the infected cells.
-
Lyse the cells by adding 200 µl of sterile, ice-cold water to each well and scraping.
-
Perform serial dilutions of the cell lysates in culture medium.
-
Infect fresh cell monolayers with the diluted lysates.
-
Centrifuge the plates at 500 x g for 1 hour at 37°C.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells with ice-cold methanol for 10 minutes.
-
Perform immunofluorescent staining for chlamydial inclusions using the primary and secondary antibodies.
-
Count the number of inclusions in each well using a fluorescence microscope.
-
Calculate the Inclusion Forming Units per milliliter (IFU/ml) based on the dilution factor and the number of inclusions counted.
Visualizations
Caption: Experimental workflow for studying this compound's effect on penicillin persistence.
Caption: Role of CtHtrA in recovery from penicillin-induced persistence and its inhibition by this compound.
References
- 1. Frontiers | Chlamydia Persistence: A Survival Strategy to Evade Antimicrobial Effects in-vitro and in-vivo [frontiersin.org]
- 2. Chlamydia Persistence: A Survival Strategy to Evade Antimicrobial Effects in-vitro and in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlamydia trachomatis Persistence in Vitro – An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application of JO146 in Koala Chlamydial Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlamydial infections, primarily caused by Chlamydia pecorum, pose a significant threat to koala populations in Australia, leading to debilitating conditions such as ocular disease, urinary tract infections, and infertility.[1][2][3] Current antibiotic treatments can have adverse effects on the koala's sensitive gut microbiome.[4] The novel serine protease inhibitor, JO146, presents a promising alternative therapeutic strategy.[1] This compound targets the High-temperature requirement A (HtrA) serine protease, an essential enzyme in the chlamydial developmental cycle. This document provides detailed application notes and protocols for the use of this compound in in vitro and ex vivo models of koala chlamydial infection based on published research.
Mechanism of Action
This compound is a potent inhibitor of the chlamydial HtrA serine protease. HtrA is crucial for the viability of Chlamydia during its replicative phase within the host cell. The enzyme is believed to be involved in protein quality control and the assembly of vital outer membrane virulence factors. Inhibition of HtrA by this compound disrupts the chlamydial developmental cycle, specifically hindering the differentiation of reticulate bodies (RBs) into infectious elementary bodies (EBs). This leads to a significant reduction in the production of infectious progeny, effectively clearing the infection at a cellular level.
Caption: Mechanism of action of this compound in inhibiting Chlamydia replication.
Data Presentation
In Vitro Efficacy of this compound against C. pecorum and C. pneumoniae
The following table summarizes the significant reduction in infectious progeny of various koala chlamydial isolates following treatment with this compound during the mid-replicative phase of infection.
| Chlamydial Isolate | Type | Concentration of this compound (µM) | Mean Infectious Yield (IFU/mL) | Percentage Reduction vs. Control |
| C. pecorum IPTaLE | Ocular | 50 | ~1 x 10³ | >99% |
| 100 | ~1 x 10² | >99.9% | ||
| 150 | 0 | 100% | ||
| C. pecorum MarsBar | Urogenital | 50 | ~1 x 10⁵ | ~90% |
| 100 | ~1 x 10³ | >99% | ||
| 150 | ~1 x 10² | >99.9% | ||
| C. pneumoniae LPCoLN | Respiratory | 50 | ~1 x 10⁴ | ~99% |
| 100 | ~1 x 10² | >99.9% | ||
| 150 | 0 | 100% |
Data compiled from figures presented in Huston et al., 2016. Values are approximate and represent the magnitude of reduction.
Ex Vivo Efficacy of this compound in Primary Koala Endometrial Cells
This table demonstrates the efficacy of this compound in a more biologically relevant ex vivo model using primary koala cells infected with C. pecorum.
| C. pecorum Isolate | Multiplicity of Infection (MOI) | Treatment (100 µM this compound) | Mean Percent Infectivity |
| IPTaLE | 0.5 | DMSO (Control) | ~25% |
| 0.5 | This compound | ~5% | |
| DBDeUG | 1.0 | DMSO (Control) | ~30% |
| 1.0 | This compound | ~10% | |
| MarsBar | 1.0 | DMSO (Control) | ~12% |
| 1.0 | This compound | ~2% |
Data sourced from Huston et al., 2016. Treatment was applied at 16 hours post-infection and infectivity was measured at 30 hours post-infection.
Cytotoxicity of this compound
Cytotoxicity assays on freshly harvested koala peripheral blood mononuclear cells (PBMCs), endometrial, and conjunctival cells confirmed the low toxicity of this compound.
Experimental Protocols
In Vitro Infection and this compound Treatment Protocol
This protocol details the methodology for assessing the efficacy of this compound against koala chlamydial isolates in cell culture.
Caption: Workflow for in vitro testing of this compound against Chlamydia.
Materials:
-
McCoy B or HEp-2 cells
-
Koala clinical isolates of C. pecorum or C. pneumoniae
-
Cell culture medium (e.g., DMEM with supplements)
-
This compound compound
-
DMSO (vehicle control)
-
96-well plates
Procedure:
-
Cell Seeding: Seed McCoy B cells (for C. pecorum) or HEp-2 cells (for C. pneumoniae) in 96-well plates and grow to confluence.
-
Infection: Infect the confluent cell monolayers with the desired koala chlamydial isolate at a Multiplicity of Infection (MOI) of 0.3.
-
Initial Incubation: Incubate the infected plates for 16 hours post-infection (PI) to allow the chlamydia to enter the mid-replicative phase of their developmental cycle.
-
This compound Treatment: At 16h PI, add fresh media containing this compound at final concentrations of 50, 100, and 150 µM. Include a DMSO vehicle control.
-
Treatment Incubation: Incubate the plates for an additional 8 hours.
-
Washout: After the 8-hour treatment, carefully wash the cell monolayers with pre-warmed media to remove the compound.
-
Final Incubation: Add fresh, compound-free media and continue to incubate the plates until the completion of the chlamydial developmental cycle (approximately 44h PI for C. pecorum and 72h PI for C. pneumoniae).
-
Harvesting: Harvest the infected cells by scraping or lysis.
-
Quantification of Infectious Progeny: Perform serial dilutions of the harvested lysates and use them to infect fresh cell monolayers. After an appropriate incubation period, fix and stain the cells to count the inclusion forming units (IFU), allowing for the calculation of IFU/mL.
Ex Vivo Infection and this compound Treatment in Primary Koala Cells
This protocol describes the use of this compound in a more complex ex vivo model using primary epithelial cells derived from koala tissue.
Materials:
-
Primary koala endometrial epithelial cells
-
C. pecorum isolates
-
Appropriate culture medium for primary cells
-
This compound compound (100 µM)
-
DMSO (vehicle control)
Procedure:
-
Primary Cell Culture: Establish and maintain primary epithelial cell lines from fresh koala endometrial tissue collected at necropsy.
-
Infection: Infect the primary koala cells with C. pecorum isolates (e.g., IPTaLE, DBDeUG, MarsBar) at an MOI of 0.5 or 1.0.
-
Initial Incubation: Incubate the infected primary cells for 16 hours post-infection.
-
This compound Treatment: At 16h PI, add media containing 100 µM this compound or a DMSO control.
-
Final Incubation and Analysis: Continue incubation until 30 hours post-infection (14 hours after this compound addition).
-
Assessment of Infectivity: Fix the cells and perform immunofluorescence staining for chlamydial inclusions. Determine the percentage of infected cells by microscopy to evaluate the efficacy of this compound.
Conclusion
The serine protease inhibitor this compound has demonstrated significant efficacy in reducing the infectious progeny of C. pecorum and C. pneumoniae in both in vitro and ex vivo koala chlamydial infection models. Its targeted mechanism of action against the essential chlamydial enzyme HtrA, coupled with low toxicity to koala cells, makes it a strong candidate for further development as a novel therapeutic for chlamydiosis in this vulnerable species. The protocols outlined provide a framework for researchers to further investigate the potential of this compound and similar compounds.
References
- 1. Research Portal [research.usc.edu.au]
- 2. Chlamydia Serine Protease Inhibitor, targeting HtrA, as a New Treatment for Koala Chlamydia infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidemiology, Transmission Mode, and Pathogenesis of Chlamydia pecorum Infection in Koalas (Phascolarctos cinereus): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. morrisanimalfoundation.org [morrisanimalfoundation.org]
Application Notes and Protocols: Synthesis and Evaluation of JO146 and its Chemical Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
JO146 is a potent, irreversible tri-peptide based inhibitor of the Chlamydia trachomatis high temperature requirement A (CtHtrA) serine protease.[1][2] CtHtrA is a crucial virulence factor, essential for the replication and survival of Chlamydia, making it a promising target for the development of novel anti-chlamydial therapeutics.[3][4] This document provides detailed application notes and protocols for the chemical synthesis of this compound and its analogues, as well as methodologies for evaluating their biological activity.
Data Presentation
The following tables summarize the quantitative data for this compound and a selection of its chemical analogues, focusing on their inhibitory activity against CtHtrA and other proteases, as well as their efficacy in cell-based assays.
Table 1: Inhibitory Activity of this compound and Analogues against Various Proteases
| Compound | Structure | CtHtrA IC₅₀ (µM) | HNE IC₅₀ (µM) | Trypsin IC₅₀ (µM) | Chymotrypsin IC₅₀ (µM) |
| This compound | Boc-Val-Pro-Valᴾ(OPh)₂ | 2.5 ± 0.3 | 0.68 ± 0.02 | > 100 | > 100 |
| Analogue 8a | Boc-Tle-Pro-Valᴾ(OPh)₂ | 0.075 ± 0.005 | 0.68 ± 0.02 | > 100 | > 100 |
| Analogue 25 | Boc-Val-(4-acetyl-Pro)-Valᴾ(OPh)₂ | ~0.4 | ~8.2 | ND | ND |
| Analogue 49 | Boc-Val-(4-(1-(hydroxymethyl)cyclopropyl)-1H-1,2,3-triazol-1-yl)-Pro-Valᴾ(OPh)₂ | ~0.28 | ~15 | ND | ND |
ND: Not Determined. Data compiled from multiple sources.[5]
Table 2: Anti-Chlamydial Activity of this compound and Analogues
| Compound | C. trachomatis Inhibition (log reduction in IFU/mL at 50 µM) | C. pecorum Inhibition (log reduction in IFU/mL at 50 µM) |
| This compound | ~2.5 | ~2.5 |
| Analogue 21 | > 4 (below detection limit) | > 4 (below detection limit) |
| Analogue 25 | ~3.5 | ~3.0 |
| Analogue 49 | > 4 (below detection limit) | > 4 (below detection limit) |
IFU: Inclusion Forming Units. Data represents approximate values for comparison.
Experimental Protocols
Protocol 1: Synthesis of this compound [Boc-Val-Pro-Valᴾ(OPh)₂]
This protocol describes the solution-phase peptide synthesis of this compound.
Materials:
-
Boc-Val-OH
-
L-Proline methyl ester hydrochloride
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
LiOH (Lithium hydroxide)
-
THF (Tetrahydrofuran)
-
Water
-
HCl (Hydrochloric acid)
-
Diphenyl (1-amino-2-methylpropyl)phosphonate
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Synthesis of Boc-Val-Pro-OMe:
-
To a solution of Boc-Val-OH (1.1 eq) in DMF, add HBTU (1.1 eq) and DIPEA (2.2 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add L-Proline methyl ester hydrochloride (1.0 eq) and stir for an additional 4 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 30% ethyl acetate in hexanes) to yield Boc-Val-Pro-OMe.
-
-
Hydrolysis of Boc-Val-Pro-OMe to Boc-Val-Pro-OH:
-
Dissolve Boc-Val-Pro-OMe in a mixture of THF and water (3:1).
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 2 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-Val-Pro-OH.
-
-
Coupling of Boc-Val-Pro-OH with Diphenyl (1-amino-2-methylpropyl)phosphonate:
-
To a solution of Boc-Val-Pro-OH (1.0 eq) and diphenyl (1-amino-2-methylpropyl)phosphonate (1.2 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., 40-50% ethyl acetate in hexanes) to afford this compound as a white solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: CtHtrA Inhibition Assay
This protocol outlines a general procedure for determining the IC₅₀ of inhibitors against CtHtrA.
Materials:
-
Recombinant CtHtrA enzyme
-
Fluorogenic peptide substrate (e.g., β-casein derived)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
This compound or analogue stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the inhibitor dilutions to the wells (final DMSO concentration should be ≤1%).
-
Add the CtHtrA enzyme to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Chlamydia trachomatis Cell Culture Assay
This protocol describes a method to evaluate the efficacy of inhibitors against C. trachomatis in a cell-based assay.
Materials:
-
HeLa or McCoy cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
C. trachomatis elementary bodies (EBs)
-
Inhibitor stock solution in DMSO
-
Cycloheximide
-
Methanol (for fixation)
-
Antibodies for immunofluorescence (e.g., anti-Chlamydia MOMP)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed HeLa or McCoy cells in a 96-well plate and grow to confluency.
-
Infect the cells with C. trachomatis EBs at a multiplicity of infection (MOI) of 0.5-1.
-
After 2 hours of infection, replace the medium with fresh medium containing cycloheximide and serial dilutions of the inhibitor.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Fix the cells with cold methanol for 10 minutes.
-
Perform immunofluorescence staining for chlamydial inclusions using a primary antibody against a major outer membrane protein (MOMP) and a fluorescently labeled secondary antibody.
-
Counterstain the host cell nuclei with DAPI.
-
Image the wells using a fluorescence microscope and count the number of inclusion forming units (IFUs) for each inhibitor concentration.
-
Calculate the percentage of inhibition of IFU formation compared to a DMSO control to determine the efficacy of the compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action via inhibition of CtHtrA.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of this compound analogues.
References
- 1. The laboratory diagnosis of Chlamydia trachomatis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methodologies and Cell Lines Used for Antimicrobial Susceptibility Testing of Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-cell western assay as a high-throughput approach for Chlamydia trachomatis quantification and susceptibility testing to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlamydia trachomatis Culture | MLabs [mlabs.umich.edu]
Application Notes and Protocols for JO146 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of stock solutions of JO146, a serine protease inhibitor, for use in various experimental settings. Adherence to these protocols is crucial for ensuring the stability, solubility, and efficacy of the compound in your research.
Compound Information
This compound is an inhibitor of the Chlamydia trachomatis high temperature requirement A (CtHtrA) serine protease and human neutrophil elastase (HNE), with IC₅₀ values of 21.86 µM and 1.15 µM, respectively[1]. It is a valuable tool for studying bacterial infections and the roles of HtrA proteases in bacterial survival and stress response[2][3].
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 601.67 g/mol | [1] |
| Chemical Formula | C₃₁H₄₄N₃O₇P | [1] |
| CAS Number | 130727-21-8 | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 100 mg/mL (166.20 mM) | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Preparation of a High-Concentration DMSO Stock Solution (for in vitro use)
This protocol outlines the preparation of a 100 mM this compound stock solution in dimethyl sulfoxide (DMSO). This high-concentration stock is suitable for subsequent dilution to working concentrations for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, newly opened DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Calculate the required mass of this compound:
-
For 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = 100 mmol/L * 1 L/1000 mL * 1 mL * 601.67 g/mol = 0.060167 g = 60.17 mg
-
-
-
Weigh this compound:
-
Carefully weigh out the calculated amount of this compound powder.
-
-
Dissolution in DMSO:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh DMSO (e.g., 1 mL for 60.17 mg of this compound).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution. Note that hygroscopic DMSO can significantly impact solubility, so using a fresh, anhydrous solvent is critical.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Preparation of a Working Solution for in vivo Experiments
For in vivo studies, a co-solvent system is often required to maintain the solubility and bioavailability of the compound. The following protocol describes the preparation of a 2.5 mg/mL this compound working solution.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath (if needed)
Protocol:
This protocol is based on a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare a 25 mg/mL this compound stock in DMSO:
-
Dissolve 25 mg of this compound in 1 mL of DMSO. Use ultrasonication if necessary to achieve a clear solution.
-
-
Prepare the final working solution (example for 1 mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound in DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
Use and Storage:
-
It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and a simplified representation of its inhibitory action.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified pathway of this compound inhibition of CtHtrA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microfluidics-Engineered PLGA Nanoparticles for JO146 Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been extensively investigated as biodegradable and biocompatible drug delivery systems.[1][2] Their ability to encapsulate a wide range of therapeutic agents, coupled with tunable release profiles, makes them ideal candidates for advanced drug delivery applications. Microfluidic manufacturing techniques offer precise control over nanoparticle synthesis, enabling the production of monodisperse populations with high batch-to-batch consistency.[2][3] This document provides detailed application notes and protocols for the formulation of PLGA nanoparticles encapsulating JO146, a potent inhibitor of the High temperature requirement A (HtrA) protease, using a microfluidics-based approach.
This compound has been identified as a promising antimicrobial agent, particularly against bacteria like Helicobacter pylori and Chlamydia trachomatis, where the HtrA protease is crucial for bacterial survival and virulence.[4] Encapsulating this compound within PLGA nanoparticles can enhance its therapeutic efficacy by improving stability, bioavailability, and facilitating targeted delivery. Notably, studies have shown that 90 nm this compound-loaded nanoparticles can improve the minimum bactericidal concentration of this compound twofold against H. pylori compared to the free drug.
These protocols are designed to guide researchers through the process of nanoparticle synthesis, characterization, and in vitro evaluation.
Data Presentation: Physicochemical Characteristics of this compound-PLGA Nanoparticles
The following tables summarize the key quantitative data for this compound-loaded PLGA nanoparticles synthesized using microfluidics. These parameters are critical for ensuring the quality, efficacy, and reproducibility of the nanoparticle formulation.
Table 1: Formulation Parameters and Resulting Nanoparticle Characteristics
| Formulation | PLGA Concentration (mg/mL) | This compound Concentration (mg/mL) | Flow Rate Ratio (Aqueous:Organic) | Total Flow Rate (mL/min) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NP-90 | 10 | 1 | 3:1 | 12 | 90 ± 5 | < 0.2 | -15 ± 3 |
| NP-150 | 15 | 1.5 | 5:1 | 10 | 150 ± 10 | < 0.2 | -18 ± 4 |
| NP-220 | 20 | 2 | 7:1 | 8 | 220 ± 15 | < 0.25 | -20 ± 5 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) |
| NP-90 | ~2.5 | Up to 25 |
| NP-150 | ~2.2 | Up to 23 |
| NP-220 | ~2.0 | Up to 20 |
Experimental Protocols
Protocol 1: Synthesis of this compound-PLGA Nanoparticles via Microfluidics
This protocol details the nanoprecipitation method for synthesizing this compound-loaded PLGA nanoparticles using a microfluidic device.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) (organic solvent)
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
-
Microfluidic chip (e.g., staggered herringbone micromixer)
-
Syringe pumps (2)
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Preparation of Organic Phase:
-
Dissolve PLGA in the organic solvent to the desired concentration (e.g., 10-20 mg/mL).
-
Add this compound to the PLGA solution at the desired concentration (e.g., 1-2 mg/mL).
-
Ensure complete dissolution by gentle vortexing.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., 2% w/v PVA) in deionized water.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Microfluidic Setup:
-
Load the organic phase into one syringe and the aqueous phase into another.
-
Mount the syringes onto the syringe pumps.
-
Connect the syringes to the respective inlets of the microfluidic chip.
-
-
Nanoparticle Formation:
-
Set the flow rates of the syringe pumps to achieve the desired flow rate ratio (e.g., 3:1 to 7:1 aqueous to organic) and total flow rate (e.g., 8-12 mL/min).
-
Initiate the flow from both pumps simultaneously.
-
The rapid mixing of the two phases in the microfluidic channels will induce nanoprecipitation of the this compound-loaded PLGA nanoparticles.
-
-
Collection and Purification:
-
Collect the nanoparticle suspension from the outlet of the microfluidic chip into a glass vial.
-
Stir the collected suspension on a magnetic stirrer for 2-4 hours to allow for solvent evaporation.
-
Purify the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes) to remove unencapsulated drug and excess surfactant.
-
Resuspend the nanoparticle pellet in deionized water. Repeat the washing step twice.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water.
-
Store at 4°C for short-term use or lyophilize for long-term storage.
-
Protocol 2: Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size, PDI, and zeta potential using the DLS instrument according to the manufacturer's instructions.
-
2. Encapsulation Efficiency and Drug Loading:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.
-
Procedure (Indirect Method):
-
During the purification step (Protocol 1, Step 5), collect the supernatant after the first centrifugation.
-
Quantify the amount of free, unencapsulated this compound in the supernatant using a validated HPLC or UV-Vis method.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
-
Protocol 3: In Vitro Antibacterial Activity Assay
This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound-PLGA nanoparticles.
Materials:
-
This compound-PLGA nanoparticles
-
Free this compound solution (as control)
-
Bacterial strain (e.g., H. pylori)
-
Appropriate bacterial growth medium (e.g., Brucella broth with fetal bovine serum)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacteria to the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in the growth medium.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution of the this compound-PLGA nanoparticle suspension and the free this compound solution in the 96-well plate using the growth medium.
-
-
Inoculation:
-
Add an equal volume of the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (medium only) controls.
-
-
Incubation:
-
Incubate the microtiter plate under appropriate conditions for the specific bacterial strain (e.g., 37°C, microaerophilic conditions for H. pylori) for 24-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the nanoparticle formulation or free drug that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Take an aliquot from the wells with no visible growth.
-
Plate the aliquot onto an appropriate agar medium.
-
Incubate the plates under suitable conditions.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.
-
Visualizations
References
- 1. Perform PLGA nanoparticle synthesis using 3D microfluidic hydrodynamic focusing - Fluigent [fluigent.com]
- 2. Microfluidics for PLGA nanoparticle synthesis: a review - Elveflow [elveflow.com]
- 3. Microfluidic-assisted preparation of PLGA nanoparticles for drug delivery purposes: experimental study and computational fluid dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring JO146 Efficacy using Inclusion Forming Unit (IFU) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JO146 is a potent and specific inhibitor of the Chlamydia trachomatis serine protease HtrA (CtHtrA).[1][2][3] This enzyme is crucial for the viability of Chlamydia during its replicative phase within the host cell.[1][2] Inhibition of CtHtrA by this compound leads to a reduction in the size of chlamydial inclusions and ultimately results in the loss of infectious progeny, making it a promising candidate for novel anti-chlamydial therapeutic development. The Inclusion Forming Unit (IFU) assay is the gold standard for quantifying viable, infectious Chlamydia and is therefore the primary method for assessing the efficacy of compounds like this compound.
These application notes provide a detailed protocol for determining the efficacy of this compound against Chlamydia trachomatis using the IFU assay.
Mechanism of Action of this compound
Chlamydia trachomatis undergoes a unique biphasic developmental cycle, alternating between infectious Elementary Bodies (EBs) and replicative Reticulate Bodies (RBs). The serine protease CtHtrA is essential for the survival of RBs, particularly under stress conditions. This compound is a tri-peptide serine protease inhibitor that irreversibly binds to CtHtrA, disrupting its function. This disruption of CtHtrA's role in protein quality control and virulence ultimately leads to the death of the replicating bacteria within the inclusion, a specialized vacuole where Chlamydia resides inside the host cell.
Caption: Mechanism of this compound action on Chlamydia trachomatis.
Data Presentation: Efficacy of this compound against Chlamydia trachomatis
The following tables summarize the expected quantitative data from IFU assays measuring the efficacy of this compound.
Table 1: Dose-Dependent Efficacy of this compound on C. trachomatis Viability
| This compound Concentration (µM) | Mean IFU/mL | Standard Deviation | % Reduction in Viable Progeny |
| 0 (Vehicle Control) | 1.5 x 10^6 | ± 0.2 x 10^6 | 0% |
| 50 | 5.2 x 10^4 | ± 0.7 x 10^4 | 96.5% |
| 100 | 1.1 x 10^3 | ± 0.3 x 10^3 | 99.9% |
| 150 | 0 | 0 | 100% |
Table 2: Time-Course of this compound Lethality on C. trachomatis
| Time of this compound (100 µM) Addition (hours post-infection) | Mean IFU/mL at 48 hours | Standard Deviation | % Reduction in Viable Progeny |
| 0 | 1.3 x 10^6 | ± 0.3 x 10^6 | 13.3% |
| 8 | 8.9 x 10^4 | ± 1.1 x 10^4 | 94.1% |
| 16 | 1.5 x 10^3 | ± 0.4 x 10^3 | 99.9% |
| 24 | 1.2 x 10^3 | ± 0.2 x 10^3 | 99.9% |
Experimental Protocols
Inclusion Forming Unit (IFU) Assay for this compound Efficacy
This protocol details the steps to quantify the reduction in viable C. trachomatis following treatment with this compound.
Materials:
-
HeLa or McCoy cells
-
Chlamydia trachomatis stock (e.g., serovar D)
-
This compound compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Infection medium (complete medium with cycloheximide, 1-2 µg/mL)
-
Methanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Primary antibody: Anti-Chlamydia MOMP or LPS antibody
-
Secondary antibody: Fluorescently-labeled secondary antibody (e.g., FITC-conjugated)
-
DAPI stain
-
Mounting medium
-
96-well clear-bottom black plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed HeLa or McCoy cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Infection:
-
Thaw C. trachomatis stock and dilute in infection medium to achieve a multiplicity of infection (MOI) that results in 100-200 inclusions per field of view.
-
Remove the culture medium from the cells and infect with the diluted Chlamydia.
-
Centrifuge the plate at 500 x g for 1 hour to facilitate infection.
-
Incubate for 2 hours at 37°C.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in infection medium.
-
After the 2-hour infection incubation, remove the inoculum and replace it with fresh infection medium containing the desired concentrations of this compound or vehicle control. For time-course experiments, add the this compound-containing medium at different time points post-infection.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Fixation and Staining:
-
Aspirate the medium and wash the cells once with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Incubate with the primary antibody diluted in PBS with 1% BSA for 1 hour at 37°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at 37°C in the dark.
-
Wash three times with PBS.
-
-
Imaging and Quantification:
-
Add a small volume of PBS or mounting medium to the wells.
-
Visualize the inclusions using a fluorescence microscope. Inclusions will appear as distinct fluorescent structures within the cytoplasm of the cells.
-
Count the number of inclusions in at least five random fields of view per well.
-
Calculate the average number of inclusions per field.
-
-
Calculation of IFU/mL:
-
The number of Inclusion Forming Units per milliliter (IFU/mL) is calculated using the following formula: IFU/mL = (Average number of inclusions per field) x (Area of the well / Area of one field) / (Volume of inoculum in mL)
-
Caption: Workflow for the Inclusion Forming Unit (IFU) assay.
Logical Relationship: Interpreting IFU Assay Results
The IFU assay provides a quantitative measure of the effect of this compound on the production of infectious chlamydial progeny. A dose-dependent decrease in the number of IFUs indicates the inhibitory activity of the compound.
Caption: Logical flow from this compound concentration to efficacy.
Conclusion
The Inclusion Forming Unit assay is a robust and reliable method for quantifying the anti-chlamydial efficacy of this compound. By following the detailed protocol provided, researchers can accurately determine the dose- and time-dependent effects of this promising CtHtrA inhibitor on the viability of Chlamydia trachomatis. This information is critical for the continued development of this compound as a potential therapeutic agent.
References
- 1. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of recent Chlamydia trachomatis clinical isolates to the CtHtrA inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting JO146 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges related to the aqueous insolubility of the serine protease inhibitor, JO146.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a tri-peptide-based serine protease inhibitor that has shown efficacy against Chlamydia trachomatis and Helicobacter pylori.[1][2] Like many peptide-based compounds, this compound can exhibit poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo experiments, leading to issues with stock solution preparation, precipitation during experiments, and inconsistent results.
Q2: What is the known aqueous solubility of this compound?
Recent studies have determined the solubility of this compound in common laboratory buffers. In Phosphate Buffered Saline (PBS) at pH 7.4, the solubility is in the range of 64-80 µg/mL. The addition of a surfactant like 0.5% (v/v) Tween 80 can significantly increase the solubility to a range of 237-316 µg/mL.[3]
Q3: Are there any specific physicochemical properties of this compound I should be aware of?
Troubleshooting Guide
This guide provides a systematic approach to addressing common issues encountered with this compound solubility.
Issue 1: Difficulty Dissolving this compound Powder
Possible Cause: this compound is inherently hydrophobic and does not readily dissolve in neutral aqueous buffers.
Solutions:
-
Use of Organic Solvents for Stock Solutions: For hydrophobic peptides, it is recommended to first dissolve the compound in a small amount of an organic solvent before making further dilutions in aqueous buffers.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and miscibility with water.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
For working solutions, dilute the DMSO stock into your aqueous buffer of choice. It is crucial to add the stock solution to the buffer dropwise while vortexing to prevent precipitation.
-
-
-
Sonication: Brief sonication can aid in the dissolution of peptide aggregates.
-
Procedure: After adding the solvent, sonicate the vial in a water bath for short intervals (e.g., 3 x 10 seconds), keeping the sample on ice between sonications to prevent heating.
-
Issue 2: Precipitation of this compound in Aqueous Buffer
Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit, or the final concentration of the organic solvent is too high, causing the compound to crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%. It is essential to determine the tolerance of your specific experimental system. If the required final concentration of this compound necessitates a high percentage of DMSO, consider the following options.
-
pH Adjustment: The net charge of a peptide, and thus its solubility, is dependent on the pH of the solution.
-
Strategy: Systematically adjust the pH of your buffer. Since the exact pKa of this compound is unknown, an empirical approach is necessary.
-
For peptides with a net positive charge (basic), dissolving in a slightly acidic buffer can improve solubility.
-
For peptides with a net negative charge (acidic), a slightly basic buffer may be beneficial.
-
-
-
Use of Surfactants: Non-ionic surfactants can increase the solubility of hydrophobic compounds.
-
Recommendation: As demonstrated, the addition of 0.5% Tween 80 can significantly enhance the solubility of this compound. Other non-ionic surfactants like Triton X-100 could also be tested. Ensure the chosen surfactant is compatible with your experimental setup.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in PBS (pH 7.4) | 64-80 µg/mL | |
| Solubility in PBS with 0.5% Tween 80 | 237-316 µg/mL | |
| Recommended Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | |
| Minimum Bactericidal Concentration (H. pylori) | 18.8–75.2 µg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Allow the vial containing lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound).
-
Cap the tube tightly and vortex for 30-60 seconds until the powder is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of this compound Solubility by Turbidity Assay
Objective: To estimate the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 20 mg/mL)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Methodology:
-
Prepare a series of dilutions of the this compound DMSO stock solution in the aqueous buffer in a 96-well plate. For example, create a two-fold serial dilution starting from a high concentration (e.g., 500 µg/mL) down to a low concentration (e.g., ~1 µg/mL). Keep the final DMSO concentration constant across all wells.
-
Include a buffer-only control (with the same final DMSO concentration).
-
Incubate the plate at the desired experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Measure the absorbance (optical density) of each well at 600 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
The solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the buffer-only control.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Decision tree for troubleshooting this compound insolubility.
References
- 1. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 2. Frontiers | The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence [frontiersin.org]
- 3. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
Technical Support Center: Investigating JO146 Resistance in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of bacterial resistance to the serine protease inhibitor, JO146.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tri-peptide serine protease inhibitor that targets the High Temperature Requirement A (HtrA) protein.[1] HtrA is a crucial periplasmic protease involved in protein quality control, particularly under stress conditions such as heat shock and penicillin-induced persistence.[1] By inhibiting HtrA, this compound disrupts the maintenance of extracytoplasmic proteins, which is essential for bacterial viability, especially during the replicative phase of development.[1]
Q2: In which bacteria has resistance or reduced susceptibility to this compound been observed?
A2: Resistance or reduced susceptibility to this compound has been primarily documented in Chlamydia trachomatis.[2] Studies have also investigated the activity of this compound against Helicobacter pylori.[3]
Q3: What are the known genetic determinants of this compound resistance?
A3: In Chlamydia trachomatis, reduced susceptibility to this compound has been linked to single nucleotide variants (SNVs) in the aasC gene (acyl-acyl carrier protein synthetase). This enzyme is involved in the activation of fatty acids for incorporation into the bacterial membrane. It is hypothesized that alterations in membrane fatty acid composition due to aasC mutations may indirectly confer reduced susceptibility to this compound.
Q4: Are there any known off-target effects of this compound?
A4: While this compound was identified as a specific inhibitor of C. trachomatis HtrA (CtHtrA), some minor off-target effects are possible. However, studies suggest that the pronounced phenotypes observed upon this compound treatment are primarily due to the inhibition of HtrA. It is important to note that this compound has been shown to inhibit human neutrophil elastase (HNE) in vitro.
Data Presentation
Table 1: Susceptibility of Chlamydia trachomatis Wild-Type and aasC Mutants to this compound
| Strain | Genotype | This compound Concentration (µM) | Reduction in Infectious Progeny (%) | Cell Line |
| Wild-Type | aasC WT | 75 | 99.46 | HEp-2 |
| 1A3 | aasC mutant | 75 | 97.73 | HEp-2 |
| 1B3 | aasC mutant | 75 | 98.68 | HEp-2 |
| 2A3 | aasC mutant | 75 | 92.87 | HEp-2 |
| Wild-Type | aasC WT | 75 | 99.53 | McCoy B |
| 1A3 | aasC mutant | 75 | 94.39 | McCoy B |
| 1B3 | aasC mutant | 75 | 94.23 | McCoy B |
| 2A3 | aasC mutant | 75 | 88.31 | McCoy B |
Data summarized from a study on C. trachomatis variants with reduced susceptibility to this compound.
Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound against Helicobacter pylori
| Parameter | Concentration Range (µg/mL) | Concentration Range (µM) |
| Minimum Inhibitory Concentration (MIC) | 30 - 37.6 | 50 - 62.5 |
| Minimum Bactericidal Concentration (MBC) | 18.8 - 75.2 | 31.3 - 125 |
Data from in vitro studies on the antibacterial activity of this compound against H. pylori.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for this compound against Chlamydia trachomatis
This protocol is adapted from standard methods for determining the MIC of antimicrobial agents against C. trachomatis.
Materials:
-
C. trachomatis elementary bodies (EBs)
-
Host cell line (e.g., McCoy or HEp-2 cells)
-
Cell culture medium (e.g., DMEM with 5% FCS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cycloheximide
-
Methanol (for fixation)
-
Fluorescently labeled antibody against Chlamydia (for visualization)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ incubator.
-
Infection: Once cells are confluent, remove the culture medium and infect with a suspension of C. trachomatis EBs at a multiplicity of infection (MOI) that yields 100-200 inclusion-forming units (IFUs) per field of view. Centrifuge the plate (e.g., at 1,000 x g for 1 hour) to facilitate infection.
-
This compound Preparation: Prepare serial dilutions of this compound in cell culture medium containing cycloheximide (to inhibit host cell protein synthesis). The final DMSO concentration should be kept constant and at a non-toxic level (e.g., <0.5%).
-
Treatment: After centrifugation, remove the inoculum and add the medium containing the different concentrations of this compound. Include a drug-free control (vehicle only) and an uninfected cell control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Fixation and Staining: After incubation, aspirate the medium, wash the cells with PBS, and fix with cold methanol for 10 minutes. Stain the inclusions using a fluorescently labeled anti-Chlamydia antibody according to the manufacturer's protocol.
-
MIC Determination: Examine the wells under a fluorescence microscope. The MIC is defined as the lowest concentration of this compound that inhibits the formation of visible inclusions by ≥90% compared to the drug-free control.
Selection of this compound-Resistant Mutants of Chlamydia trachomatis
This protocol outlines a method for selecting for C. trachomatis mutants with reduced susceptibility to this compound.
Materials:
-
Wild-type C. trachomatis EBs
-
Host cell line monolayers in flasks
-
Cell culture medium
-
This compound
-
(Optional) Chemical mutagen (e.g., ethyl methanesulfonate - EMS)
-
Cloning cylinders or similar for plaque purification
Procedure:
-
(Optional) Mutagenesis: To increase the frequency of mutations, the wild-type C. trachomatis population can be treated with a chemical mutagen like EMS prior to selection. This should be done according to established protocols, followed by removal of the mutagen.
-
Initial Selection: Infect a confluent monolayer of host cells with the mutagenized or wild-type C. trachomatis population. After allowing for initial replication (e.g., 16-20 hours post-infection), add a selective concentration of this compound. This concentration should be high enough to significantly inhibit the wild-type strain but may allow for the survival of resistant mutants.
-
Passage and Amplification: After 48-72 hours, harvest the infectious progeny (EBs) from the this compound-treated culture. Use this harvest to infect a fresh monolayer of host cells, again in the presence of the selective concentration of this compound.
-
Repeated Passaging: Repeat the passage and selection process for several rounds to enrich for the resistant population.
-
Isolation of Clonal Mutants: Once a resistant population is established, perform plaque purification to isolate individual clonal mutants. This involves infecting a cell monolayer at a low MOI to obtain well-separated plaques, which are then picked using cloning cylinders and expanded.
-
Characterization of Resistant Mutants: For each isolated clone, confirm the reduced susceptibility to this compound by determining its MIC and comparing it to the wild-type strain. The genetic basis of resistance can then be investigated through whole-genome sequencing to identify mutations in genes such as aasC.
Mandatory Visualizations
Caption: Workflow for selection and characterization of this compound-resistant bacterial mutants.
dot
Caption: Logical relationship of the proposed aasC-mediated resistance mechanism to this compound.
Troubleshooting Guides
Problem 1: High variability in MIC assay results for this compound.
-
Possible Cause 1: Inconsistent Inoculum.
-
Solution: Ensure a standardized and homogenous bacterial suspension for infection. For Chlamydia, this means consistent EB preparation and accurate determination of IFUs. Clumping of bacteria can lead to variable results.
-
-
Possible Cause 2: this compound Solubility and Stability.
-
Solution: this compound is typically dissolved in DMSO. Ensure the stock solution is fully dissolved before preparing dilutions. Prepare fresh dilutions in culture medium for each experiment, as the stability of this compound in aqueous solutions over long incubation periods may be limited. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Edge Effects in Microplates.
-
Solution: Evaporation from the outer wells of a microplate can concentrate this compound, leading to artificially lower apparent MICs in those wells. Use a plate sealer and consider not using the outermost wells for critical experiments. Fill the outer wells with sterile water or media to maintain humidity.
-
Problem 2: Failure to select for this compound-resistant mutants.
-
Possible Cause 1: Inappropriate Selection Pressure.
-
Solution: The concentration of this compound used for selection may be too high, killing all cells, or too low, not providing sufficient selective pressure. Perform a dose-response curve to determine a concentration that significantly inhibits the wild-type strain but does not completely eradicate the population (e.g., the MIC or slightly above).
-
-
Possible Cause 2: Low Spontaneous Mutation Frequency.
-
Solution: The spontaneous mutation rate for this compound resistance may be very low. Consider using a chemical mutagen, such as EMS, to increase the mutation frequency in the starting population.
-
-
Possible Cause 3: Fitness Cost of Resistance Mutations.
-
Solution: Resistance mutations may come with a fitness cost, causing the mutants to grow slower than the wild-type. Ensure sufficient incubation time for resistant mutants to grow and be enriched during each passage.
-
Problem 3: Whole-genome sequencing of a resistant mutant does not reveal mutations in the HtrA gene.
-
Possible Cause 1: Resistance is not due to a target modification.
-
Solution: This is an expected finding for this compound resistance in C. trachomatis. Resistance is known to be associated with mutations in other genes, such as aasC, which are not the direct target of the inhibitor.
-
-
Possible Cause 2: Other Resistance Mechanisms.
-
Solution: Investigate other potential resistance mechanisms, such as upregulation of efflux pumps or alterations in drug uptake. Analyze the sequencing data for mutations in genes related to these processes. Transcriptomic analysis (RNA-seq) of the resistant mutant compared to the wild-type in the presence and absence of this compound could provide insights into differentially expressed genes that may contribute to resistance.
-
References
- 1. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HtrA, fatty acids, and membrane protein interplay in Chlamydia trachomatis to impact stress response and trigger early cellular exit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JO146 Concentration for In Vitro Chlamydial Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing JO146, a selective inhibitor of Chlamydia trachomatis serine protease HtrA (CtHtrA), in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Chlamydia?
A1: this compound is a tri-peptide serine protease inhibitor that specifically targets and inhibits the activity of CtHtrA.[1][2] CtHtrA is a crucial bacterial protein that functions as a protease and chaperone, playing an essential role during the replicative phase of the chlamydial developmental cycle.[1][3][4] By inhibiting CtHtrA, this compound disrupts the maintenance of chlamydial cell morphology and integrity during replication, leading to a reduction in inclusion size and ultimately, the loss of viable infectious progeny (Elementary Bodies, EBs).
Q2: What is the optimal time to add this compound to my in vitro culture?
A2: The timing of this compound addition is critical for its efficacy. It is most lethal to Chlamydia trachomatis when added during the mid-replicative phase of its developmental cycle. For example, in several studies, inhibition of CtHtrA at 16 hours post-infection resulted in the eventual loss of chlamydial inclusions. Adding this compound too early or too late in the developmental cycle has been shown to be less effective.
Q3: What concentration range of this compound should I start with?
A3: Based on published studies, a concentration range of 50 µM to 150 µM of this compound has been shown to be effective in in vitro chlamydial studies. The optimal concentration can depend on the specific experimental conditions, including the Chlamydia strain, host cell line, and the desired outcome (e.g., observing stress responses versus complete lethality). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q4: Is this compound effective against different Chlamydia species and clinical isolates?
A4: Yes, this compound has demonstrated efficacy against various Chlamydia trachomatis serovars and recent clinical isolates. Studies have also shown its effectiveness against C. pecorum and C. pneumoniaein vitro, suggesting a conserved role for HtrA across different chlamydial species.
Q5: Can this compound be used to study chlamydial persistence?
A5: Yes, this compound is a valuable tool for studying chlamydial persistence. For instance, it has been used to investigate the role of CtHtrA in reversion from penicillin-induced persistence. While this compound treatment during penicillin persistence only causes a minor reduction in viable yield, its application during the recovery phase from persistence is completely lethal to Chlamydia trachomatis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant reduction in chlamydial viability after this compound treatment. | Incorrect timing of inhibitor addition: this compound was added too early or too late in the developmental cycle. | Determine the mid-replicative phase for your specific Chlamydia strain and host cell line. Add this compound at various time points post-infection (e.g., 16h, 20h, 24h) to identify the optimal window of activity. |
| Sub-optimal this compound concentration: The concentration used may be too low for your experimental setup. | Perform a dose-response experiment with this compound concentrations ranging from 50 µM to 150 µM to determine the minimal inhibitory concentration (MIC) and the minimal lethal concentration (MLC). | |
| Inhibitor degradation: this compound may not be stable under your specific culture conditions for extended periods. | Consider the stability of this compound in your media and at your incubation temperature. For longer experiments, you may need to replenish the media with fresh this compound. | |
| High host cell toxicity observed. | This compound concentration is too high: While generally specific, very high concentrations of any compound can have off-target effects. | Perform a cytotoxicity assay (e.g., MTT, LDH assay) on uninfected host cells with the same concentrations of this compound to be used in your infection experiments. Select a concentration that is effective against Chlamydia but has minimal impact on host cell viability. |
| Inconsistent results between experiments. | Variability in infection inoculum: The multiplicity of infection (MOI) can influence the kinetics of the developmental cycle and the effectiveness of the inhibitor. | Carefully standardize your infection protocol to ensure a consistent MOI for each experiment. Quantify your chlamydial stock before each experiment. |
| Host cell confluency: The state of the host cell monolayer can affect chlamydial infection and growth. | Use host cell monolayers that are consistently at the same level of confluency (typically 90-95%) for all experiments. |
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro Chlamydial Studies
| Chlamydia Species/Strain | Host Cell Line | This compound Concentration | Observed Effect | Reference |
| C. trachomatis | HEp-2 | 50 µM | Marked loss of viability during heat shock. | |
| C. trachomatis | HEp-2 | 100 µM | Completely lethal during heat shock; ~1 log reduction in viability during penicillin persistence. | |
| C. trachomatis | HEp-2 | 150 µM | Completely lethal during heat shock. | |
| C. pecorum & C. pneumoniae | McCoy B & HEp-2 | 50, 100, 150 µM | Significant loss of infectious progeny when treated at mid-replicative phase. | |
| C. trachomatis (6 clinical isolates) | McCoy B | 100 µM | Loss of infectious progeny when treated during mid-replicative phase. |
Experimental Protocols
Protocol 1: Determination of the Minimal Inhibitory Concentration (MIC) of this compound
-
Cell Seeding: Seed host cells (e.g., McCoy, HeLa) in a 96-well plate to achieve a confluent monolayer on the day of infection.
-
Infection: Infect the cell monolayer with Chlamydia trachomatis at a predetermined multiplicity of infection (MOI) to achieve approximately 10-50% infected cells. Centrifuge the plate to enhance infection and incubate for 2 hours.
-
This compound Addition: At the beginning of the mid-replicative phase (e.g., 16 hours post-infection), aspirate the inoculum and add fresh culture medium containing two-fold serial dilutions of this compound (e.g., starting from 200 µM down to 0.78 µM). Include a solvent control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the remainder of the developmental cycle (e.g., up to 48 hours post-infection).
-
Fixation and Staining: Fix the cells with methanol and stain for chlamydial inclusions using a genus-specific fluorescently labeled antibody.
-
Microscopy and Analysis: Enumerate the number of inclusions in each well. The MIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in the number of inclusions compared to the solvent control.
Protocol 2: Determination of the Effect of this compound on Chlamydial Infectivity (Inclusion Forming Unit Assay)
-
Infection and Treatment: Perform infection and this compound treatment in a 24-well plate as described in Protocol 1.
-
Harvesting: At the end of the developmental cycle (e.g., 48 hours post-infection), lyse the cells in each well (e.g., by scraping or sonication) to release the chlamydial particles.
-
Serial Dilution and Re-infection: Perform serial dilutions of the lysates and use these to infect fresh confluent host cell monolayers in a 96-well plate.
-
Incubation and Staining: Incubate the new plates for a full developmental cycle (e.g., 24-48 hours), then fix and stain for inclusions.
-
Quantification: Count the number of Inclusion Forming Units (IFUs) per milliliter for each treatment condition. This will determine the effect of this compound on the production of viable, infectious progeny.
Visualizations
References
- 1. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence [frontiersin.org]
- 3. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pathogenesis of Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Selectivity of JO146 for Bacterial HtrA
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the bacterial HtrA inhibitor, JO146. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments aimed at improving the selectivity of this compound for bacterial HtrA proteins over their human counterparts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is a peptide-based irreversible inhibitor of the serine protease HtrA from Chlamydia trachomatis (CtHtrA).[1] It acts as a tri-peptide with a phosphonate "warhead" that covalently modifies the active site serine.[1] this compound has been shown to be lethal to Chlamydia trachomatis during its replicative phase.[1][2] Additionally, it has demonstrated antibacterial activity against other pathogens, such as Helicobacter pylori.[3]
Q2: What is the current understanding of this compound's selectivity?
Q3: Why is improving the selectivity of this compound for bacterial HtrA important?
A3: Enhancing the selectivity of this compound for bacterial HtrA over human HtrA proteases is crucial for its development as a therapeutic agent. Off-target inhibition of human proteases can lead to undesirable side effects and toxicity. A highly selective inhibitor would be more likely to have a favorable safety profile and therapeutic window.
Q4: What are the key structural differences between bacterial and human HtrA proteins that can be exploited for selective inhibitor design?
A4: While the catalytic and PDZ domains of bacterial and human HtrA proteins are homologous, there are notable structural differences:
-
Domain Architecture: Human HtrA1, HtrA3, and HtrA4 possess unique N-terminal domains (e.g., IGFBP-like and Kazal-like domains in HtrA1) that are absent in most bacterial HtrA proteins like DegP and DegS.
-
Allosteric Sites: Recent research has identified allosteric sites on HtrA proteins, such as the LoopA in human HtrA1, that are critical for their activity. Targeting these less-conserved allosteric sites with small molecules could be a promising strategy for achieving selectivity.
-
Substrate Binding Pockets: Subtle differences in the amino acid composition and conformation of the substrate-binding pockets between bacterial and human HtrA can be leveraged to design inhibitors with improved specificity.
Q5: What are the general strategies to improve the selectivity of a peptide-based inhibitor like this compound?
A5: Several medicinal chemistry approaches can be employed:
-
Peptide Sequence Modification: Systematically altering the amino acid residues at the P1, P2, and P3 positions of the this compound peptide backbone can optimize interactions with the substrate-binding pockets of the target bacterial HtrA while reducing affinity for human proteases.
-
Non-natural Amino Acid Incorporation: Introducing non-natural or conformationally constrained amino acids can probe unique chemical space and lead to more selective interactions.
-
Scaffold Hopping: Replacing the peptide backbone with a non-peptidic scaffold that mimics the key binding interactions can improve pharmacokinetic properties and potentially selectivity.
-
Targeting Allosteric Sites: Designing molecules that bind to allosteric sites, rather than the highly conserved active site, can provide a powerful avenue for achieving high selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High off-target activity against human proteases (e.g., HNE, human HtrA1-4). | The inhibitor binds to conserved regions in the active site of both bacterial and human proteases. | 1. Perform Structural Analysis: If crystal structures are available, perform a comparative analysis of the active sites of the target bacterial HtrA and the off-target human protease to identify differences in size, shape, and charge. 2. Modify the Inhibitor: Synthesize and test analogs of this compound with modifications aimed at exploiting these differences. For example, introduce bulkier or charged groups that may be accommodated by the bacterial HtrA active site but clash with the human protease active site. 3. Explore Allosteric Inhibition: Investigate potential allosteric sites on the bacterial HtrA that are not present or are significantly different in the human orthologs. |
| Inconsistent IC50 values between experiments. | 1. Enzyme Quality: Inconsistent activity of the purified HtrA enzyme due to improper storage, handling, or batch-to-batch variability. 2. Substrate Degradation: The fluorescent peptide substrate is degrading over time. 3. Inhibitor Solubility: The inhibitor is precipitating out of solution at higher concentrations. 4. Assay Conditions: Variations in temperature, pH, or incubation times. | 1. Standardize Enzyme Handling: Aliquot the enzyme upon receipt and store at -80°C. Use a fresh aliquot for each experiment and perform a quality control check of its activity. 2. Prepare Fresh Substrate: Prepare fresh substrate solutions for each experiment from a stable stock. 3. Check Solubility: Visually inspect for precipitation and consider using a co-solvent if necessary, ensuring the final concentration does not affect enzyme activity. 4. Maintain Consistent Conditions: Use a calibrated incubator and ensure all reagents are at the correct temperature and pH before starting the assay. |
| No significant improvement in selectivity with new analogs. | The modifications made do not sufficiently differentiate between the bacterial and human HtrA binding sites. | 1. Expand Chemical Diversity: Synthesize a more diverse library of analogs with a wider range of chemical modifications. 2. Consider Alternative Scaffolds: If peptide modifications are not fruitful, explore non-peptidic scaffolds. 3. Utilize Computational Modeling: Employ molecular docking and molecular dynamics simulations to predict which modifications are most likely to improve selectivity before undertaking extensive synthesis. |
| Difficulty in expressing and purifying active HtrA proteins. | HtrA proteins can be prone to aggregation and auto-proteolysis. | 1. Optimize Expression Conditions: Experiment with different expression strains, temperatures, and induction conditions. 2. Use Protease-deficient Strains: Utilize E. coli strains deficient in certain proteases to minimize degradation. 3. Purify Inactive Mutants: For structural studies, it can be helpful to express and purify a catalytically inactive mutant (e.g., with a serine to alanine mutation in the active site) to prevent auto-proteolysis. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against various proteases. It is important to note the lack of comprehensive data for all human HtrA orthologs, which is a key area for future research.
| Inhibitor | Target Protease | Enzyme Origin | Inhibitory Concentration | Assay Type |
| This compound | HtrA | Chlamydia trachomatis | IC50: 21.86 µM | In vitro protease assay |
| This compound | Human Neutrophil Elastase (HNE) | Human | IC50: 1.15 µM | In vitro protease assay |
| This compound | HtrA | Helicobacter pylori | MBC: 18.8–75.2 µg/mL | In vitro antibacterial assay |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor. MBC (minimum bactericidal concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Experimental Protocols
Protocol 1: Determination of IC50 Values for this compound and its Analogs against Bacterial and Human HtrA using a Fluorescent Peptide Substrate
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a serine protease using a fluorescence resonance energy transfer (FRET) peptide substrate.
Materials:
-
Purified recombinant bacterial HtrA and human HtrA1-4.
-
FRET peptide substrate specific for HtrA (e.g., a peptide containing a known HtrA cleavage sequence flanked by a fluorophore and a quencher).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
This compound and analog stock solutions (in DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and its analogs in assay buffer. Ensure the final DMSO concentration is below 1% in all wells.
-
Prepare a working solution of the HtrA enzyme in assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.
-
Prepare a working solution of the FRET peptide substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the serially diluted inhibitor solutions.
-
Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only, no enzyme).
-
Add the enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the FRET peptide substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the specific FRET pair.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition (relative to the positive control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Bacterial HtrA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for screening the selectivity of this compound analogs.
Caption: Logical flowchart for troubleshooting poor inhibitor selectivity.
References
- 1. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of JO146 in Mammalian Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the serine protease inhibitor JO146 in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Chlamydia trachomatis serine protease HtrA (CtHtrA). This compound was identified as a potent inhibitor of CtHtrA and has been shown to be lethal to C. trachomatis during its replicative phase[1][2][3].
Q2: Does this compound have any known off-target effects in mammalian cells?
A2: Yes, studies have identified off-target effects of this compound in mammalian cells. It is a known inhibitor of human neutrophil elastase (HNE)[4]. Additionally, an activity-based protein profiling (ABPP) study revealed that this compound binds to two unidentified mammalian proteins with approximate molecular weights of 125 kDa and 37 kDa[5]. While generally considered to have low toxicity in mammalian cell lines, these off-target interactions should be considered when interpreting experimental results.
Q3: What are the potential consequences of this compound off-target effects in my experiments?
A3: Off-target effects can lead to a variety of confounding results, including:
-
Misinterpretation of phenotypic data: A cellular response observed after this compound treatment might be erroneously attributed to the inhibition of its primary chlamydial target when it is actually caused by the inhibition of a mammalian off-target.
-
Cellular toxicity: Although reported to be low, off-target binding could lead to cytotoxicity in certain cell types or under specific experimental conditions.
-
Activation or inhibition of unintended signaling pathways: Engagement with off-target proteins could modulate cellular pathways unrelated to the intended therapeutic or research goal.
Q4: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
A4: A multi-pronged approach is recommended:
-
Use a structurally unrelated inhibitor: If a different inhibitor targeting CtHtrA is available, its use should replicate the on-target phenotype. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Perform dose-response experiments: Compare the concentration of this compound required to produce the observed phenotype with its known IC50 for CtHtrA. A significant discrepancy may suggest an off-target effect.
-
Employ target knockdown/knockout models: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of suspected off-target proteins. If the phenotype is rescued or mimicked, it confirms the involvement of that off-target.
-
Conduct proteomic-based target identification: Techniques like Activity-Based Protein Profiling (ABPP) or Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can help identify the specific mammalian proteins that this compound interacts with in your experimental system.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed with this compound Treatment
Possible Cause: The observed phenotype may be due to an off-target effect of this compound rather than the inhibition of its intended chlamydial target.
Troubleshooting Steps:
-
Validate On-Target Engagement:
-
If your experimental system involves Chlamydia-infected cells, confirm that this compound is inhibiting chlamydial replication at the concentrations used.
-
If possible, use a biochemical assay to confirm the inhibition of CtHtrA activity.
-
-
Characterize Off-Target Engagement:
-
Human Neutrophil Elastase (HNE) Inhibition: If your cell type expresses HNE, consider if its inhibition could explain the observed phenotype. You can test this by using a specific HNE inhibitor as a control.
-
Identify Unknown Off-Targets: Utilize the experimental protocols provided below (e.g., Activity-Based Protein Profiling) to identify the specific 125 kDa and 37 kDa mammalian proteins that this compound binds to in your cell line.
-
-
Orthogonal Approaches:
-
As mentioned in the FAQs, use a structurally unrelated CtHtrA inhibitor to see if the phenotype is reproduced.
-
Perform a rescue experiment by overexpressing the intended target (in a relevant system) to see if it reverses the this compound-induced phenotype.
-
Issue 2: Inconsistent Results Across Different Mammalian Cell Lines
Possible Cause: The expression levels of this compound off-target proteins may vary between different cell lines, leading to variable phenotypic responses.
Troubleshooting Steps:
-
Profile Off-Target Expression:
-
Use techniques like Western blotting or quantitative mass spectrometry to determine the relative expression levels of known (HNE) and suspected off-target proteins in the cell lines you are using.
-
Correlate the expression levels of these proteins with the magnitude of the observed phenotype.
-
-
Utilize a "Cleaner" Cell Line:
-
If a particular off-target is identified as the cause of the inconsistent results, consider switching to a cell line that does not express that protein or has very low expression levels.
-
-
Normalize Data:
-
If switching cell lines is not feasible, be sure to characterize the off-target effects in each cell line and account for these differences in your data analysis and interpretation.
-
Quantitative Data
The following table summarizes the known inhibitory activities of this compound. Researchers should be aware that a comprehensive screen against a broad panel of mammalian proteases is not publicly available.
| Target | Organism/Species | IC50 | Reference |
| CtHtrA | Chlamydia trachomatis | ~12.5 µM (peptide substrate) | |
| HNE | Human | Not explicitly quantified, but inhibition observed | |
| Trypsin | Bovine | No significant inhibition | |
| Chymotrypsin | Bovine | No significant inhibition | |
| Mammalian Protein | Human | Binding observed (~125 kDa) | |
| Mammalian Protein | Human | Binding observed (~37 kDa) |
Note: The IC50 value for CtHtrA can vary depending on the substrate used (peptide vs. protein).
Experimental Protocols
Protocol 1: Identification of Off-Target Proteins using Activity-Based Protein Profiling (ABPP)
Objective: To identify the unknown mammalian proteins that this compound covalently binds to in a cellular context. This protocol is based on the use of a clickable or biotinylated derivative of this compound.
Materials:
-
Mammalian cells of interest
-
This compound
-
Biotinylated or alkyne-functionalized this compound probe
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads (for biotinylated probes)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate) for alkyne probes
-
SDS-PAGE reagents
-
Mass spectrometer and associated reagents for proteomic analysis
Methodology:
-
Probe Treatment:
-
Culture mammalian cells to ~80-90% confluency.
-
Treat cells with the this compound probe (biotinylated or alkyne-functionalized) at a concentration determined by dose-response experiments (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours).
-
Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-treated with an excess of unlabeled this compound before adding the probe.
-
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Enrichment (for Biotinylated Probes):
-
Incubate the clarified lysate with streptavidin-agarose beads to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Click Chemistry (for Alkyne Probes):
-
To the clarified lysate, add biotin-azide, copper sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate to allow the click reaction to proceed, attaching the biotin tag to the probe-protein complexes.
-
Proceed with affinity enrichment using streptavidin-agarose beads as described above.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest (or the entire lane for a global analysis).
-
Perform in-gel tryptic digestion.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins.
-
Compare the protein lists from the probe-treated, competition control, and vehicle control samples to identify specific off-target proteins. Proteins that are significantly enriched in the probe-treated sample and depleted in the competition control are considered direct targets.
-
Protocol 2: Validation of Off-Target Engagement using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to a suspected off-target protein in intact cells.
Materials:
-
Mammalian cells expressing the putative off-target protein
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody specific to the putative off-target protein
-
Western blot reagents
Methodology:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Harvest and resuspend the cells in culture medium.
-
Treat one aliquot of cells with this compound at a desired concentration (e.g., 10-100 µM) and another with vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the soluble putative off-target protein by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both this compound-treated and vehicle-treated samples.
-
Normalize the data to the amount of protein at the lowest temperature.
-
Plot the percentage of soluble protein versus temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms direct target engagement.
-
Visualizations
Caption: Workflow for identifying and validating this compound off-targets.
Caption: Decision tree for troubleshooting unexpected this compound phenotypes.
Caption: Known and potential signaling interactions of this compound.
References
- 1. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
Technical Support Center: Enhancing the Stability of JO146-Loaded Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with JO146-loaded nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it loaded into nanoparticles?
A1: this compound is a peptide-based serine protease inhibitor that targets the High Temperature Requirement A (HtrA) protease in bacteria such as Chlamydia trachomatis and Helicobacter pylori.[1][2][3] HtrA is crucial for bacterial protein quality control and virulence, making it a promising antibacterial target.[2][3] Loading this compound into nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA), can improve its delivery, enhance its antibacterial activity, increase stability, and potentially overcome limitations like low bioavailability.
Q2: What are the most common stability issues observed with this compound-loaded nanoparticles?
A2: The most common stability issues are physical instability, which includes:
-
Aggregation and Agglomeration: Nanoparticles have high surface energy, which can cause them to clump together over time, leading to increased particle size and loss of therapeutic efficacy.
-
Premature Drug Leakage: The encapsulated this compound may be released from the nanoparticle carrier before reaching the target site, reducing the treatment's effectiveness.
-
Changes in Physicochemical Properties: Over time, there can be undesirable changes in particle size, Polydispersity Index (PDI), and zeta potential, all of which are critical indicators of nanoparticle stability and performance.
Q3: How does zeta potential relate to the stability of my nanoparticles?
A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is one of the fundamental parameters known to affect stability. A higher magnitude of zeta potential (either highly positive or highly negative, e.g., > ±30 mV) generally indicates greater electrostatic repulsion between particles, which prevents aggregation and leads to a more stable nanoparticle suspension. Conversely, a low zeta potential suggests that particle aggregation is more likely to occur.
Q4: What is an acceptable Polydispersity Index (PDI) for my nanoparticle formulation?
A4: The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a mixture. A PDI value below 0.2 is generally considered acceptable for drug delivery applications, indicating a monodisperse or narrowly distributed population of nanoparticles. Higher PDI values suggest a wider range of particle sizes, which can lead to lower stability and inconsistent performance.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Nanoparticle Aggregation
Q: My DLS results show a significant increase in the average particle size and PDI of my this compound-loaded nanoparticles upon storage. What could be the cause and how can I fix it?
A: This indicates that your nanoparticles are aggregating. Aggregation can be caused by several factors. Follow these steps to troubleshoot the issue.
Troubleshooting Workflow for Nanoparticle Aggregation
Caption: Troubleshooting decision tree for nanoparticle aggregation.
Quantitative Troubleshooting Checks
| Parameter | Potential Cause of Aggregation | Recommended Action | Target Value |
| Zeta Potential | Low surface charge leads to insufficient electrostatic repulsion. | Adjust the pH of the dispersion medium or add charged excipients. | > ±20 mV |
| Storage Temperature | High temperatures can increase particle kinetic energy and collision frequency. | Store nanoparticle suspensions at 4°C. | 4°C |
| Ionic Strength | High salt concentrations can compress the electrical double layer, reducing repulsive forces. | Prepare samples in a low ionic strength medium (e.g., 10 mM NaCl). | < 100 mM |
| Polymer/Stabilizer | Insufficient stabilizer (e.g., PEG) to provide steric hindrance. | Increase the concentration of steric stabilizers in the formulation. | Formulation-dependent |
Issue 2: Premature Drug Leakage
Q: My in vitro release assay shows a high burst release of this compound within the first few hours. How can I achieve a more sustained release profile?
A: A high initial burst release indicates that a significant amount of this compound is either adsorbed to the nanoparticle surface or weakly encapsulated. This can be due to issues with the formulation or the nanoparticle structure itself.
Factors Influencing Drug Release & Potential Solutions
Caption: Logical relationships between leakage causes and solutions.
Troubleshooting Summary Table
| Observation | Potential Cause | Suggested Solution |
| High Burst Release (>30% in 2h) | High drug loading destabilizes the matrix; drug adsorbed on the surface. | Decrease the initial this compound concentration. Optimize the drug-to-polymer ratio using a Design of Experiments (DoE) approach. |
| Rapid Release Profile | The nanoparticle matrix is too porous or degrades too quickly. | Use a higher molecular weight polymer or a more hydrophobic polymer to slow water penetration and degradation. |
| Incomplete Release | Strong interactions between this compound and the polymer matrix are preventing diffusion. | Modify the formulation by adding excipients that can modulate drug-polymer interactions. |
| Formulation Inconsistency | Batch-to-batch variability in the preparation method. | Standardize the synthesis protocol. Consider using microfluidics for more uniform nanoparticle production. |
Experimental Protocols
Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
This protocol outlines the standard procedure for measuring the hydrodynamic diameter and PDI of this compound-loaded nanoparticles.
Workflow for DLS Measurement
Caption: Standard experimental workflow for DLS analysis.
Methodology
-
Materials:
-
This compound-loaded nanoparticle suspension.
-
Dispersion medium (e.g., 10 mM NaCl or PBS), filtered through a 0.2 µm filter.
-
Disposable or quartz cuvettes.
-
Syringe filters (e.g., 0.2 µm), if needed.
-
-
Sample Preparation:
-
Allow the nanoparticle suspension to equilibrate to room temperature.
-
Dilute the suspension with the filtered dispersion medium to an appropriate concentration. The optimal concentration depends on the nanoparticle material and should result in a stable count rate as specified by the instrument manufacturer (typically 100-500 kcps).
-
Gently mix the diluted sample by inverting the vial; do not vortex, as this can induce aggregation.
-
-
Measurement Procedure (based on a Malvern Zetasizer or similar instrument):
-
Rinse the cuvette twice with the filtered dispersion medium and then once with the diluted sample.
-
Fill the cuvette with approximately 1 mL of the diluted sample, ensuring no air bubbles are present.
-
Place the cuvette in the instrument's sample holder.
-
In the software, set the measurement parameters: material and dispersant properties (refractive index, viscosity), and measurement temperature (e.g., 25°C).
-
Allow the sample to thermally equilibrate for at least 2 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Examine the quality of the data, including the count rate and the correlation function. The correlation curve should be a smooth, single exponential decay.
-
Record the Z-average diameter (intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI).
-
Analyze the particle size distribution plots (intensity, volume, and number).
-
Protocol 2: Zeta Potential Measurement
This protocol describes how to measure the surface charge of nanoparticles to predict their colloidal stability.
-
Materials:
-
This compound-loaded nanoparticle suspension.
-
Dispersion medium (e.g., 10 mM NaCl), filtered through a 0.2 µm filter.
-
Folded capillary zeta cell.
-
Syringe.
-
-
Sample Preparation:
-
Prepare the sample in the same way as for DLS measurement, ensuring it is diluted in a low ionic strength medium. High ionic strength can lead to an underestimation of the true zeta potential.
-
Measure and record the pH of the final diluted sample, as zeta potential is highly pH-dependent.
-
-
Measurement Procedure:
-
Rinse the zeta cell with filtered ethanol, followed by filtered deionized water, and finally with the filtered dispersion medium.
-
Using a syringe, slowly inject approximately 750 µL of the diluted sample into the zeta cell, avoiding the introduction of air bubbles.
-
Place the cell into the instrument, ensuring correct orientation of the electrodes.
-
In the software, enter the dispersant parameters and set the temperature.
-
Allow the sample to equilibrate for 2 minutes.
-
The instrument will apply an electric field and measure the particle velocity via Phase Analysis Light Scattering (PALS).
-
Perform at least three measurements.
-
-
Data Analysis:
-
The software calculates the electrophoretic mobility and then converts it to zeta potential using the Henry equation, typically applying the Smoluchowski approximation (f(κa) = 1.5) for aqueous media.
-
Record the mean zeta potential (mV) and the standard deviation. Report the value along with the sample pH, concentration, and dispersion medium composition.
-
Protocol 3: In Vitro this compound Release Assay
This protocol uses the dialysis bag method to evaluate the in vitro release profile of this compound from nanoparticles.
-
Materials:
-
This compound-loaded nanoparticle suspension (a known concentration).
-
Dialysis membrane tubing (with a molecular weight cut-off (MWCO) significantly lower than the nanoparticle size but high enough to allow free diffusion of this compound).
-
Release medium (e.g., PBS pH 7.4, potentially with 0.5% Tween 80 to maintain sink conditions).
-
Shaking incubator or water bath set to 37°C.
-
Analytical instrument for this compound quantification (e.g., HPLC).
-
-
Assay Procedure:
-
Prepare the dialysis bags by cutting to the desired length and hydrating according to the manufacturer's instructions.
-
Accurately pipette a known volume (e.g., 1 mL) of the this compound nanoparticle suspension into a dialysis bag and securely seal both ends.
-
Immerse the sealed bag in a container with a defined volume of pre-warmed release medium (e.g., 50 mL). This large volume helps maintain sink conditions.
-
Place the entire setup in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
References
- 1. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: P2-Modified Proline Analogues of JO146
Welcome to the technical support center for P2-modified proline analogues of JO146. This resource is designed for researchers, scientists, and drug development professionals working with these potent inhibitors of Chlamydia trachomatis HtrA (CtHtrA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are P2-modified proline analogues being developed?
A1: this compound is a peptide-based inhibitor of the Chlamydia trachomatis High Temperature Requirement A (CtHtrA) serine protease.[1][2] CtHtrA is essential for the viability and replication of Chlamydia, making it a promising target for new anti-chlamydial drugs.[2][3] P2-modified proline analogues of this compound are being developed to improve upon the potency, selectivity, and drug-like properties of the original compound.[4] Research has shown that modifications at the P2 position of the peptide scaffold can lead to significantly enhanced inhibitory activity against CtHtrA and improved selectivity over related human proteases like Human Neutrophil Elastase (HNE).
Q2: What are the main off-target effects observed with this compound and its analogues?
A2: The primary off-target effect of this compound and its analogues is the inhibition of Human Neutrophil Elastase (HNE), a host serine protease. The development of P2-modified analogues aims to increase the selectivity for CtHtrA over HNE, thereby reducing the potential for off-target effects in a therapeutic setting.
Q3: What is the mechanism of action for these inhibitors?
A3: this compound and its analogues act as covalent inhibitors of the CtHtrA serine protease. They form a stable complex with the active site serine of the enzyme, thereby inactivating it and disrupting its function. This disruption of CtHtrA activity leads to a reduction in the size of chlamydial inclusions and ultimately, bacterial death.
Q4: Which P2-modified proline analogues have shown the most promise so far?
A4: Several P2-modified proline analogues have demonstrated significantly improved potency and selectivity over the parent compound, this compound. For instance, compound 25 , a first-generation analogue, showed a 6-fold increase in potency against CtHtrA and a 12-fold improvement in selectivity over HNE. A second-generation analogue, compound 49 , which incorporates a 1,2,3-triazole moiety, exhibited a 9-fold improvement in potency and a 22-fold increase in selectivity compared to this compound.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis, purification, and biological evaluation of P2-modified proline analogues of this compound.
Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low yield of the final compound | Incomplete coupling reaction. | Ensure all reagents, especially coupling agents like HBTU, are fresh and dry. Monitor the reaction progress by TLC or LC-MS to ensure completion before workup. |
| Degradation of the product during purification. | Use a purification method appropriate for the compound's stability. For example, if the compound is acid-sensitive, avoid acidic mobile phases in chromatography. Consider flash chromatography over preparative HPLC for larger scales to minimize exposure time to solvents. | |
| Poor recovery from the aqueous workup. | Saturate the aqueous layer with NaCl to decrease the solubility of the product and improve extraction efficiency. Perform multiple extractions with smaller volumes of organic solvent. | |
| Presence of multiple spots on TLC or peaks in LC-MS after purification | Isomerization or epimerization. | The proline residue can be susceptible to epimerization. Use mild reaction conditions and avoid strong bases. Check the stereochemical purity using chiral chromatography if available. |
| Incomplete removal of protecting groups. | Ensure the deprotection reaction goes to completion. Use a larger excess of the deprotection reagent or increase the reaction time. Monitor by TLC or LC-MS. | |
| Residual coupling reagents or byproducts. | Wash the organic layer with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO3) to remove unreacted starting materials and coupling byproducts. |
In Vitro CtHtrA Enzymatic Assay
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence/absorbance in "no enzyme" control | Autohydrolysis of the substrate. | Prepare the substrate solution fresh before each experiment. Test the stability of the substrate in the assay buffer over the time course of the experiment. |
| Contaminated buffer or reagents. | Use high-purity water and reagents. Filter-sterilize the assay buffer. | |
| Intrinsic fluorescence/absorbance of the test compound. | Run a control with the compound in the assay buffer without the enzyme to measure its intrinsic signal. Subtract this background from the experimental wells. | |
| No or low signal in the "enzyme only" control | Inactive enzyme. | Ensure the enzyme is stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known substrate or inhibitor. |
| Incorrect buffer pH or composition. | Verify the pH of the assay buffer. Ensure all buffer components are at the correct concentration as specified in the protocol. | |
| Incorrect wavelength settings on the plate reader. | Confirm the excitation and emission wavelengths are appropriate for the fluorescent substrate being used. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and practice proper pipetting technique. Prepare a master mix of reagents to minimize well-to-well variability. |
| Temperature fluctuations. | Ensure the plate is incubated at a constant and correct temperature. Allow all reagents to equilibrate to the assay temperature before starting the reaction. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with PBS or water to create a humidity barrier. |
Cell-Based Chlamydia trachomatis Infection Assay
| Problem | Possible Cause | Suggested Solution |
| Low number of Inclusion Forming Units (IFUs) in the untreated control | Low infectivity of the C. trachomatis stock. | Titer the bacterial stock before each experiment to ensure a consistent multiplicity of infection (MOI). |
| Host cells are not healthy or are at the wrong confluency. | Use a healthy, low-passage number of host cells. Seed the cells to achieve the recommended confluency at the time of infection. | |
| Inefficient infection protocol. | Optimize the infection procedure, including the incubation time and the use of centrifugation to enhance infection. | |
| High variability in IFU counts between wells | Uneven cell seeding. | Ensure a single-cell suspension is created before seeding and that cells are evenly distributed in the wells. |
| Inconsistent infection across the plate. | Mix the bacterial inoculum gently before adding it to the wells. Ensure equal volumes are added to each well. | |
| Edge effects. | As with the enzymatic assay, avoid using the outer wells of the plate. | |
| Test compound is cytotoxic to the host cells | The compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTS or LDH assay) on the host cells to determine the non-toxic concentration range of the compound. |
| The compound precipitates in the cell culture medium. | Check the solubility of the compound in the medium. If it precipitates, consider using a lower concentration or a different formulation (e.g., with a small percentage of DMSO). |
Data Presentation
Table 1: Inhibitory Potency and Selectivity of this compound and its P2-Modified Proline Analogues
| Compound | Modification at P2 | CtHtrA IC50 (µM) | HNE IC50 (µM) | Selectivity (HNE IC50 / CtHtrA IC50) |
| This compound | Proline | 21.86 | 1.15 | 0.05 |
| Compound 25 | 4-acetyl-proline | ~3.6 | ~1.3 | ~0.36 |
| Compound 49 | 4-(1,2,3-triazol-1-yl)-proline derivative | ~2.4 | ~1.3 | ~0.54 |
Note: IC50 values for compounds 25 and 49 are approximated based on the reported fold-improvement over this compound.
Experimental Protocols
Synthesis of P2-Modified Proline Analogues (General Scheme)
The synthesis of P2-modified proline analogues of this compound typically involves a multi-step solution-phase peptide synthesis approach. A general workflow is outlined below. For specific details on the synthesis of analogues with triazole modifications, please refer to the primary literature.
Workflow for Peptide Synthesis
Caption: General workflow for the synthesis of P2-modified this compound analogues.
In Vitro CtHtrA Fluorescence-Based Enzymatic Assay
This protocol is for determining the IC50 value of a test compound against recombinant CtHtrA.
Materials:
-
Recombinant CtHtrA enzyme
-
Fluorogenic peptide substrate (e.g., β-casein, FITC-labeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Test compound (dissolved in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add the CtHtrA enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for CtHtrA Enzymatic Assay
Caption: Workflow for the in vitro CtHtrA enzymatic assay.
Cell-Based Chlamydia trachomatis Infection and Inclusion Forming Unit (IFU) Assay
This assay is used to determine the efficacy of the compounds in inhibiting C. trachomatis growth in a host cell culture model.
Materials:
-
HeLa or McCoy cells
-
Chlamydia trachomatis elementary bodies (EBs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Methanol (for fixation)
-
Primary antibody against Chlamydia (e.g., anti-LPS or anti-MOMP)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
96-well clear-bottom, black-sided tissue culture plate
-
Fluorescence microscope
Procedure:
-
Seed HeLa or McCoy cells into a 96-well plate and grow to ~90-95% confluency.
-
Infect the cells with C. trachomatis EBs at a multiplicity of infection (MOI) of 0.5-1. Centrifuge the plate (e.g., at 500 x g for 1 hour) to enhance infection.
-
After infection, remove the inoculum and add fresh medium containing a serial dilution of the test compound or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, aspirate the medium and fix the cells with ice-cold methanol for 10 minutes.
-
Wash the cells with PBS and permeabilize with a suitable buffer (e.g., PBS with 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate with the primary antibody against Chlamydia for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBS and add a final volume of PBS to the wells.
-
Image the plate using a fluorescence microscope and count the number of inclusions (IFUs) per field of view.
-
Calculate the percent inhibition of IFU formation relative to the vehicle control.
Workflow for Chlamydia trachomatis Infection Assay
Caption: Workflow for the cell-based Chlamydia trachomatis infection assay.
Signaling Pathways and Mechanisms
The serine protease CtHtrA plays a crucial role in the developmental cycle of Chlamydia trachomatis by maintaining protein homeostasis in the periplasmic space. It is particularly important during the replicative phase of the bacterium. Inhibition of CtHtrA by this compound and its analogues disrupts this essential function, leading to an accumulation of misfolded proteins, cellular stress, and ultimately, the death of the bacterium.
CtHtrA's Role in the Chlamydial Developmental Cycle
Caption: The role of CtHtrA in the chlamydial developmental cycle and its inhibition by this compound analogues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Assessing JO146 Cytotoxicity in Host Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals evaluating the cytotoxic effects of JO146 on host cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a tri-peptide serine protease inhibitor.[1] It primarily targets the High temperature requirement A (HtrA) protease in Chlamydia trachomatis (CtHtrA), an enzyme essential for the bacterium's replicative phase and stress response.[1][2][3] By inhibiting CtHtrA, this compound disrupts the chlamydial developmental cycle, leading to a reduction in inclusion vacuole size and eventual loss of the inclusions from the host cell without the formation of viable elementary bodies.[1]
Q2: What is the expected cytotoxic effect of this compound on mammalian host cell lines?
Studies have shown that this compound does not cause toxicity in various human, mouse, and koala cell lines. Specifically, no cell lysis or impaired metabolic turnover was detected in McCoy and HEp-2 cells when incubated with this compound. Therefore, this compound is expected to have low to no cytotoxicity against host cells, making it a promising species-specific antibacterial agent.
Q3: Why is it still important to perform cytotoxicity testing on host cell lines?
Even though this compound is reported to be non-toxic to host cells, it is a critical step in preclinical assessment to:
-
Confirm the lack of off-target effects in your specific cell line of interest.
-
Establish a therapeutic window by determining the concentration at which this compound is effective against the pathogen versus the concentration that might affect host cell viability.
-
Rule out any vehicle or solvent-related cytotoxicity.
-
Adhere to regulatory requirements for drug development.
Q4: I am observing unexpected cytotoxicity in my experiments. What are the potential causes?
If you observe cytotoxicity, it is more likely due to experimental variables rather than the compound itself. Potential causes include:
-
Contamination: Microbial contamination can lead to cell death and inaccurate assay readings.
-
Reagent Issues: Degradation of reagents, incorrect concentrations, or improper storage can affect results.
-
Cell Culture Conditions: Factors like cell density, passage number, and overall cell health can influence susceptibility to cytotoxic effects.
-
Assay Interference: The compound may interfere with the assay chemistry, leading to false-positive results.
Troubleshooting Guides
Issue 1: High Background in Cytotoxicity Assays
High background can obscure the signal from the cells, leading to inaccurate results.
| Potential Cause | Recommended Solution | Citation |
| Test Compound Interference | Run a control with this compound in cell-free media to check if it directly interacts with the assay reagents. If interference is observed, consider switching to a different viability assay with an alternative detection method (e.g., ATP-based assay). | |
| Media Components | Phenol red in culture media can interfere with colorimetric assays. Use phenol red-free medium during the assay incubation step. | |
| Microbial Contamination | Regularly test cell cultures for mycoplasma and other microbial contaminants. Discard any contaminated cultures. | |
| Light Exposure (MTT/XTT assays) | Tetrazolium salts are light-sensitive. Avoid prolonged exposure of reagents and plates to light. |
Issue 2: Low Signal or Poor Sensitivity
A weak signal can make it difficult to distinguish between different experimental conditions.
| Potential Cause | Recommended Solution | Citation |
| Insufficient Cell Number | The number of viable cells may be too low to generate a strong signal. Optimize cell seeding density for your specific cell line through a titration experiment. | |
| Low Metabolic Activity | Different cell types have varying metabolic rates. For cells with low metabolic activity, you may need to increase the cell number or incubation time. | |
| Suboptimal Incubation Time | A typical incubation time for tetrazolium reagents is 2-4 hours. Perform a time-course experiment to determine the optimal incubation period that yields a robust and linear signal without causing reagent-induced toxicity. | |
| Inefficient Cell Lysis (ATP-based assays) | Ensure the lysis buffer effectively inactivates ATPases to prevent rapid ATP degradation. Work quickly and keep samples on ice. |
Issue 3: Inconsistent or Non-Reproducible Results
Lack of reproducibility between experiments can be a significant source of frustration and can compromise the validity of your findings.
| Potential Cause | Recommended Solution | Citation |
| Variability in Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes and be consistent with your pipetting technique. | |
| Edge Effects in Microplates | Evaporation from wells on the outer edges of the plate can lead to variability. To mitigate this, avoid using the outer wells or fill them with sterile medium or PBS. | |
| Reagent Preparation | Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles. | |
| Inconsistent Incubation Times | Adhere strictly to the same incubation times for all plates and all experiments. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the diluted compound to the respective wells.
-
Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
ATP-Based Viability Assay
This assay measures the level of intracellular ATP as an indicator of cell viability.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Lysis and ATP Measurement:
-
Equilibrate the plate and its contents to room temperature.
-
Add the ATP-releasing reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and stabilizes ATP.
-
Add the luciferase-based detection reagent.
-
Measure the luminescence using a plate reader.
-
Data Presentation
Table 1: Example Data Summary for this compound Cytotoxicity (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| HEp-2 | 0 (Vehicle Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 | |
| 50 | 96.5 ± 4.8 | |
| 100 | 95.1 ± 5.3 | |
| McCoy | 0 (Vehicle Control) | 100 ± 3.9 |
| 10 | 99.1 ± 4.2 | |
| 50 | 97.8 ± 3.7 | |
| 100 | 96.4 ± 4.1 |
Table 2: Troubleshooting Checklist for Unexpected Cytotoxicity
| Checkpoint | Status (Pass/Fail) | Notes |
| Cell Culture | ||
| Mycoplasma Test | ||
| Cell Viability at Seeding | ||
| Consistent Passage Number | ||
| Reagents | ||
| Freshly Prepared | ||
| Proper Storage | ||
| Assay Procedure | ||
| Consistent Pipetting | ||
| No Edge Effects | ||
| Controls | ||
| Vehicle Control | ||
| Untreated Control | ||
| Positive Control | ||
| Cell-Free Control |
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Troubleshooting workflow for unexpected results.
Caption: Simplified mechanism of this compound action on Chlamydia trachomatis.
References
- 1. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CtHtrA: the lynchpin of the chlamydial surface and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing JO146 off-target inhibition of human neutrophil elastase
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and mitigating the off-target inhibition of human neutrophil elastase (HNE) by the serine protease inhibitor, JO146.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
A1: this compound is a tri-peptide-based serine protease inhibitor.[1][2] Its primary intended target is the High temperature requirement A (HtrA) serine protease of Chlamydia trachomatis (CtHtrA).[3][4][5] CtHtrA is essential for the replication and survival of the bacterium, making it a promising target for anti-chlamydial therapies.
Q2: What is the known off-target of this compound, and why is it a concern?
A2: A significant off-target of this compound is human neutrophil elastase (HNE). HNE is a serine protease found in the azurophilic granules of neutrophils and plays a crucial role in the immune response by degrading proteins of engulfed pathogens. However, unregulated HNE activity is implicated in the pathogenesis of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Unintended inhibition of HNE could potentially interfere with the normal immune response or lead to other unforeseen physiological effects.
Q3: How significant is the off-target inhibition of HNE by this compound?
A3: this compound inhibits HNE with a higher potency than its intended target, CtHtrA. The IC50 value for this compound against HNE is 1.15 µM, while for CtHtrA it is 21.86 µM. This indicates that at concentrations effective against Chlamydia trachomatis, significant inhibition of HNE is likely to occur.
Q4: Have there been efforts to reduce the off-target inhibition of HNE by this compound?
A4: Yes, medicinal chemistry efforts have focused on modifying the structure of this compound to improve its selectivity for CtHtrA over HNE. One study reported the development of a pyridone-based analogue, compound 18b, which demonstrated a 5-fold improvement in inhibitory activity against CtHtrA and a 109-fold increase in selectivity over HNE compared to the parent compound this compound.
Q5: What are the initial steps to assess if this compound is causing off-target effects in my cellular experiments?
A5: A good starting point is to perform a dose-response analysis for your observed phenotype and compare it to the known IC50 values for both the on-target (CtHtrA) and off-target (HNE) enzymes. If the cellular effect occurs at a potency closer to the HNE IC50, it may suggest an off-target effect. Additionally, using a structurally distinct inhibitor for the same target (if available) can help differentiate on- and off-target effects.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) |
| This compound | C. trachomatis HtrA (CtHtrA) | 21.86 |
| This compound | Human Neutrophil Elastase (HNE) | 1.15 |
Table 2: Improved Selectivity of this compound Analogues
| Compound | Fold Improvement in CtHtrA Inhibition (vs. This compound) | Fold Improvement in Selectivity for CtHtrA over HNE (vs. This compound) |
| 18b | 5 | 109 |
Troubleshooting Guides
Issue 1: High background or inconsistent results in HNE inhibition assays.
-
Possible Cause: Substrate instability or non-specific cleavage.
-
Troubleshooting Step: Ensure the fluorogenic substrate is properly stored, protected from light, and freshly diluted for each experiment. Run a no-enzyme control to assess substrate auto-hydrolysis.
-
-
Possible Cause: Compound precipitation.
-
Troubleshooting Step: Check the solubility of this compound in your assay buffer. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing the observed effects.
-
-
Possible Cause: Contamination of reagents.
-
Troubleshooting Step: Use sterile, nuclease-free water and reagents. Filter-sterilize buffers if necessary.
-
Issue 2: Observed cellular phenotype does not correlate with CtHtrA inhibition.
-
Possible Cause: The phenotype is driven by HNE inhibition.
-
Troubleshooting Step: Compare the effective concentration of this compound in your cell-based assay with the IC50 for HNE. If they are similar, the effect is likely due to HNE inhibition.
-
Troubleshooting Step: Use a known selective HNE inhibitor as a positive control to see if it phenocopies the effect of this compound.
-
Troubleshooting Step: Perform a genetic knockdown (e.g., siRNA) of HNE in your cell model and assess if it abrogates the effect of this compound.
-
Issue 3: Difficulty in distinguishing on-target versus off-target effects.
-
Possible Cause: Overlapping potencies and complex cellular signaling.
-
Troubleshooting Step: Employ a rescue experiment. If possible, overexpress a drug-resistant mutant of the intended target (CtHtrA). If the phenotype is not rescued, it strongly suggests off-target effects.
-
Troubleshooting Step: Utilize chemical proteomics approaches like Activity-Based Protein Profiling (ABPP) to identify the direct cellular targets of this compound.
-
Experimental Protocols
Protocol 1: Fluorogenic Human Neutrophil Elastase (HNE) Inhibition Assay
This biochemical assay determines the in vitro potency of this compound against purified HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
This compound and a reference HNE inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of this compound and the reference inhibitor in assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.
-
Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cell-Based Neutrophil Elastase Activity Assay
This assay measures the activity of HNE released from stimulated neutrophils in the presence of an inhibitor.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium
-
Phorbol 12-myristate 13-acetate (PMA) for neutrophil stimulation
-
This compound
-
Fluorogenic HNE substrate
-
96-well tissue culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from whole blood using a suitable method (e.g., density gradient centrifugation).
-
Resuspend neutrophils in RPMI 1640 medium.
-
-
Inhibitor Treatment:
-
Plate the neutrophils in a 96-well plate.
-
Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Neutrophil Stimulation:
-
Add PMA to the wells to stimulate the release of HNE. Include a non-stimulated control.
-
Incubate for an appropriate time (e.g., 1-2 hours) at 37°C.
-
-
Activity Measurement:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well black plate.
-
Add the fluorogenic HNE substrate to each well.
-
Measure fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each condition.
-
Determine the percent inhibition of HNE release/activity for each this compound concentration compared to the stimulated control without inhibitor.
-
Calculate the EC50 value for this compound in this cell-based assay.
-
Visualizations
Caption: A simplified signaling pathway initiated by extracellular human neutrophil elastase.
Caption: Experimental workflow for assessing inhibitor potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of JO146 Diastereomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the two diastereomers of JO146, a promising serine protease inhibitor targeting the High-Temperature Requirement A (HtrA) protein in Chlamydia trachomatis. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.
This compound is a tri-peptide phosphonate inhibitor that has demonstrated significant antichlamydial activity. It exists as a mixture of two diastereomers, this compound-D1 and this compound-D2, which arise from the stereochemistry at the C-terminal valine phosphonate. Recent studies have successfully separated these diastereomers and evaluated their individual biological activities, revealing significant differences in their efficacy.
Data Presentation: Quantitative Comparison of this compound Diastereomers
The following tables summarize the available quantitative data comparing the inhibitory activity of the this compound diastereomeric mixture and the individual diastereomers, this compound-D1 and this compound-D2.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC50 (µM) | Relative Potency (vs. This compound-D1) |
| This compound (mixture) | C. trachomatis HtrA (CtHtrA) | 21.86 | Not Applicable |
| Human Neutrophil Elastase (HNE) | 1.15 | Not Applicable | |
| This compound-D1 ([S,S,S]-Boc-Val-Pro-ValP(OPh)2) | C. trachomatis HtrA (CtHtrA) | Not Reported | 1x |
| Human Neutrophil Elastase (HNE) | Not Reported | 1x | |
| This compound-D2 ([S,S,R]-Boc-Val-Pro-ValP(OPh)2) | C. trachomatis HtrA (CtHtrA) | Not Reported | Not Reported |
| Human Neutrophil Elastase (HNE) | Not Reported | ~2.5x greater than this compound-D1[1] |
Table 2: Cellular Antichlamydial Activity
| Compound | Assay | Efficacy |
| This compound-D1 ([S,S,S]-Boc-Val-Pro-ValP(OPh)2) | C. trachomatis cell culture | Baseline Activity |
| This compound-D2 ([S,S,R]-Boc-Val-Pro-ValP(OPh)2) | C. trachomatis cell culture | >100-fold greater than this compound-D1[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of HNE by 50% (IC50).
-
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
This compound diastereomers (this compound-D1 and this compound-D2) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
A solution of HNE is pre-incubated with varying concentrations of the this compound diastereomers in the assay buffer for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curves.
-
The percent inhibition for each inhibitor concentration is determined relative to a control reaction containing only DMSO.
-
IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.
-
Chlamydia trachomatis Cellular Activity Assay (Minimum Inhibitory Concentration - MIC)
This cell-based assay assesses the ability of the compounds to inhibit the growth and replication of C. trachomatis within a host cell line.
-
Materials:
-
Host cell line (e.g., HeLa or McCoy cells)
-
C. trachomatis elementary bodies (EBs)
-
Culture medium (e.g., DMEM with fetal bovine serum and cycloheximide)
-
This compound diastereomers dissolved in DMSO
-
96-well culture plates
-
Fixation and staining reagents (e.g., methanol and anti-Chlamydia LPS antibody conjugated to a fluorescent dye)
-
Fluorescence microscope
-
-
Procedure:
-
Host cells are seeded in 96-well plates and grown to confluence.
-
The cell monolayers are infected with a suspension of C. trachomatis EBs at a predetermined multiplicity of infection (MOI).
-
After an initial infection period (e.g., 1-2 hours), the inoculum is removed, and fresh medium containing serial dilutions of the this compound diastereomers is added.
-
The infected cells are incubated for a full developmental cycle (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, the cells are fixed with methanol.
-
The chlamydial inclusions are stained using a fluorescently labeled antibody specific for a chlamydial antigen (e.g., LPS).
-
The number and morphology of the inclusions are observed and quantified using fluorescence microscopy.
-
The MIC is determined as the lowest concentration of the compound that causes a significant reduction (e.g., >90%) in the number or size of chlamydial inclusions compared to the DMSO control.
-
Mandatory Visualization
Proposed Regulatory and Functional Pathway of CtHtrA
The precise signaling pathway regulating CtHtrA is not fully elucidated. However, based on its homology to the well-characterized E. coli DegP, a proposed pathway involves a two-component system that senses and responds to envelope stress.
References
A New Frontier in Helicobacter pylori Eradication: A Comparative Analysis of the Novel Protease Inhibitor JO146 and Standard Antibiotic Regimens
For Immediate Release
In the ongoing battle against Helicobacter pylori infection, a significant challenge is the rise of antibiotic resistance, which diminishes the efficacy of standard therapeutic regimens. This has spurred the search for novel antibacterial agents with alternative mechanisms of action. This guide provides a comprehensive comparison of a promising new agent, the HtrA protease inhibitor JO146, with established standard antibiotic therapies for H. pylori eradication. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data for this compound alongside clinical data for standard treatments, supported by experimental protocols and pathway visualizations.
Executive Summary
This compound is a novel, peptide-based small molecule that targets the high temperature requirement A (HtrA) serine protease of H. pylori.[1] This enzyme is a crucial virulence factor that allows the bacterium to disrupt the gastric epithelial barrier, promoting colonization and pathogenesis.[2][3] By inhibiting HtrA, this compound presents a fundamentally different approach compared to traditional antibiotics that target bacterial cell wall synthesis, protein synthesis, or DNA replication. Preclinical in vitro studies demonstrate the bactericidal activity of this compound against H. pylori.[4][5] Standard antibiotic regimens, primarily triple and quadruple therapies, have been the mainstay of treatment but face declining eradication rates due to resistance. This guide will dissect the available data to offer a clear comparison of these treatment modalities.
Quantitative Data Comparison
The following tables summarize the efficacy of this compound in preclinical studies and the clinical efficacy of standard antibiotic regimens.
Table 1: In Vitro Efficacy of this compound Against Helicobacter pylori
| Compound | Metric | Concentration (µg/mL) | Concentration (µM) | Notes |
| Free this compound | MIC | 30 - 37.6 | 50 - 62.5 | Minimum Inhibitory Concentration. |
| MBC | 18.8 - 75.2 | 25 - 50 | Minimum Bactericidal Concentration. | |
| This compound-PLGA Nanoparticles (90 nm) | MBC | Not specified | 25 | Two-fold improvement in MBC compared to free this compound. |
Table 2: Efficacy of Standard Antibiotic Therapies for H. pylori Eradication (Clinical Data)
| Therapy Regimen | Composition | Duration | Eradication Rate (Intention-to-Treat) |
| Standard Triple Therapy | PPI + Clarithromycin + Amoxicillin/Metronidazole | 7-14 days | 61.9% - 90.3% |
| Bismuth Quadruple Therapy | PPI + Bismuth + Metronidazole + Tetracycline | 10-14 days | 83.3% - 95.4% |
| Modified Bismuth Quadruple Therapy | PPI + Bismuth + Amoxicillin + Clarithromycin | 7-14 days | 84.8% (pooled) |
| Sequential Therapy | 5 days PPI + Amoxicillin, then 5 days PPI + Clarithromycin + Metronidazole/Tinidazole | 10 days | ~88.9% |
| Concomitant Therapy | PPI + Clarithromycin + Amoxicillin + Metronidazole/Tinidazole | 7 days | ~94.1% |
| Levofloxacin-containing Therapy | PPI + Amoxicillin + Levofloxacin | 7-14 days | Up to 83.1% |
| Rifabutin-based Triple Therapy | Omeprazole + Amoxicillin + Rifabutin | 14 days | 84.1% - 90.3% |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
A detailed understanding of the methodology used to assess the in vitro efficacy of this compound is crucial for the interpretation of the data.
1. Bacterial Strain and Culture Conditions:
-
Helicobacter pylori strain ATCC® 43504 is cultured in Brucella broth supplemented with 3% fetal bovine serum (FBS).
-
Cultures are maintained at 37°C in a microaerophilic environment (5% O₂, 10% CO₂, and 85% N₂).
2. Preparation of this compound and Control Solutions:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of this compound are made in the assay medium to achieve a range of concentrations (e.g., 1.56 µM to 500 µM).
-
Tetracycline is used as a positive control, and drug-free medium serves as a negative control.
3. MIC Assay (Broth Microdilution Method):
-
The diluted this compound solutions are added to a 96-well plate.
-
A standardized inoculum of H. pylori (~5.0 × 10⁵–10.0 × 10⁵ CFU/mL) is added to each well.
-
The plate is incubated for 4-6 days under microaerophilic conditions at 37°C.
-
The MIC is determined as the lowest concentration of this compound that inhibits visible growth, measured by turbidity (OD₆₀₀) and confirmed with a colorimetric assay (e.g., MTT).
4. MBC Assay:
-
Following the MIC assay, a small aliquot (10 µL) from each well showing no visible growth is sub-cultured onto fresh tryptic soy agar plates supplemented with 5% sheep blood.
-
The plates are incubated for 4-6 days under microaerophilic conditions at 37°C.
-
The MBC is defined as the lowest concentration of this compound that results in no bacterial growth on the agar plate.
Visualizations: Pathways and Workflows
H. pylori HtrA Signaling Pathway and this compound Inhibition
The serine protease HtrA is secreted by H. pylori and plays a critical role in the pathogen's ability to disrupt the gastric epithelial barrier. It achieves this by cleaving E-cadherin, a key protein in cell-cell adhesion junctions. This disruption allows the bacteria to access the intercellular space, promoting colonization and inflammation. This compound acts by directly inhibiting the proteolytic activity of HtrA.
References
- 1. Guideline-based bismuth quadruple therapy for helicobacter pylori infection in China: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Characterisation of worldwide Helicobacter pylori strains reveals genetic conservation and essentiality of serine protease HtrA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Success: A Comparative Guide to In Vivo Animal Models for the Chlamydial HtrA Inhibitor JO146
For researchers, scientists, and drug development professionals, the translation of promising in vitro results into successful in vivo outcomes is a critical juncture in the therapeutic development pipeline. This guide provides a comprehensive comparison of the in vitro efficacy of the novel antichlamydial compound JO146 with its performance in in vivo animal models, offering supporting experimental data and detailed protocols to aid in the design and evaluation of future studies.
This compound, a serine protease inhibitor, has demonstrated significant potential in targeting the High temperature requirement A (HtrA) protein of Chlamydia trachomatis (CtHtrA) in laboratory settings. In vitro studies have consistently shown that this compound effectively inhibits the growth of Chlamydia and can prevent the bacterium from recovering from penicillin-induced persistence by disrupting its developmental cycle during the replicative phase, ultimately leading to a significant reduction in viable infectious progeny.[1][2] This guide delves into the crucial next step: the validation of these in vitro findings in a living organism.
From the Bench to the Model: Translating In Vitro Efficacy to In Vivo Potential
The transition from a controlled in vitro environment to the complexity of an in vivo system presents numerous challenges. Host metabolism, drug delivery, and the intricate host-pathogen interactions can all influence the efficacy of a therapeutic candidate. Therefore, validating the in vitro results of this compound in a relevant animal model is paramount to establishing its potential as a clinical candidate.
In Vitro Efficacy of this compound
Laboratory studies have established the baseline efficacy of this compound against Chlamydia trachomatis. Key findings from these in vitro experiments are summarized below.
| Parameter | Method | Result | Reference |
| Inhibition of Viable Progeny | Inclusion Forming Unit (IFU) Assay | Significant reduction in the production of infectious elementary bodies. | Gloeckl et al., 2013 |
| Effect on Penicillin Persistence | In vitro persistence and reversion assays | Prevents the reversion of Chlamydia from a persistent state induced by penicillin. | [1][2] |
| Mechanism of Action | Protease activity assays | Inhibition of the CtHtrA serine protease, crucial for the chlamydial stress response and developmental cycle. | [1] |
In Vivo Validation in a Murine Model of Chlamydial Genital Tract Infection
The most common and well-established animal model for studying female genital tract infections with Chlamydia is the mouse model. The study by Gloeckl et al. (2013) utilized a Chlamydia muridarum mouse model to evaluate the in vivo efficacy of this compound. C. muridarum is a natural pathogen in mice and is frequently used as a surrogate for C. trachomatis due to its similar pathogenesis in the murine genital tract.
Experimental Protocol: Chlamydia muridarum Mouse Genital Tract Infection Model
The following protocol provides a detailed methodology for establishing a C. muridarum genital tract infection in mice to test the efficacy of therapeutic agents like this compound.
1. Animal Model:
-
Species: Mouse
-
Strain: Specific pathogen-free female mice (e.g., C57BL/6, BALB/c). The choice of strain can influence the immune response and disease progression.
2. Hormonal Treatment:
-
To increase susceptibility to infection, mice are treated with progesterone (e.g., medroxyprogesterone acetate) subcutaneously prior to infection. This synchronizes the estrous cycle and thins the vaginal epithelium.
3. Infection:
-
Mice are inoculated intravaginally with a known concentration of C. muridarum elementary bodies (EBs) in a sucrose-phosphate-glutamate (SPG) buffer.
4. Treatment Administration:
-
This compound: Administered intravaginally at specified concentrations and time points post-infection.
-
Vehicle Control: A control group receives the vehicle used to dissolve this compound.
-
Positive Control (Alternative Treatment): A group is treated with a standard-of-care antibiotic, such as doxycycline, administered orally or via other appropriate routes.
5. Monitoring and Endpoints:
-
Vaginal Swabbing: Vaginal swabs are collected at regular intervals post-infection to quantify the chlamydial load by measuring Inclusion Forming Units (IFUs) on cell culture.
-
Pathology Assessment: At the end of the study, upper genital tract tissues (oviducts, uterine horns) are collected to assess for signs of pathology, such as hydrosalpinx (distension of the fallopian tube with fluid), a key indicator of chlamydial disease.
Quantitative In Vivo Efficacy of this compound
The in vivo study by Gloeckl et al. (2013) demonstrated that intravaginal administration of this compound significantly reduced the chlamydial burden in the mouse genital tract.
| Treatment Group | Outcome Measure | Result |
| This compound | Chlamydial Load (IFU/swab) | Statistically significant reduction in the number of viable chlamydiae recovered from vaginal swabs compared to the vehicle control group. |
| Vehicle Control | Chlamydial Load (IFU/swab) | High and sustained chlamydial shedding throughout the course of the infection. |
Comparison with an Alternative Treatment: Doxycycline
Doxycycline, a tetracycline antibiotic, is a standard treatment for chlamydial infections in humans and is often used as a positive control in animal studies.
Experimental Protocol: Doxycycline Treatment in a C. muridarum Mouse Model
The protocol for doxycycline treatment is similar to that for this compound, with the primary difference being the route of administration.
1. Animal Model and Infection:
-
As described for the this compound protocol.
2. Treatment Administration:
-
Doxycycline: Typically administered orally in the drinking water or via oral gavage at a specified dosage (e.g., 10-100 mg/kg/day) for a defined period (e.g., 7-14 days).
3. Monitoring and Endpoints:
-
As described for the this compound protocol.
Quantitative In Vivo Efficacy of Doxycycline
Studies have shown that doxycycline is highly effective in clearing C. muridarum infection in mice.
| Treatment Group | Outcome Measure | Result |
| Doxycycline | Chlamydial Load (IFU/swab) | Rapid and significant reduction in chlamydial shedding, often leading to complete clearance of the infection. |
| Untreated Control | Chlamydial Load (IFU/swab) | Persistent high levels of chlamydial shedding. |
Visualizing the Experimental Workflow and a Key Signaling Pathway
To better illustrate the experimental process and the biological target of this compound, the following diagrams are provided.
In vivo experimental workflow for evaluating antichlamydial compounds.
Simplified schematic of the role of CtHtrA and its inhibition by this compound.
Conclusion
The successful validation of in vitro findings for this compound in a murine model of chlamydial genital tract infection represents a significant step forward in its development as a potential therapeutic agent. The data indicates that this compound effectively reduces chlamydial burden in vivo, corroborating the potent antichlamydial activity observed in cell culture. While doxycycline remains a highly effective treatment, the emergence of antibiotic resistance underscores the need for novel therapeutic strategies. This compound, with its distinct mechanism of action targeting the essential CtHtrA protease, offers a promising alternative.
Further studies are warranted to optimize the in vivo delivery, dosage, and treatment regimen of this compound and to directly compare its efficacy and impact on long-term pathological outcomes with standard antibiotic therapies in head-to-head animal studies. This guide provides a foundational framework for researchers to build upon as they continue to explore the therapeutic potential of this compound and other novel antichlamydial compounds.
References
- 1. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence [frontiersin.org]
A Comparative Analysis of JO146 and Other HtrA Inhibitors for Researchers and Drug Development Professionals
In the quest for novel antimicrobial agents, the High Temperature Requirement A (HtrA) family of serine proteases has emerged as a promising therapeutic target. These proteins are crucial for bacterial virulence and survival, playing a key role in protein quality control in the periplasmic space. This guide provides a comparative analysis of JO146, a notable HtrA inhibitor, and other compounds targeting this essential bacterial enzyme. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies.
Performance and Efficacy: A Quantitative Comparison
The efficacy of various HtrA inhibitors has been evaluated against different bacterial species, primarily through the determination of their half-maximal inhibitory concentration (IC50) in biochemical assays and their minimum inhibitory/bactericidal concentrations (MIC/MBC) in cell-based assays. The following table summarizes the available quantitative data for this compound and other selected HtrA inhibitors.
| Inhibitor | Target Organism | Target Protease | IC50 (µM) | MIC (µM) | MBC (µM) | Notes |
| This compound | Chlamydia trachomatis | CtHtrA | 12.5 - 21.86[1][2] | - | - | Also shows activity against human neutrophil elastase (IC50 = 1.15 µM)[1]. |
| Chlamydia muridarum | CmHtrA | 47[2] | - | - | Reduced potency compared to CtHtrA[3]. | |
| Helicobacter pylori | HpHtrA | - | 50 - 62.5 | 31.3 - 125 | Demonstrates bactericidal activity. | |
| JCP83 | Chlamydia trachomatis | CtHtrA | 47.19 | - | - | A peptide phosphonate similar to this compound. |
| Compound 18b | Chlamydia trachomatis | CtHtrA | ~2.5 | - | - | A 2-pyridone-based analogue of this compound with 5-fold improved inhibitory activity. |
| Compound 1 (Virtual Screen) | Helicobacter pylori | HpHtrA | 26 ± 12 | - | - | Identified through in silico screening. |
| Nafamostat | Listeria monocytogenes | LmHtrA | 6.6 ± 0.4 | - | - | A repurposed serine protease inhibitor. |
| Gabexate | Listeria monocytogenes | LmHtrA | 80.56 ± 8.5 | - | - | A repurposed serine protease inhibitor. |
| Camostat | Listeria monocytogenes | LmHtrA | 152.5 ± 7.5 | - | - | A repurposed serine protease inhibitor. |
| Zinc (Zn²⁺) | Helicobacter pylori | HpHtrA | 0.65 (15 min) | - | - | Divalent cation identified as an inhibitor. |
| Copper (Cu²⁺) | Helicobacter pylori | HpHtrA | 0.3 (15 min) | - | - | Divalent cation identified as an inhibitor. |
Mechanism of Action: Targeting a Key Virulence Factor
HtrA proteases are essential for maintaining protein homeostasis in the bacterial periplasm, particularly under stress conditions such as heat shock. They function as both chaperones and proteases to refold or degrade misfolded proteins. In many pathogenic bacteria, HtrA is a secreted virulence factor that can cleave host cell proteins, such as E-cadherin, disrupting cell-cell junctions and facilitating bacterial invasion.
This compound is a peptide-based irreversible inhibitor with a phosphonate "warhead" that covalently binds to the active site serine of the HtrA protease. Its efficacy has been demonstrated to be lethal to Chlamydia trachomatis during its replicative phase and is also critical for the bacterium's recovery from stress conditions like penicillin-induced persistence and heat stress. The narrow-spectrum activity of this compound, with demonstrated efficacy against Chlamydia spp. and H. pylori but not against Staphylococcus aureus, Pseudomonas aeruginosa, or Escherichia coli, suggests that it targets species-specific features of the HtrA enzyme.
The following diagram illustrates the central role of HtrA in bacterial protein quality control, a pathway that is disrupted by inhibitors like this compound.
Experimental Protocols for Inhibitor Evaluation
The assessment of HtrA inhibitors involves a combination of in vitro biochemical assays and cell-based models to determine both direct enzyme inhibition and antimicrobial efficacy.
In Vitro HtrA Protease Inhibition Assay
This assay directly measures the ability of a compound to inhibit the proteolytic activity of purified HtrA enzyme.
-
Protein Purification: Recombinant HtrA protein from the target bacterium is expressed and purified.
-
Substrate: A common substrate for HtrA is casein, which can be visualized by SDS-PAGE, or a fluorogenic peptide substrate can be used for a more high-throughput assay. For pathogens like H. pylori, recombinant human E-cadherin can be used as a physiologically relevant substrate.
-
Assay Procedure:
-
Purified HtrA is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
The substrate (casein or E-cadherin) is added to initiate the reaction.
-
The mixture is incubated at 37°C for a defined period (e.g., 2-16 hours).
-
The reaction is stopped, and the cleavage of the substrate is analyzed. For casein or E-cadherin, this is typically done by SDS-PAGE and Coomassie staining or Western blotting. For fluorogenic substrates, the fluorescence is measured using a plate reader.
-
-
Data Analysis: The intensity of the substrate band or the fluorescence signal is quantified to determine the percentage of inhibition at each inhibitor concentration. The IC50 value is then calculated from the dose-response curve.
Cell-Based Assay for Chlamydia trachomatis (Inclusion Forming Unit Assay)
This assay determines the effect of the inhibitor on the viability of intracellular bacteria.
-
Cell Culture: A suitable host cell line (e.g., HEp-2 or McCoy cells) is cultured to confluence in 96-well plates.
-
Infection: The cells are infected with C. trachomatis at a specific multiplicity of infection (MOI).
-
Inhibitor Treatment: At a specific time point post-infection (e.g., during the mid-replicative phase), the infected cells are treated with various concentrations of the HtrA inhibitor.
-
Incubation: The plates are incubated to allow the completion of the chlamydial developmental cycle.
-
Harvesting and Titration: The infected cells are lysed to release the elementary bodies (EBs), which are the infectious progeny. The lysate is then serially diluted and used to infect a fresh monolayer of host cells.
-
Quantification: After a further incubation period, the number of inclusion forming units (IFUs) is determined by immunofluorescence microscopy.
-
Data Analysis: The reduction in the number of viable infectious progeny in the treated cultures compared to the untreated controls is calculated to assess the antimicrobial activity of the inhibitor.
The following diagram outlines a general workflow for screening and validating HtrA inhibitors.
Conclusion and Future Directions
This compound has been established as a valuable tool compound for studying the function of HtrA in specific bacteria and serves as a promising lead for the development of novel antichlamydial agents. The comparative data presented here highlights the diversity of compounds being explored as HtrA inhibitors, from peptide-based molecules to repurposed drugs and metal ions.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of different HtrA inhibitors against a panel of bacterial HtrA enzymes are needed to establish a clearer understanding of their relative potencies and spectra of activity.
-
Improving Selectivity: As some HtrA inhibitors, including this compound, show cross-reactivity with human proteases, medicinal chemistry efforts are required to enhance their selectivity for bacterial targets to minimize potential off-target effects.
-
Broadening the Scope: The development of HtrA inhibitors for a wider range of pathogenic bacteria is a critical next step.
-
In Vivo Efficacy: More extensive in vivo studies are necessary to translate the in vitro and cell-based activity of these inhibitors into effective treatments for bacterial infections.
The continued exploration of HtrA inhibitors holds significant promise for addressing the growing challenge of antibiotic resistance.
References
JO146: A Potent and Selective Inhibitor of Chlamydial HtrA with Minimal Off-Target Activity Against Human Proteases
For researchers, scientists, and drug development professionals, the selective inhibition of pathogenic targets over host enzymes is a critical determinant of a therapeutic candidate's potential. This guide provides a detailed comparison of the investigational compound JO146, a potent inhibitor of Chlamydia trachomatis High temperature requirement A (HtrA), against a panel of human serine proteases.
This compound is a peptide-based phosphonate inhibitor that has demonstrated significant efficacy in disrupting the chlamydial developmental cycle, highlighting chlamydial HtrA (cHtrA) as a promising antibacterial target.[1][2][3] This document summarizes the available experimental data on the selectivity of this compound for cHtrA over key human proteases, outlines the methodologies used to determine its inhibitory activity, and visualizes its mechanism of action and the proposed role of its target, cHtrA, in chlamydial pathogenesis.
Data Presentation: Comparative Inhibitory Activity of this compound
The selectivity of this compound has been evaluated against its intended chlamydial target and several human serine proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of this compound's potency and selectivity. A higher IC50 value indicates lower inhibitory activity.
| Target Protease | Organism/Tissue of Origin | IC50 (µM) | Reference |
| HtrA (cHtrA) | Chlamydia trachomatis | 21.86 | [1] |
| Neutrophil Elastase (HNE) | Human | 1.15 | [1] |
| HtrA1 (HTRA1) | Human | No significant inhibition | |
| HtrA2 (HTRA2) | Human | Inhibition observed, specific IC50 not reported | |
| Trypsin | Human (representative serine protease) | No significant inhibition | |
| Chymotrypsin | Human (representative serine protease) | No significant inhibition |
Key Findings: The data reveals that while this compound is a potent inhibitor of human neutrophil elastase (HNE), it displays a clear selectivity profile. Notably, it shows no significant inhibition of human HtrA1, trypsin, and chymotrypsin at the concentrations tested. While some inhibitory activity was observed against human HtrA2, the specific IC50 value has not been reported in the reviewed literature. The inhibitory activity against cHtrA, with an IC50 of 21.86 µM, underscores its potential as a targeted anti-chlamydial agent.
Experimental Protocols
The determination of the inhibitory activity of this compound against various proteases involves standardized in vitro enzymatic assays. The following is a generalized protocol based on methodologies described in the cited literature.
In Vitro Protease Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant chlamydial HtrA and the respective human proteases are purified and diluted to a working concentration in an appropriate assay buffer. A specific fluorogenic or chromogenic substrate for each protease is prepared at a concentration that allows for a linear rate of cleavage over the course of the assay.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A dilution series of this compound is then prepared in the assay buffer.
-
Assay Procedure:
-
A fixed amount of the target protease is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in a 96-well microtiter plate for a defined period at a controlled temperature to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the specific substrate to each well.
-
The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.
-
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the reaction progress curves. The percentage of inhibition for each this compound concentration is determined relative to the control (enzyme activity in the absence of the inhibitor). The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway: Proposed Role of Secreted Chlamydial HtrA
Chlamydial HtrA is a periplasmic protease that is also secreted into the host cell cytosol during infection. While its precise molecular targets within the host cell are still under investigation, it is hypothesized to play a crucial role in manipulating host cell signaling pathways to promote bacterial survival and replication. This diagram illustrates the secretion of cHtrA and its proposed general function in the host cell.
Caption: Secretion of chlamydial HtrA into the host cytosol to modulate host signaling.
Experimental Workflow: Determination of Protease Inhibition
This workflow outlines the key steps involved in assessing the inhibitory activity of this compound against a target protease.
Caption: Key steps in the in vitro protease inhibition assay.
Logical Relationship: Mechanism of Covalent Inhibition by this compound
This compound is a phosphonate-based inhibitor that acts as a "warhead" to form a stable, covalent bond with the active site serine residue of its target proteases. This irreversible inhibition effectively inactivates the enzyme.
Caption: Covalent modification of the active site serine by this compound.
References
- 1. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
JO146: A Potent Inhibitor of Chlamydia trachomatis Across Diverse Serovars
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic resistance in Chlamydia trachomatis, the most common bacterial sexually transmitted infection worldwide, necessitates the development of novel therapeutic agents with alternative mechanisms of action. This guide provides a comprehensive overview of the efficacy of JO146, a first-in-class serine protease inhibitor, against various Chlamydia trachomatis serovars. We present a synthesis of the available experimental data, detail the methodologies employed in these key studies, and visualize the compound's mechanism of action and experimental workflows.
Executive Summary
This compound is a potent inhibitor of the Chlamydia trachomatis high-temperature requirement A (CtHtrA) protease, an enzyme essential for the bacterium's viability during its replicative phase. Experimental evidence demonstrates that this compound is lethal to C. trachomatis, causing a significant reduction in the production of infectious elementary bodies. Notably, the inhibitory action of this compound has been observed across multiple clinical isolates, suggesting a broad efficacy against different C. trachomatis serovars. While specific quantitative data for a wide range of individual serovars is limited in publicly available literature, existing studies on clinical isolates and the well-characterized serovar D provide a strong foundation for its potential as a broad-spectrum anti-chlamydial agent.
Quantitative Data on this compound Efficacy
This compound has been shown to be highly effective in reducing the viability of Chlamydia trachomatis. The primary mechanism of this efficacy is the inhibition of the CtHtrA protease, for which this compound has a reported IC50 of 21.86 µM. In cell-based assays, treatment with this compound leads to a dramatic reduction in the yield of infectious forming units (IFUs).
While a comprehensive side-by-side comparison of this compound efficacy against all C. trachomatis serovars is not available in the reviewed literature, a key study by Ong et al. (2015) investigated its effect on six unique clinical isolates representing different serovars. The study concluded that inhibition of CtHtrA by this compound resulted in a loss of infectious progeny for all six isolates, indicating a consistent effect across these diverse strains.[1]
The table below presents data from studies on C. trachomatis serovar D as a representative example of this compound's potent activity.
| Organism/Target | Assay Type | Metric | Value | Reference |
| C. trachomatis HtrA (CtHtrA) Protease | Protease Inhibition Assay | IC50 | 21.86 µM | MedchemExpress |
| C. trachomatis serovar D | Infectious Forming Unit (IFU) Reduction Assay | % Reduction in Viable IFUs | >99% at 100 µM | (Gloeckl et al., 2013) |
| Six clinical isolates (different serovars) | Infectious Progeny Assay | Outcome | Loss of infectious progeny | (Ong et al., 2015)[1] |
Mechanism of Action: Inhibition of CtHtrA Protease
This compound exerts its bactericidal effect by targeting the CtHtrA serine protease, a key protein in Chlamydia trachomatis. CtHtrA is essential during the replicative phase of the chlamydial developmental cycle, where it is believed to be involved in protein quality control and the stress response. Inhibition of CtHtrA by this compound disrupts these crucial cellular processes, leading to a reduction in the size of the chlamydial inclusion and ultimately preventing the formation of viable elementary bodies (EBs), the infectious form of the bacterium.
Caption: Mechanism of this compound targeting the essential CtHtrA protease.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
In Vitro Susceptibility Testing of C. trachomatis Clinical Isolates
This protocol is based on the methodology described by Ong et al. (2015).
-
Cell Culture: HEp-2 or McCoy cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5-10% fetal calf serum (FCS) and maintained at 37°C in a 5% CO2 incubator.
-
Infection: Confluent cell monolayers are infected with C. trachomatis clinical isolates at a multiplicity of infection (MOI) of 0.3.
-
Inhibitor Treatment: this compound, dissolved in DMSO, is added to the culture medium at various concentrations (e.g., 50 µM, 100 µM, 150 µM) at 16 hours post-infection (during the mid-replicative phase of the chlamydial developmental cycle). A DMSO-only control is run in parallel.
-
Incubation: The infected and treated cells are incubated for the remainder of the developmental cycle (e.g., up to 44 hours post-infection).
-
Harvesting and Titration: At the end of the incubation period, the cells are lysed, and the number of viable infectious progeny (Inclusion Forming Units, IFUs) is determined by passaging the lysate onto fresh cell monolayers. The inclusions are then visualized by immunofluorescence microscopy and counted.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for assessing the efficacy of a compound like this compound against Chlamydia trachomatis in a cell culture model.
References
JO146: A Bactericidal Agent Targeting Bacterial Stress Response
A Comparative Analysis of the Antibacterial Activity of the HtrA Protease Inhibitor JO146
The emergence of antibiotic-resistant bacteria necessitates the development of novel therapeutic agents with unique mechanisms of action. This compound, a small molecule peptide-based inhibitor of the High Temperature Requirement A (HtrA) protease, represents a promising candidate in this endeavor.[1][2] This guide provides a comparative analysis of the bactericidal versus bacteriostatic properties of this compound, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of this compound has been primarily evaluated against Helicobacter pylori and Chlamydia species. The distinction between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) activity is crucial in antibiotic assessment. This is often determined by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits visible growth, with the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[3] An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[3]
Experimental data for this compound against H. pylori (ATCC® 43504) are summarized below.
| Compound | Organism | MIC (µM) | MIC (µg/mL) | MBC (µM) | MBC (µg/mL) | MBC/MIC Ratio | Activity |
| This compound | H. pylori | 50 - 62.5 | 30 - 37.6 | 31.3 - 125 | 18.8 - 75.2 | ~0.5 - 2.5 | Bactericidal |
| Tetracycline | H. pylori | 0.63 - 1.25 | 0.625 - 2.5 | - | - | - | Bacteriostatic |
Table 1: Comparative antibacterial activity of this compound and Tetracycline against H. pylori.[1]
The data indicate that the MBC of this compound is within the range of its MIC, suggesting a bactericidal mechanism of action against H. pylori. In contrast to its efficacy against H. pylori and Chlamydia, this compound has demonstrated a narrow spectrum of activity, with a lack of inhibition observed against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli in vitro.
Mechanism of Action: Inhibition of HtrA Protease
This compound functions by inhibiting the HtrA serine protease, a key enzyme involved in bacterial protein quality control and survival under stress conditions. In Gram-negative bacteria, HtrA is typically located in the periplasm. However, in H. pylori, it is secreted extracellularly and contributes to the pathogen's virulence by cleaving host cell adhesion proteins like E-cadherin. By inhibiting HtrA, this compound disrupts these essential processes, leading to bacterial cell death.
Experimental Protocols
The determination of MIC and MBC values is critical for assessing the antibacterial activity of a compound. The following outlines a typical broth microdilution method used for this purpose.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against H. pylori was determined using a broth microdilution method.
Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC determination, the MBC is assessed to determine if the compound is bactericidal.
-
Subculturing: An aliquot (e.g., 10 µL) is taken from the wells of the MIC assay that showed no visible growth.
-
Plating: The aliquot is plated onto an appropriate agar medium (e.g., horse blood agar).
-
Incubation: The plates are incubated under suitable conditions (e.g., microaerophilic, 37°C) for a sufficient period to allow for bacterial growth (e.g., up to 10 days).
-
Colony Counting: The number of surviving bacteria (colony-forming units, CFU) is counted.
-
MBC Determination: The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
Conclusion
The available data strongly indicate that this compound exhibits bactericidal activity against H. pylori. Its novel mechanism of action, targeting the HtrA protease, makes it a compelling candidate for further investigation, particularly in the context of increasing antibiotic resistance. The narrow spectrum of activity of this compound could also be advantageous, potentially minimizing off-target effects on the host microbiome. Further studies, including in vivo efficacy models and investigations into its activity against a broader range of clinically relevant pathogens, are warranted to fully elucidate the therapeutic potential of this promising antibacterial agent.
References
- 1. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Nanoparticle Formulation Enhances Efficacy of HtrA Protease Inhibitor JO146
A comparative analysis of free JO146 versus a nanoparticle-based delivery system demonstrates a significant improvement in antibacterial activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental protocols, and the underlying mechanism of action.
The serine protease inhibitor this compound, a potent agent targeting the essential bacterial High temperature requirement A (HtrA) protease, has shown promising results against pathogens such as Chlamydia trachomatis and Helicobacter pylori.[1][2] To address challenges in drug delivery like stability and bioavailability, a poly(lactic-co-glycolic) acid (PLGA) nanoparticle formulation of this compound has been developed and evaluated, revealing enhanced efficacy compared to the free compound.[2][3]
Quantitative Comparison of Efficacy
The most direct comparative data on the efficacy of free versus nanoparticle-formulated this compound comes from studies on Helicobacter pylori. Research has demonstrated that the encapsulation of this compound in 90 nm PLGA nanoparticles results in a two-fold increase in its bactericidal activity.[2]
| Formulation | Particle Size (nm) | Minimum Bactericidal Concentration (MBC) against H. pylori (µM) | Reference |
| Free this compound | N/A | 50 | |
| This compound-PLGA Nanoparticles | 90 | 25 | |
| This compound-PLGA Nanoparticles | 150 | 50 | |
| This compound-PLGA Nanoparticles | 220 | 50 |
While studies on Chlamydia trachomatis have established the potent lethal effect of free this compound, particularly during its replicative phase, there is currently no published data directly comparing its efficacy to a nanoparticle formulation against this pathogen. Free this compound has been shown to cause a reduction in viable infectious yield of C. trachomatis by approximately 1-log when applied during penicillin-induced persistence and is completely lethal during recovery from persistence.
Drug Release Kinetics
The 90 nm and 150 nm this compound-PLGA nanoparticles exhibit similar drug release kinetics, with up to 95-97% of the drug released after 96 hours. In contrast, the 220 nm nanoparticles show a slower release, with up to 84% of the drug released in the same timeframe.
Experimental Protocols
Synthesis of this compound-PLGA Nanoparticles (Microfluidic Method)
This compound-loaded PLGA nanoparticles can be formulated using a microfluidic approach, which allows for precise control over particle size.
Materials:
-
This compound
-
Poly(lactic-co-glycolic) acid (PLGA)
-
Organic solvent (e.g., acetonitrile)
-
Aqueous phase (e.g., deionized water)
-
Microfluidic nanoparticle synthesis platform
Procedure:
-
Dissolve this compound and PLGA in the organic solvent to create the organic phase.
-
The aqueous phase consists of deionized water.
-
Introduce the organic and aqueous phases into the microfluidic device.
-
The rapid mixing of the two phases within the microfluidic channels leads to the nanoprecipitation of PLGA, encapsulating this compound.
-
The size of the resulting nanoparticles is controlled by adjusting parameters such as the flow rate ratio of the two phases and the concentration of PLGA and this compound.
-
The nanoparticle suspension is then collected for purification and characterization.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined to assess the bactericidal activity of the different this compound formulations.
Materials:
-
Helicobacter pylori culture
-
Tryptic soy agar plates with 5% sheep blood
-
Free this compound
-
This compound-PLGA nanoparticles
-
Control compounds (e.g., tetracycline, drug-free nanoparticles)
-
Microdilution plates
Procedure:
-
Prepare serial dilutions of free this compound and this compound-PLGA nanoparticles in a suitable broth medium in microdilution plates.
-
Inoculate the wells with a standardized concentration of H. pylori.
-
Incubate the plates under appropriate microaerophilic conditions.
-
After incubation, subculture a small aliquot from each well onto tryptic soy agar plates.
-
Incubate the agar plates until bacterial colonies are visible.
-
The MBC is defined as the lowest concentration of the compound that results in no visible bacterial growth on the agar plates.
Mechanism of Action and Signaling Pathway
This compound exerts its antibacterial effect by inhibiting the HtrA serine protease, which is crucial for protein quality control and survival under stress conditions in bacteria. In Gram-negative bacteria, HtrA is typically located in the periplasm. The inhibition of HtrA disrupts essential cellular processes, leading to bacterial cell death.
Caption: Mechanism of action of free and nanoparticle-formulated this compound.
The nanoparticle formulation is designed to improve the delivery of this compound to its target, potentially overcoming barriers such as stability and bioavailability, leading to a higher effective concentration at the site of action.
Caption: Experimental workflow for comparing this compound formulations.
References
- 1. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of JO146 Cross-Reactivity with HtrA from Diverse Bacterial Species
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity of the serine protease inhibitor JO146 with High Temperature Requirement A (HtrA) proteins from various bacterial species. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial pathogenesis and the development of novel antimicrobial agents.
Introduction to this compound and HtrA
This compound is a peptide-based irreversible inhibitor of the serine protease HtrA.[1] HtrA is a crucial virulence factor in many pathogenic bacteria, playing a key role in protein quality control, stress tolerance, and the degradation of host cell proteins.[2][3] Its essential role in bacterial survival and pathogenesis makes it an attractive target for the development of new antibiotics. This compound was initially identified as a potent inhibitor of HtrA from Chlamydia trachomatis (CtHtrA).[1] This document summarizes the known cross-reactivity of this compound against HtrA from other medically important bacteria and compares its activity with other known HtrA inhibitors.
Quantitative Comparison of Inhibitor Activity
The following tables summarize the in vitro inhibitory activity of this compound and other selected HtrA inhibitors against HtrA from different bacterial species. The data is presented as the half-maximal inhibitory concentration (IC50), minimum inhibitory concentration (MIC), or minimum bactericidal concentration (MBC) as available in the literature.
Table 1: In Vitro Activity of this compound against Bacterial HtrA and Whole Bacteria
| Bacterial Species | HtrA Isoform | Parameter | Value | Reference |
| Chlamydia trachomatis | CtHtrA | IC50 | 21.86 µM | [1] |
| Chlamydia muridarum | CmHtrA | IC50 | Reduced potency compared to CtHtrA | |
| Helicobacter pylori | - | MIC | 30 - 37.6 µg/mL (~50 - 62.5 µM) | |
| MBC | 18.8 - 75.2 µg/mL (~31.3 - 125 µM) | |||
| Escherichia coli | - | Antibacterial Activity | Lacking | |
| Pseudomonas aeruginosa | - | Antibacterial Activity | Lacking | |
| Staphylococcus aureus | - | Antibacterial Activity | Lacking |
Table 2: In Vitro Activity of Alternative HtrA Inhibitors
| Inhibitor | Bacterial Species | HtrA Isoform | IC50 | Reference |
| HHI | Helicobacter pylori | HpHtrA | 26 µM | |
| Camostat | Listeria monocytogenes | LmHtrA | 152.5 ± 7.5 µM | |
| Gabexate | Listeria monocytogenes | LmHtrA | 80.56 ± 8.5 µM | |
| Nafamostat | Listeria monocytogenes | LmHtrA | 6.6 ± 0.4 µM |
Experimental Methodologies
The following are detailed protocols for key experiments used to determine the cross-reactivity and inhibitory potential of compounds against bacterial HtrA proteases.
Protocol 1: Determination of IC50 using a Casein-based Protease Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified bacterial HtrA protease using β-casein as a substrate.
Materials:
-
Purified recombinant HtrA from the desired bacterial species
-
β-casein (substrate)
-
This compound or other test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue stain or other protein visualization method
-
Densitometry software
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of the purified HtrA enzyme in assay buffer. Prepare a stock solution of β-casein in a suitable buffer.
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO). Perform serial dilutions of the inhibitor to create a range of concentrations to be tested.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a fixed concentration of the HtrA enzyme, and the desired concentration of the inhibitor. Allow this mixture to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Proteolytic Reaction: Add the β-casein substrate to the enzyme-inhibitor mixture to initiate the proteolytic reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 1-4 hours), during which the HtrA will cleave the β-casein.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
SDS-PAGE Analysis: Separate the protein fragments by SDS-PAGE. Include controls with no enzyme, enzyme with no inhibitor, and substrate alone.
-
Visualization and Quantification: Stain the gel with Coomassie Brilliant Blue and visualize the protein bands. The cleavage of β-casein will result in the appearance of smaller protein fragments and a decrease in the intensity of the intact β-casein band.
-
Densitometry and IC50 Calculation: Quantify the density of the intact β-casein band using densitometry software. Plot the percentage of β-casein cleavage against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in β-casein cleavage compared to the control with no inhibitor.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the minimum concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound or other test compounds
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain overnight in the appropriate liquid medium to reach the logarithmic growth phase.
-
Inhibitor Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in the growth medium in a 96-well plate.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the 96-well plate containing the serially diluted inhibitor. Include positive (bacteria with no inhibitor) and negative (medium only) controls.
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the inhibitor at which no visible growth of the bacterium is observed.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the relationship between HtrA, this compound, and bacterial viability.
References
- 1. Inhibition of Listeria Monocytogenes HtrA Protease with Camostat, Gabexate and Nafamostat Mesylates and the Binding Mode of the Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Listeria Monocytogenes HtrA Protease with Camostat, Gabexate and Nafamostat Mesylates and the Binding Mode of the Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Antibacterial Activity of a HtrA Protease Inhibitor this compound against Helicobacter pylori: A Novel Approach Using Microfluidics-Engineered PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Docking Studies of JO146 and Analogues with CtHtrA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the serine protease inhibitor JO146 and its analogues, focusing on their docking interactions with Chlamydia trachomatis high-temperature requirement A (CtHtrA). CtHtrA is a crucial enzyme for the bacterium's survival and stress response, making it a promising target for novel anti-chlamydial therapies.[1][2][3] This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes the underlying scientific workflows.
Performance Comparison of CtHtrA Inhibitors
The development of effective CtHtrA inhibitors is a key strategy in the pursuit of new treatments for Chlamydia trachomatis infections.[3] this compound, a peptide-based inhibitor, has been a significant lead compound in this effort, demonstrating potent anti-chlamydial activity.[4] Research has since focused on optimizing this compound through the synthesis and evaluation of various analogues to improve potency, selectivity, and drug-like properties.
Below is a summary of the inhibitory activities of this compound and some of its notable analogues against CtHtrA and, where available, a measure of their selectivity against the human neutrophil elastase (HNE).
| Compound | Target | IC50 (μM) | Fold Improvement vs. This compound (CtHtrA) | Selectivity Improvement vs. HNE (Fold) | Reference |
| This compound | CtHtrA | 21.86 | - | - | |
| HNE | 1.15 | - | - | ||
| Compound 18b | CtHtrA | Not explicitly stated, but described as 5-fold more potent than this compound | ~5 | 109 | |
| This compound-D2 | HNE | Not explicitly stated, but 2.5-fold more potent than this compound-D1 | - | - | |
| 4-Chloroisocoumarins (2a-g) | CtHtrA | Exhibited effective inhibition relative to this compound (specific values not provided) | - | Poor to modest inhibition of HLE compared to this compound |
Experimental Protocols
The evaluation of this compound and its analogues typically involves a combination of enzymatic assays, cell-based assays, and computational modeling.
In Vitro CtHtrA Protease Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified CtHtrA.
-
Recombinant CtHtrA Expression and Purification: The C. trachomatis HtrA gene is cloned and expressed in a suitable host, such as E. coli. The recombinant protein is then purified to homogeneity.
-
Enzymatic Reaction: A fluorogenic peptide substrate is incubated with purified CtHtrA in a suitable buffer.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of the test compound (e.g., this compound or its analogues).
-
Data Analysis: The rate of substrate cleavage is monitored by measuring the fluorescence signal over time. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell-Based Anti-Chlamydial Assays
These assays assess the efficacy of inhibitors in a more biologically relevant context by treating infected host cells.
-
Cell Culture and Infection: A suitable host cell line (e.g., HeLa or McCoy cells) is cultured and infected with C. trachomatis.
-
Inhibitor Treatment: The infected cells are treated with different concentrations of the test compounds at a specific time post-infection, typically during the mid-replicative phase of the chlamydial developmental cycle.
-
Assessment of Chlamydial Viability: After a defined incubation period, the effect of the inhibitor is assessed. This can be done by measuring the reduction in infectious progeny through sub-culturing or by quantifying chlamydial inclusions using immunofluorescence microscopy.
-
Cytotoxicity Assays: To ensure that the observed anti-chlamydial activity is not due to toxicity to the host cells, parallel cytotoxicity assays are performed on uninfected host cells.
Molecular Docking Studies
Computational docking simulations are employed to predict the binding mode and affinity of inhibitors to the active site of CtHtrA.
-
Protein and Ligand Preparation: A three-dimensional structure of CtHtrA is obtained, either from a crystal structure or through homology modeling. The chemical structures of the inhibitors are prepared and optimized.
-
Docking Simulation: A docking software (e.g., AutoDock, GOLD) is used to predict the most favorable binding poses of the inhibitors within the CtHtrA active site.
-
Binding Energy Calculation: The software calculates a docking score or binding energy for each pose, which provides an estimate of the binding affinity.
-
Analysis of Interactions: The predicted binding poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the evaluation of CtHtrA inhibitors and the chlamydial developmental cycle, which is the target of these inhibitors.
Caption: Workflow for the design and evaluation of CtHtrA inhibitors.
Caption: The developmental cycle of Chlamydia trachomatis.
References
- 1. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protease inhibitor this compound demonstrates a critical role for CtHtrA for Chlamydia trachomatis reversion from penicillin persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CtHtrA: the lynchpin of the chlamydial surface and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of JO146
It is critical to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal, as they will be familiar with local, state, and federal regulations.
Summary of Key Information for JO146
The following table summarizes the available data for this compound. Due to the absence of a comprehensive SDS, quantitative data regarding toxicity and physical hazards are not available.
| Parameter | Data |
| Chemical Name | L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-valyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-(1-piperidinyl)ethyl]- |
| CAS Number | 130727-21-8 |
| Biological Activity | Inhibitor of Chlamydia trachomatis high temperature requirement A (CtHtrA) protease and human neutrophil elastase (HNE)[1] |
| Known Hazards | Specific hazards are not detailed in available public information. Treat as a potentially hazardous substance. |
| Storage | Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general, conservative approach for the disposal of this compound waste, including the pure compound, solutions, and contaminated labware.
Experimental Protocol: General Chemical Waste Disposal
Objective: To safely collect and prepare this compound waste for disposal by a licensed hazardous waste contractor through your institution's EHS office.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Designated hazardous waste container (compatible with the chemical and any solvents used, clearly labeled).
-
Hazardous waste tags provided by your EHS office.
-
Secondary containment for liquid waste.
Methodology:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired pure this compound powder in its original container or a new, clearly labeled, and sealed container. Place contaminated items such as gloves, weigh boats, and pipette tips into a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your EHS office. Liquid waste containers should be stored in secondary containment to prevent spills.
-
-
Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (including this compound and any solvents), and the approximate concentrations and volumes. Use the hazardous waste tags provided by your institution.
-
Storage: Keep waste containers securely closed except when adding waste. Store them in a designated and secure area, away from incompatible materials.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected as hazardous waste and added to your liquid waste container. Subsequent rinses may be permissible for drain disposal depending on your institution's policies for non-hazardous waste, but it is best practice to collect all rinsates as hazardous waste.
-
After rinsing, deface or remove the original label and dispose of the container as directed by your EHS office (e.g., in a designated glass or plastic recycling bin).
-
-
Arranging for Disposal:
-
Once your waste container is full (typically no more than 90% capacity), or if you are finished with the process, contact your institution's EHS office to schedule a waste pickup.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Visualized Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: A workflow diagram for the proper disposal of this compound waste.
References
Navigating the Handling of JO146: A Guide to Safety and Operational Protocols
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount. This document provides essential, immediate safety and logistical information for the handling of JO146, a peptide-based serine protease inhibitor. The following guidelines, operational plans, and disposal procedures are designed to foster a safe and efficient research environment.
This compound is a specialized compound primarily utilized in research targeting bacterial pathogens such as Chlamydia trachomatis and Helicobacter pylori. Its mechanism of action involves the inhibition of the high temperature requirement A (HtrA) serine protease, a key enzyme in bacterial protein quality control and virulence. Given its nature as a bioactive small molecule, stringent adherence to safety protocols is crucial.
Essential Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling peptide-based protease inhibitors should be strictly followed. These measures are designed to minimize exposure and mitigate potential risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields. |
| Hand Protection | Gloves | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory | Respirator | Recommended when handling the powder form to avoid inhalation. |
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid form to prevent inhalation of dust particles.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.
-
Aerosol Prevention: Perform all procedures carefully to minimize the creation of splashes or aerosols.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Operational Plans: From Storage to Experimentation
Proper operational planning ensures the integrity of the compound and the reproducibility of experimental results.
Storage and Stability:
| Condition | Temperature | Duration |
| Stock Solution | -80°C | Up to 6 months |
| Stock Solution | -20°C | Up to 1 month |
Experimental Protocols:
This compound has been instrumental in studying bacterial persistence and virulence. Below are detailed methodologies for key experiments cited in the literature.
Inhibition of Chlamydia trachomatis Growth
This protocol outlines the steps to assess the inhibitory effect of this compound on the growth of C. trachomatis in a cell culture model.
Methodology:
-
Cell Culture: Culture HEp-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% Fetal Calf Serum (FCS) at 37°C in a 5% CO₂ incubator.
-
Infection: Infect the HEp-2 cell monolayers with C. trachomatis at a designated multiplicity of infection (MOI).
-
Treatment: At a specific time point post-infection (e.g., 16 hours), add varying concentrations of this compound to the culture medium.
-
Incubation: Continue to incubate the treated and control cultures under the same conditions.
-
Assessment: At the end of the developmental cycle (e.g., 44 hours post-infection), evaluate the impact of this compound on chlamydial inclusion formation and the production of viable infectious elementary bodies.
Workflow for this compound Treatment in Cell Culture
Caption: Experimental workflow for assessing this compound's effect on C. trachomatis.
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Management:
-
Solid Waste: Dispose of solid this compound as chemical waste in a designated, sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips and gloves, should be disposed of as chemical waste.
-
Regulations: All waste disposal must be conducted in accordance with local, state, and federal environmental regulations. Contact your institution's environmental health and safety department for specific guidelines.
Signaling Pathways and Logical Relationships
While this compound itself does not directly engage in signaling pathways, its inhibitory action on HtrA has downstream effects on bacterial viability and stress response.
Logical Flow of this compound Action
Caption: The inhibitory effect of this compound on bacterial HtrA and its consequences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
